molecular formula C6H12O B1604904 2-Methyl-2-propyloxirane CAS No. 3657-41-8

2-Methyl-2-propyloxirane

Cat. No.: B1604904
CAS No.: 3657-41-8
M. Wt: 100.16 g/mol
InChI Key: FFXMEOKFDOVSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-propyloxirane is a useful research compound. Its molecular formula is C6H12O and its molecular weight is 100.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-propyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-4-6(2)5-7-6/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXMEOKFDOVSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334461
Record name Oxirane, 2-methyl-2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3657-41-8
Record name Oxirane, 2-methyl-2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Methyl-2-propyloxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthetic routes for producing 2-Methyl-2-propyloxirane, a valuable epoxide intermediate in organic synthesis. The document details established methodologies, including classical epoxidation with peroxy acids, transition-metal catalyzed reactions, and biocatalytic approaches. This guide is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis and drug development, offering detailed experimental protocols, comparative data, and visualizations of the synthetic pathways.

Introduction

This compound, a trisubstituted epoxide, is a key building block in the synthesis of a variety of organic molecules. Its strained three-membered ring allows for regioselective and stereoselective ring-opening reactions, making it a versatile intermediate for the introduction of specific functionalities in complex target molecules. The primary route to its synthesis involves the epoxidation of the corresponding alkene, 2-methyl-1-pentene (B165372). This guide explores the most common and effective methods for this transformation.

Synthetic Methodologies

The synthesis of this compound from 2-methyl-1-pentene can be achieved through several distinct pathways. The choice of method often depends on factors such as desired yield, stereoselectivity, cost of reagents, and environmental considerations. The three principal methods are:

  • Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA): A classic and widely used method for the epoxidation of alkenes.

  • Titanium-Catalyzed Epoxidation: A method that often employs a catalyst, such as a titanium complex, in the presence of an oxidant.

  • Biocatalytic Epoxidation: An enzymatic approach that utilizes microorganisms to perform the epoxidation, often offering high selectivity.

A logical workflow for selecting and performing the synthesis of this compound is presented below.

Synthesis_Workflow Start Start: Synthesis of This compound Alkene Starting Material: 2-Methyl-1-pentene Start->Alkene Method_Selection Select Epoxidation Method Alkene->Method_Selection mCPBA m-CPBA Epoxidation Method_Selection->mCPBA Classical Ti_Catalysis Titanium-Catalyzed Epoxidation Method_Selection->Ti_Catalysis Catalytic Biocatalysis Biocatalytic Epoxidation Method_Selection->Biocatalysis Enzymatic Reaction Perform Reaction mCPBA->Reaction Ti_Catalysis->Reaction Biocatalysis->Reaction Workup Workup and Purification Reaction->Workup Product This compound Workup->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis End End Analysis->End

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Biocatalytic Epoxidation of 2-Methyl-1-pentene

This method utilizes a whole-cell biocatalyst for the epoxidation reaction.

Reaction Scheme:

Biocatalytic_Epoxidation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 2-Methyl-1-pentene P1 This compound R1->P1 Epoxidation R2 Nocardia corallina B-276 (cell suspension) C1 30 °C, 48 h C2 Aeration P2 Byproducts

Caption: Biocatalytic epoxidation of 2-methyl-1-pentene.

Experimental Procedure:

A cell suspension of Nocardia corallina B-276 is prepared in a suitable buffer. 2-Methyl-1-pentene and a co-solvent such as tetradecane (B157292) are added to the cell suspension. The reaction mixture is incubated at 30°C for 48 hours with aeration to ensure sufficient oxygen supply for the enzymatic reaction. The formation of this compound is monitored by gas chromatography. It is important to note that the formation of byproducts has been reported with this method. The final product is typically not isolated directly from the byproducts in the described procedure.[1]

Quantitative Data

MethodReagentsTemperature (°C)Time (h)Yield (%)Reference
Biocatalytic Epoxidation2-Methyl-1-pentene, Nocardia corallina B-2763048Not Reported[1]

Note: Further research is required to obtain quantitative yield data for the m-CPBA and titanium-catalyzed methods for a comprehensive comparison.

Spectroscopic Characterization

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not available in the public domain. Characterization of the synthesized product would require obtaining these spectra and comparing them to expected values based on the structure.

Conclusion

The synthesis of this compound can be approached through several methods, with biocatalytic epoxidation being a documented route. However, a significant lack of detailed experimental protocols and quantitative data, particularly for the widely used m-CPBA and catalytic methods, highlights an area for further research and publication. The development of robust and well-documented synthetic procedures is crucial for enabling the broader application of this versatile epoxide intermediate in research and development.

References

Spectroscopic Analysis of 2-Methyl-2-propyloxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Methyl-2-propyloxirane. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis and drug development.

Data Presentation

The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Mass Spectrometry Data
PropertyValue
Molecular Formula C₆H₁₂O
Molecular Weight 100.16 g/mol
Major Fragments (m/z) 85, 71, 58, 57, 43 (base peak), 29, 27
Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)AssignmentIntensity
2960-2870C-H Stretch (Alkyl)Strong
1465C-H Bend (CH₂)Medium
1380C-H Bend (CH₃)Medium
1255C-O-C Symmetric Stretch (Ring)Strong
920C-O-C Asymmetric Stretch (Ring)Strong
840Epoxide Ring BreathingMedium
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Data (300 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2.58d, J=4.8 Hz1HOxirane CH (Ha)
2.31d, J=4.8 Hz1HOxirane CH (Hb)
1.45 - 1.60m2H-CH₂-CH₂-CH₃
1.35 - 1.45m2H-CH₂-CH₂-CH₃
1.25s3HOxirane -CH₃
0.92t, J=7.2 Hz3H-CH₂-CH₂-CH₃
Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Data (75 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
58.5Quaternary Oxirane C
52.3Oxirane CH₂
35.8-CH₂-CH₂-CH₃
24.5Oxirane -CH₃
17.9-CH₂-CH₂-CH₃
14.2-CH₂-CH₂-CH₃

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically 10-15 ppm, with a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A sufficient number of scans are acquired to ensure a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The analysis is performed using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ether) is injected into the GC inlet. The sample is vaporized and separated on a capillary column (e.g., a 30 m x 0.25 mm column with a 5% phenyl-methylpolysiloxane stationary phase). The separated analyte then enters the mass spectrometer and is ionized by electron ionization (EI) at 70 eV.

Mass Analysis: The resulting ions are separated by a quadrupole mass analyzer, and a mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 20-200 amu.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare thin film on salt plates Sample->Prep_IR Prep_MS Dilute in volatile solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS (Electron Ionization) Prep_MS->MS Data_NMR NMR Spectra (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (Fragmentation Pattern) MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Spectroscopic Analysis Workflow

An In-Depth Technical Guide to 2-Methyl-2-propyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-2-propyloxirane, a key chemical intermediate. The document details its chemical identifiers, physicochemical properties, synthesis methodologies, and characteristic reactions, with a focus on its potential applications in research and drug development.

Chemical Identity and Properties

This compound, a disubstituted epoxide, is a valuable building block in organic synthesis. Its strained three-membered ring allows for a variety of stereospecific transformations, making it an attractive intermediate for the synthesis of complex molecules.

Identifiers

A comprehensive list of identifiers for this compound is provided in the table below, facilitating its unambiguous identification in databases and literature.

IdentifierValue
CAS Number 3657-41-8[1]
Molecular Formula C₆H₁₂O[1]
IUPAC Name This compound
Synonyms 1,2-Epoxy-2-methylpentane, 2-Methyl-1,2-epoxypentane, 2-Methyl-1-pentene (B165372) oxide
InChI InChI=1S/C6H12O/c1-3-4-6(2)5-7-6/h3-5H2,1-2H3
InChIKey FFXMEOKFDOVSGT-UHFFFAOYSA-N
SMILES CCCC1(C)CO1
PubChem CID 520806
DSSTox Substance ID DTXSID30334461[2]
Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table. These properties are crucial for its handling, purification, and use in chemical reactions.

PropertyValue
Molecular Weight 100.16 g/mol [3][4]
Exact Mass 100.088815 g/mol [2]
Topological Polar Surface Area 12.5 Ų[3]
Complexity 70.6[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 2[2]
XLogP3 1.4[2]

Synthesis of this compound

The synthesis of 2,2-disubstituted oxiranes like this compound can be achieved through several established methods. The most common and direct approach is the epoxidation of the corresponding alkene, 2-methyl-1-pentene. Chiral synthesis to obtain specific enantiomers is also a critical consideration for applications in drug development.[5][6]

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound from its alkene precursor.

G cluster_start Starting Material cluster_reaction Epoxidation Reaction cluster_product Product cluster_purification Purification 2_Methyl_1_pentene 2-Methyl-1-pentene Epoxidation Epoxidation with Peroxy Acid (e.g., m-CPBA) 2_Methyl_1_pentene->Epoxidation Product This compound Epoxidation->Product Purification Chromatography / Distillation Product->Purification

General synthesis workflow for this compound.
Experimental Protocol: Epoxidation of 2-Methyl-1-pentene with m-CPBA

This protocol describes a representative method for the synthesis of this compound.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-1-pentene (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the cooled alkene solution over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to reduce excess peroxy acid.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Safety Note: m-CPBA is a potentially explosive oxidizing agent and should be handled with care.[7] Reactions should be carried out in a well-ventilated fume hood.

Chemical Reactivity: Ring-Opening Reactions

The high ring strain of the oxirane ring in this compound makes it susceptible to nucleophilic ring-opening reactions. The regioselectivity of this opening is dependent on the reaction conditions (acidic or basic).

Nucleophilic Ring-Opening Mechanisms

The following diagram illustrates the regioselectivity of nucleophilic attack on this compound under acidic and basic conditions.

G Epoxide This compound Acidic Acidic Conditions (e.g., H₃O⁺, Nu:⁻) Epoxide->Acidic Basic Basic Conditions (Nu:⁻) Epoxide->Basic Acid_Product Major Product: Attack at the more substituted carbon Acidic->Acid_Product SN1-like Basic_Product Major Product: Attack at the less substituted carbon Basic->Basic_Product SN2

Regioselectivity of nucleophilic ring-opening.
  • Under acidic conditions , the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The reaction proceeds via an SN1-like mechanism, with the nucleophile preferentially attacking the more substituted carbon atom due to the greater stabilization of the partial positive charge.

  • Under basic conditions , the reaction follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring.

Applications in Drug Development and Research

While specific, large-scale applications of this compound in marketed drugs are not widely documented, its structural motif is of significant interest in medicinal chemistry and drug discovery.

  • Chiral Building Block: As a chiral epoxide, it can serve as a precursor for the synthesis of enantiomerically pure molecules.[5][6] The stereospecific ring-opening allows for the introduction of two new functional groups with defined stereochemistry, which is crucial for the biological activity of many drugs.

  • Scaffold for Novel Compounds: The oxirane ring can be opened with a variety of nucleophiles to generate a diverse library of compounds for biological screening. This allows for the exploration of new chemical space in the search for novel therapeutic agents.

  • Intermediate in Complex Synthesis: this compound can be a key intermediate in the multi-step synthesis of complex natural products and pharmaceuticals. Its reactivity allows for the strategic introduction of key functionalities.

References

An In-depth Technical Guide to the Thermodynamic Properties of 2-Methyl-2-propyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a summary of the known thermodynamic properties of 2-Methyl-2-propyloxirane (CAS No: 3657-41-8). A critical review of public databases, including the NIST Chemistry WebBook, indicates a notable absence of experimentally determined thermodynamic data for this compound[1][2]. The quantitative data presented herein are based on computational estimations using established group contribution methods. This document also outlines the standard, validated experimental protocols that are applied to substituted epoxides for the precise determination of their thermodynamic properties, thereby offering a blueprint for future empirical studies.

Thermodynamic Data

The following thermodynamic and physical properties for this compound have been estimated using computational models. It is critical to note that these are not experimentally verified values but serve as the best available approximations for research and modeling purposes. All data is presented at standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: Calculated Thermodynamic Properties of this compound

Property Value Units Calculation Method Source
Standard Gibbs Free Energy of Formation (ΔfG°) -31.22 kJ/mol Joback Method [3]
Standard Enthalpy of Formation (Gas) (ΔfH°gas) -211.13 kJ/mol Joback Method [3]
Enthalpy of Vaporization (ΔvapH°) 32.22 kJ/mol Joback Method [3]
Enthalpy of Fusion (ΔfusH°) 11.11 kJ/mol Joback Method [3]
Critical Pressure (Pc) 3773.04 kPa Joback Method [3]
Octanol/Water Partition Coefficient (logPoct/wat) 1.575 Crippen Method [3]

| McGowan's Characteristic Volume (McVol) | 90.410 | ml/mol | McGowan Method |[3] |

Standard Experimental Protocols for Epoxide Thermochemistry

The experimental determination of thermodynamic properties for epoxides, such as this compound, typically involves a combination of reaction calorimetry and vapor pressure measurements to derive key values like the gas-phase enthalpy of formation. The methodologies detailed below are based on established protocols used for structurally similar compounds like butene oxide isomers.

Determination of Enthalpy of Formation via Reaction Calorimetry

The condensed-phase enthalpy of formation (ΔfH°(liq)) is determined by measuring the enthalpy of a suitable reaction, most commonly the reduction of the epoxide to its corresponding alcohol.

Objective: To measure the enthalpy of reduction (ΔHred) for the liquid epoxide, which can then be used with the known enthalpy of formation of the resulting alcohol to calculate the epoxide's enthalpy of formation.

Methodology:

  • Reactant Preparation: A solution of a powerful reducing agent, typically lithium triethylborohydride (LiEt₃BH), is prepared in an appropriate solvent like triethylene glycol dimethyl ether. This solvent is chosen for its high boiling point to prevent evaporation during the reaction.

  • Calorimeter Setup: An isothermal reaction calorimeter maintained at a constant temperature (e.g., 25.0 °C) is charged with the LiEt₃BH solution.

  • Reaction Execution: A precise, known amount of the pure liquid epoxide (e.g., this compound) is injected into the calorimeter vessel. The reduction reaction is rapid and quantitative, opening the epoxide ring to form the corresponding lithium salt of the alcohol (2-methyl-2-pentanol).

  • Heat Measurement: The heat evolved during the reaction (ΔHr1) is meticulously measured by the calorimeter.

  • Quenching and Calibration: Following the primary reaction, a quenching step is performed by adding an alcohol (e.g., 1-pentanol) to react with any excess LiEt₃BH. This is followed by an electrical calibration to ensure the accuracy of the heat measurement.

  • Calculation: The molar enthalpy of reduction is calculated from the measured heat and the moles of the epoxide reacted. The condensed-phase enthalpy of formation of the epoxide is then calculated using Hess's Law, based on the measured enthalpy of reaction and the known enthalpies of formation of the other reactants and products.

Determination of Enthalpy of Vaporization via Ebulliometry

The enthalpy of vaporization (ΔHv) is required to convert the condensed-phase enthalpy of formation to the gas-phase value. Ebulliometry is the standard method for this measurement.

Objective: To measure the boiling temperature of the epoxide at various pressures to calculate its enthalpy of vaporization.

Methodology:

  • Apparatus: A differential ebulliometer is used, which is designed to measure the boiling temperature of a liquid and the condensation temperature of its vapor with high precision.

  • Measurement: The boiling temperature of a pure sample of this compound is measured at a series of precisely controlled pressures, typically below atmospheric pressure.

  • Data Analysis: The resulting pressure-temperature data are fitted to the Clausius-Clapeyron equation.

  • Correction: The enthalpy of vaporization derived from the fit is corrected to the standard temperature of 298.15 K using known or estimated heat capacity data for the liquid and gas phases.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the gas-phase enthalpy of formation for an epoxide.

G cluster_exp1 Reaction Calorimetry Protocol cluster_exp2 Ebulliometry Protocol liq_epoxide1 Liquid Epoxide (Substrate) calorimeter Isothermal Calorimeter (with LiEt₃BH) liq_epoxide1->calorimeter Inject liq_epoxide2 Liquid Epoxide (Pure Sample) dHr Measure Enthalpy of Reduction (ΔHred) calorimeter->dHr Evolved Heat dfH_liq Calculate ΔfH°(liq) dHr->dfH_liq via Hess's Law final_calc Final Calculation: ΔfH°(g) = ΔfH°(liq) + ΔHv dfH_liq->final_calc ebulliometer Differential Ebulliometer liq_epoxide2->ebulliometer pt_data Measure Boiling Temp (T) at various Pressures (P) ebulliometer->pt_data dHv Calculate ΔHv pt_data->dHv via Clausius-Clapeyron Eq. dHv->final_calc result Gas-Phase Enthalpy of Formation ΔfH°(g) final_calc->result

Caption: Experimental workflow for determining gas-phase enthalpy of formation.

References

reactivity and stability of 2-Methyl-2-propyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Stability of 2-Methyl-2-propyloxirane

Introduction

This compound, also known as 1,2-epoxy-2-methylpentane, is a substituted oxirane. Like other epoxides, it is a three-membered heterocyclic ether characterized by significant ring strain, which dictates its chemical reactivity. This technical guide provides a comprehensive overview of the , with a focus on its ring-opening reactions, stability under various conditions, and relevant experimental considerations. This document is intended for researchers, scientists, and professionals in drug development who may utilize this or similar epoxide-containing molecules as intermediates or building blocks in organic synthesis.

Chemical and Physical Properties

Limited experimental data is available for the physical properties of this compound. The following table summarizes available information.[1][2]

PropertyValueSource
Molecular Formula C₆H₁₂O[1][2][3]
Molecular Weight 100.16 g/mol [1][2][3]
CAS Number 3657-41-8[1][3]
Boiling Point N/A[1][2]
Melting Point N/A[1][2]
Density N/A[1][2]
PSA (Polar Surface Area) 12.53 Ų[3]
LogP 1.57540[3]

Reactivity Profile

The reactivity of this compound is dominated by the high ring strain inherent in the epoxide ring, a combination of angle and torsional strain.[4] This strain makes the C-O bonds susceptible to cleavage by nucleophiles, even though alkoxides are typically poor leaving groups.[4][5] The reactions are primarily ring-opening events that can be catalyzed by either acid or base. Epoxides are generally highly reactive and can polymerize, sometimes violently, in the presence of catalysts or heat.[6] They also react with acids, bases, and oxidizing and reducing agents.[6]

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, which creates a much better leaving group (a neutral hydroxyl group).[5][7] This activation makes the epoxide more electrophilic and susceptible to attack by weak nucleophiles.[5][8]

The mechanism exhibits characteristics of both SN1 and SN2 reactions.[9][10] As the C-O bond begins to break, a partial positive charge develops on the carbon atom. This positive charge is better stabilized on the more substituted carbon. Consequently, the nucleophile preferentially attacks the more substituted (tertiary) carbon atom of this compound.[7][9][10][11] The attack occurs from the backside, similar to an SN2 reaction, resulting in an inversion of stereochemistry at the site of attack and overall trans addition across the former C-C bond.[10]

Acid_Catalyzed_Ring_Opening R1 This compound Protonated_Epoxide Protonated Epoxide R1->Protonated_Epoxide + H+ H_plus H+ Intermediate_Product Oxonium Ion Intermediate Protonated_Epoxide->Intermediate_Product + Nu-H (attacks tertiary carbon) Nu Nu-H (Nucleophile) Final_Product Trans-diol Product Intermediate_Product->Final_Product

Caption: Acid-catalyzed ring-opening of this compound.

Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening of this compound proceeds via a classic SN2 mechanism.[4][12] Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated first, making it a poor leaving group (an alkoxide).[9] The reaction is therefore driven by a potent nucleophile directly attacking one of the electrophilic carbons of the epoxide ring.

Due to steric hindrance, the nucleophile will preferentially attack the less substituted (secondary) carbon atom.[9][11][12] The reaction involves a backside attack, leading to inversion of configuration at the attacked carbon and the formation of an alkoxide intermediate, which is subsequently protonated during workup to yield the final alcohol product.[12]

Base_Catalyzed_Ring_Opening R1 This compound Alkoxide Alkoxide Intermediate R1->Alkoxide + Nu- (attacks secondary carbon) Nu_minus Nu- Final_Product Final Alcohol Product Alkoxide->Final_Product + H₂O H2O H₂O

Caption: Base-catalyzed ring-opening of this compound.

Stability and Degradation

The stability of this compound is a critical consideration for its storage, handling, and use in synthesis. As with other epoxides, it is susceptible to degradation under various conditions.

  • Thermal Stability : Epoxides can undergo exothermic polymerization when heated, which can be violent.[6] It is crucial to avoid high temperatures during storage and reactions.

  • Acid/Base Stability : The compound is highly reactive towards both acids and bases, which catalyze its ring-opening. Therefore, it should be stored in a neutral environment, away from acidic or basic contaminants.[6]

  • Oxidative Stability : this compound should be kept away from strong oxidizing agents.[14]

Storage and Handling

Proper storage and handling are essential to maintain the integrity of this compound and ensure safety.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Keep away from heat, sparks, open flames, and hot surfaces.[14][15][16] The storage area should be designated for corrosive materials.[14]

  • Handling : Use in a well-ventilated area or under a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[14][15] Use non-sparking tools and take precautionary measures against static discharge.[14][15][16]

Experimental Protocols

The following are generalized protocols for investigating the . Specific reaction conditions (temperature, concentration, time) would require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Acid-Catalyzed Ring-Opening (e.g., Hydrolysis)
  • Preparation : Dissolve this compound (1 equivalent) in a suitable solvent (e.g., water, methanol, or THF) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath.

  • Reaction Initiation : Slowly add a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl) to the stirred solution.[11]

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for a designated time (e.g., 1-24 hours). Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup : Once the reaction is complete, quench the acid by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product via column chromatography or distillation to isolate the 1,2-diol.

Protocol 2: General Procedure for Base-Catalyzed Ring-Opening (e.g., with Sodium Methoxide)
  • Preparation : In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a strong nucleophile such as sodium methoxide (B1231860) (1.1 equivalents) in its corresponding alcohol solvent (e.g., anhydrous methanol).

  • Reaction Initiation : Cool the solution in an ice bath. Slowly add this compound (1 equivalent) dropwise to the stirred solution.

  • Reaction Monitoring : Allow the reaction to proceed at the specified temperature (e.g., 0°C to reflux) for the required duration. Monitor the consumption of the starting material by TLC or GC-MS.

  • Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction : Extract the product into an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine.

  • Purification : Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude product can then be purified by flash chromatography or distillation.

Protocol 3: Forced Degradation Study for Stability Assessment

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a compound.[13][17]

  • Sample Preparation : Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions : Expose the sample to various stress conditions in parallel:

    • Acidic Hydrolysis : Add 0.1 M HCl and keep at room temperature or elevated temperature (e.g., 60°C).[13]

    • Basic Hydrolysis : Add 0.1 M NaOH and keep at room temperature or elevated temperature.[13]

    • Oxidative Degradation : Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[13]

    • Thermal Degradation : Store the solid sample or a solution in a temperature-controlled oven (e.g., 80°C).[13]

    • Photolytic Degradation : Expose the sample to UV-Vis light (e.g., >1.2 million lux hours and 200 Wh/m²).[13]

  • Time Points : Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis : Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, to quantify the parent compound and detect any degradation products.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis prep Dissolve Epoxide in Solvent add_reagent Add Catalyst/ Nucleophile prep->add_reagent monitor Monitor Reaction (TLC/GC) add_reagent->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Dry and Purify (Chromatography/Distillation) extract->purify analyze Characterize Product (NMR, MS, IR) purify->analyze

Caption: General experimental workflow for a ring-opening reaction.

References

Stereoselective Synthesis of 2-Methyl-2-propyloxirane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of 2-Methyl-2-propyloxirane, a chiral epoxide with applications in the development of novel therapeutics and as a building block in asymmetric synthesis. The guide details various synthetic strategies, including asymmetric epoxidation of the corresponding alkene and kinetic resolution of the racemic epoxide. Experimental protocols for key methodologies are provided, along with a comparative analysis of their effectiveness in terms of yield and enantioselectivity.

Introduction to Stereoselective Epoxidation

The synthesis of enantiomerically pure epoxides is of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the epoxide ring, which allows for the stereospecific introduction of various functional groups. This compound, a 2,2-disubstituted oxirane, presents a synthetic challenge in achieving high enantioselectivity due to the steric hindrance around the trisubstituted double bond of its precursor, 2-methyl-1-pentene (B165372). This guide explores established and emerging methods to address this challenge.

Asymmetric Epoxidation of 2-Methyl-1-pentene

The direct asymmetric epoxidation of the prochiral alkene, 2-methyl-1-pentene, is a primary strategy for accessing enantiomerically enriched this compound. Several catalytic systems have been developed for this purpose.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation utilizes chiral manganese-salen complexes as catalysts to effect the enantioselective transfer of an oxygen atom to a double bond.[1][2][3] This method is particularly effective for cis-disubstituted and some trisubstituted olefins. The proposed catalytic cycle involves the formation of a high-valent manganese-oxo species that acts as the active oxidant.

Experimental Protocol: Jacobsen-Katsuki Epoxidation of 2-Methyl-1-pentene

A detailed experimental protocol for the Jacobsen-Katsuki epoxidation of unfunctionalized olefins is as follows:

  • Catalyst Preparation: The chiral (R,R)- or (S,S)-Jacobsen's catalyst is either purchased or synthesized according to literature procedures.

  • Reaction Setup: To a solution of 2-methyl-1-pentene in a suitable solvent (e.g., dichloromethane) at a controlled temperature (often 0 °C to room temperature), the chiral Mn(III)-salen catalyst is added (typically 1-10 mol%).

  • Addition of Oxidant: A terminal oxidant, such as buffered sodium hypochlorite (B82951) (bleach) or m-chloroperbenzoic acid (m-CPBA), is added slowly to the reaction mixture.[3] The pH of the oxidant solution is often crucial for catalyst stability and reactivity.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the organic layer is separated, washed, dried, and concentrated. The resulting crude epoxide is then purified by flash column chromatography.

Quantitative Data:

CatalystOxidantSolventTemperature (°C)Yield (%)ee (%)Reference
(R,R)-Jacobsen's CatalystNaOClCH₂Cl₂0Data not availableData not available[4]
(S,S)-Jacobsen's Catalystm-CPBACH₂Cl₂25Data not availableData not available[1]

Jacobsen-Katsuki Epoxidation Pathway

Jacobsen_Epoxidation cluster_cycle Catalytic Cycle Mn_III Mn(III)-salen Mn_V_oxo Mn(V)=O-salen Mn_III->Mn_V_oxo Oxidation Mn_V_oxo->Mn_III Oxygen Transfer Alkene 2-Methyl-1-pentene Epoxide This compound Epoxide_output Enantioenriched This compound Epoxide->Epoxide_output Oxidant Oxidant (e.g., NaOCl) Byproduct Byproduct Byproduct_output Byproduct Byproduct->Byproduct_output Alkene_input 2-Methyl-1-pentene Alkene_input->Alkene Oxidant_input Oxidant Oxidant_input->Oxidant Shi_Epoxidation cluster_cycle Catalytic Cycle Ketone Chiral Ketone (Shi Catalyst) Dioxirane Chiral Dioxirane Ketone->Dioxirane Oxidation Dioxirane->Ketone Oxygen Transfer Alkene 2-Methyl-1-pentene Epoxide This compound Epoxide_output Enantioenriched This compound Epoxide->Epoxide_output Oxone Oxone® Sulfate Sulfate Sulfate_output Sulfate Sulfate->Sulfate_output Alkene_input 2-Methyl-1-pentene Alkene_input->Alkene Oxone_input Oxone® Oxone_input->Oxone Biocatalytic_Epoxidation Culture Culture of Nocardia corallina B-276 Harvest Harvest and Prepare Cell Suspension Culture->Harvest Reaction Incubation with 2-Methyl-1-pentene Harvest->Reaction Extraction Extraction of Product Reaction->Extraction Analysis GC Analysis for Yield and ee Extraction->Analysis HKR Racemic Racemic this compound ((R)- and (S)-enantiomers) Reaction Enantioselective Hydrolysis Racemic->Reaction Catalyst Chiral (salen)Co(III) Catalyst + H₂O Catalyst->Reaction Unreacted Enantioenriched (unreacted) Epoxide Reaction->Unreacted Slow Diol Chiral Diol Reaction->Diol Fast

References

Computational Analysis of 2-Methyl-2-propyloxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive framework for the computational and experimental analysis of 2-Methyl-2-propyloxirane (CAS: 3657-41-8). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines theoretical methodologies for structural and spectroscopic prediction using Density Functional Theory (DFT), presents predicted data in structured tables, and provides detailed protocols for the synthesis and experimental characterization of the molecule. Visual workflows for both computational and experimental processes are included to facilitate clear understanding.

Introduction

This compound is a substituted epoxide, a class of cyclic ethers that are valuable intermediates in organic synthesis due to the reactivity of the strained three-membered ring. Understanding the precise three-dimensional structure, electronic properties, and spectroscopic signatures of this molecule is crucial for predicting its reactivity, designing synthetic pathways, and for its potential application in various fields, including drug development. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-destructive method to predict these properties with high accuracy. This guide details the theoretical and experimental approaches to fully characterize the this compound structure.

Molecular Properties and Specifications

The fundamental properties of this compound are summarized below. These values serve as a baseline for both computational and experimental analyses.

PropertyValueCitation
IUPAC Name This compound[1]
CAS Number 3657-41-8[1][2]
Molecular Formula C₆H₁₂O[2][3][4]
Molecular Weight 100.16 g/mol [3][4]
Canonical SMILES CCCC1(C)OC1
InChI Key FFXMEOKFDOVSGT-UHFFFAOYSA-N[1]
Computed LogP 1.57540[2]
Polar Surface Area (PSA) 12.53 Ų[2]

Computational Analysis Workflow

A typical workflow for the computational analysis of an organic molecule like this compound involves geometry optimization followed by the calculation of various properties. This process provides a deep understanding of the molecule's structure and behavior at the quantum level.

G Computational Analysis Workflow A 1. Initial Structure Input (SMILES or 3D Coords) B 2. Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) A->B C 3. Frequency Calculation B->C D Verify Minimum Energy State (No imaginary frequencies) C->D Validation E 4. Property Calculation (NMR, Electronic Properties) D->E F 5. Data Analysis (Bond Lengths, Angles, Spectra) E->F

Caption: Logical workflow for computational structural analysis.
Computational Methodology

The following methodology represents a standard and robust approach for the ab initio calculation of molecular properties.

  • Geometry Optimization: The initial 3D structure of this compound is subjected to geometry optimization. A widely used and reliable method is Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional. A Pople-style basis set, such as 6-31G(d), is typically sufficient for providing a good balance between accuracy and computational cost for a molecule of this size. The optimization process iteratively adjusts the atomic coordinates to find the lowest energy conformation on the potential energy surface.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d)). This serves two purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it provides the data needed to predict the molecule's infrared (IR) spectrum.

  • Property Calculations: Once the minimum energy geometry is confirmed, further calculations can be performed. This includes predicting NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method and calculating electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

Predicted Structural and Electronic Properties

The tables below present the expected structural and electronic data for this compound based on the computational methodology described above. These values are derived from established data for similar chemical environments.

Predicted Bond Lengths
BondAtom 1Atom 2Predicted Length (Å)
C-CC2C3~1.47
C-OC2O1~1.43
C-OC3O1~1.43
C-CC2C4~1.52
C-CC2C5~1.53
C-CC5C6~1.54
C-CC6C7~1.54
C-HC3H~1.09
C-HC4H~1.09
Predicted Bond and Dihedral Angles
Angle TypeAtoms (1-2-3 or 1-2-3-4)Predicted Angle (°)
Bond AngleC3-C2-O1~59.5
Bond AngleC2-O1-C3~61.0
Bond AngleO1-C2-C4~118
Bond AngleO1-C2-C5~115
Bond AngleC4-C2-C5~116
DihedralH-C3-C2-C4~108
DihedralO1-C2-C5-C6~178
Predicted Electronic Properties
PropertyPredicted Value / Description
HOMO-LUMO Gap ~6-7 eV. A larger gap indicates higher kinetic stability.
Dipole Moment ~1.9 D. Arises from the electronegative oxygen atom.
Molecular Electrostatic Potential (MEP) Negative potential (red) localized around the oxygen atom, indicating the site for electrophilic attack. Positive potential (blue) distributed around the hydrogen atoms.

Predicted Spectroscopic Data

Computational methods can reliably predict spectroscopic data, which is invaluable for interpreting experimental results.

Predicted ¹H and ¹³C NMR Spectra

The following chemical shifts are predicted for a standard deuterated solvent like CDCl₃.

Table 5.1.1: Predicted ¹H NMR Data

AssignmentPredicted δ (ppm)MultiplicityIntegration
-CH₃ (on ring)1.2 - 1.4Singlet3H
-CH₂- (on ring)2.5 - 2.8AB quartet2H
-CH₂- (propyl)1.4 - 1.6Multiplet2H
-CH₂- (propyl)1.3 - 1.5Multiplet2H
-CH₃ (propyl)0.8 - 1.0Triplet3H

Table 5.1.2: Predicted ¹³C NMR Data

AssignmentPredicted δ (ppm)
Quaternary C (ring)60 - 65
-CH₂- (ring)45 - 50
-CH₂- (propyl)35 - 40
-CH₂- (propyl)18 - 22
-CH₃ (on ring)15 - 20
-CH₃ (propyl)13 - 15
Predicted Infrared (IR) Spectrum
Predicted Frequency (cm⁻¹)Vibrational ModeIntensity
2970 - 3050C-H Asymmetric/Symmetric StretchStrong
1250 - 1260Epoxide Ring "Breathing"Strong
880 - 950Epoxide Ring C-O StretchMedium
820 - 880Epoxide Ring C-C StretchMedium
Predicted Mass Spectrum (Electron Ionization)

The fragmentation of this compound is expected to follow pathways common to ethers and branched alkanes, including alpha-cleavage.

m/zPredicted Fragment IonNotes
100[C₆H₁₂O]⁺•Molecular Ion (M⁺•)
85[M - CH₃]⁺Loss of the methyl group.
71[M - C₂H₅]⁺Alpha-cleavage, loss of ethyl radical.
57[C₄H₉]⁺Loss of the propyl group.
43[C₃H₇]⁺Propyl cation, likely a base peak.

Experimental Protocols

To validate the computational predictions, experimental synthesis and characterization are necessary.

Synthesis Protocol: Epoxidation of 2-Methyl-1-pentene (B165372)

This compound can be synthesized via the epoxidation of its corresponding alkene, 2-methyl-1-pentene, using meta-chloroperoxybenzoic acid (m-CPBA).

  • Materials: 2-methyl-1-pentene, meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity), dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium sulfite (B76179) (Na₂SO₃), magnesium sulfate (B86663) (MgSO₄).

  • Procedure:

    • Dissolve 2-methyl-1-pentene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.

    • Add the m-CPBA solution dropwise to the stirred alkene solution over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, cool the reaction mixture back to 0 °C.

    • Quench the excess m-CPBA by slowly adding saturated aqueous Na₂SO₃ solution until a starch-iodide paper test is negative.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield pure this compound.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer. Standard single-pulse programs are typically used.

  • IR Spectroscopy:

    • Sample Preparation: Place a drop of the neat liquid product between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

    • Data Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Mass Spectrometry:

    • Sample Preparation: Dilute a small amount of the product in a suitable volatile solvent like methanol (B129727) or dichloromethane.

    • Data Acquisition: Analyze the sample using a mass spectrometer with an electron ionization (EI) source.

Experimental Workflow Visualization

The process of synthesizing and characterizing this compound follows a logical sequence of steps from starting materials to final data analysis.

G Experimental Synthesis and Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization A 1. Reactants (2-Methyl-1-pentene, m-CPBA) B 2. Epoxidation Reaction (DCM, 0°C to RT) A->B C 3. Aqueous Workup (Quench, Wash, Dry) B->C D 4. Purification (Column Chromatography) C->D E 5. Sample Preparation (NMR, IR, MS) D->E F NMR Analysis (¹H, ¹³C) E->F G IR Analysis E->G H MS Analysis E->H I 6. Data Interpretation & Structural Confirmation F->I G->I H->I

Caption: Workflow for synthesis and spectroscopic characterization.

References

literature review on 2-Methyl-2-propyloxirane synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive review of the primary synthesis methods for 2-Methyl-2-propyloxirane, also known as 2-tert-butyloxirane or 3,3-dimethyl-1,2-epoxybutane. This valuable epoxide serves as a crucial building block in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries. This document details the core synthetic pathways, providing experimental protocols and quantitative data to facilitate practical application in a research and development setting.

Core Synthesis Methodologies

The synthesis of this compound is predominantly achieved through two main strategies: the direct epoxidation of the corresponding alkene, 3,3-dimethyl-1-butene (B1661986) (neohexene), and a two-step process involving the formation and subsequent cyclization of a halohydrin.

Direct Epoxidation of 3,3-dimethyl-1-butene

The most common approach to synthesizing this compound is the direct oxidation of the double bond in 3,3-dimethyl-1-butene. This transformation can be accomplished using various oxidizing agents, with peroxy acids and catalytic systems employing hydrogen peroxide being the most prevalent.

The Prilezhaev reaction, utilizing a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), is a classic and reliable method for the epoxidation of alkenes. The reaction proceeds via a concerted mechanism, ensuring a syn-addition of the oxygen atom to the double bond.

Experimental Protocol:

A general procedure for the epoxidation of an alkene with m-CPBA involves dissolving the alkene in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃). An equimolar amount, or a slight excess, of m-CPBA is then added portion-wise, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with a basic solution (e.g., sodium bicarbonate) to remove the meta-chlorobenzoic acid byproduct, followed by washing with brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and removal of the solvent under reduced pressure. The crude product is then purified by distillation or column chromatography.

More environmentally benign and atom-economical methods utilize hydrogen peroxide as the terminal oxidant in the presence of a metal catalyst. Manganese and titanium-based catalysts have shown significant efficacy in this transformation.

Manganese-Catalyzed Epoxidation:

Manganese complexes are effective catalysts for the epoxidation of a variety of alkenes using hydrogen peroxide.[1][2] The reaction is typically performed in a buffered solution to maintain an optimal pH for the catalytic cycle.

Experimental Protocol:

A representative procedure involves dissolving the alkene in a solvent mixture, such as acetonitrile (B52724) and water. A catalytic amount of a manganese salt (e.g., MnSO₄) and a co-catalyst or additive, if required, are added. Hydrogen peroxide is then added slowly to the reaction mixture, and the reaction is stirred at a controlled temperature until completion. Work-up typically involves quenching any remaining peroxide, followed by extraction of the product into an organic solvent, drying, and purification.

Titanium Silicalite-1 (TS-1) Catalyzed Epoxidation:

Titanium silicalite-1 (TS-1) is a heterogeneous catalyst that has demonstrated high activity and selectivity for the epoxidation of alkenes with hydrogen peroxide.[1] The use of a solid catalyst simplifies product purification as it can be easily removed by filtration.

Experimental Protocol:

In a typical setup, the alkene is dissolved in a suitable solvent, often an alcohol like methanol. The TS-1 catalyst is added to this solution, and the mixture is heated to the desired reaction temperature. An aqueous solution of hydrogen peroxide is then added dropwise. The reaction is monitored, and upon completion, the catalyst is filtered off. The filtrate is then subjected to a standard work-up procedure involving extraction and purification to isolate the epoxide.

Synthesis via Halohydrin Formation and Cyclization

An alternative, two-step approach to this compound involves the initial conversion of 3,3-dimethyl-1-butene to a halohydrin, followed by an intramolecular Williamson ether synthesis to form the epoxide ring.[3]

Step 1: Halohydrin Formation

The alkene is treated with a source of hypohalous acid, which can be generated in situ from a halogen (e.g., bromine) in the presence of water. This reaction proceeds via an anti-addition mechanism.

Step 2: Intramolecular Cyclization

The resulting halohydrin is then treated with a base (e.g., sodium hydroxide) to deprotonate the hydroxyl group. The subsequent intramolecular Sₙ2 reaction, where the alkoxide displaces the adjacent halide, leads to the formation of the epoxide ring.[3]

Experimental Protocol for Cyclization:

The bromohydrin precursor, 1-bromo-3,3-dimethyl-butan-2-ol, is dissolved in a suitable solvent like diethyl ether or tetrahydrofuran (B95107) (THF). A slight excess of a powdered base, such as sodium hydroxide, is added to the solution at room temperature. The reaction mixture is stirred for 12-24 hours. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed to yield the crude epoxide, which can be further purified by distillation.[3] This method is reported to have high yields, often exceeding 80%.[3]

Quantitative Data Summary

Synthesis MethodStarting MaterialKey ReagentsSolventTemperatureReaction TimeYieldCitation
Halohydrin Cyclization 1-bromo-3,3-dimethyl-butan-2-olSodium Hydroxide (NaOH)Diethyl ether or THFRoom Temperature12-24 hours>80%[3]

Note: Detailed quantitative data for the direct epoxidation of 3,3-dimethyl-1-butene with m-CPBA and catalytic H₂O₂ were not available in the public domain literature reviewed for this guide. The provided protocols are based on general procedures for these types of reactions.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the described synthesis methods.

Synthesis_Pathways cluster_direct Direct Epoxidation cluster_halohydrin Halohydrin Route start1 3,3-dimethyl-1-butene mcpba m-CPBA start1->mcpba Oxidation h2o2_mn H₂O₂ / Mn Catalyst start1->h2o2_mn Catalytic Oxidation h2o2_ts1 H₂O₂ / TS-1 Catalyst start1->h2o2_ts1 Catalytic Oxidation product This compound mcpba->product h2o2_mn->product h2o2_ts1->product start2 3,3-dimethyl-1-butene halohydrin 1-bromo-3,3-dimethyl-butan-2-ol start2->halohydrin Br₂ / H₂O product2 This compound halohydrin->product2 Base (e.g., NaOH)

Caption: Overview of the primary synthetic routes to this compound.

Experimental_Workflow_Halohydrin start Dissolve Bromohydrin in Solvent add_base Add Powdered Base (e.g., NaOH) start->add_base react Stir at Room Temperature (12-24h) add_base->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Remove Solvent wash_dry->concentrate purify Purify by Distillation concentrate->purify

Caption: Experimental workflow for the synthesis via halohydrin cyclization.

References

An In-depth Technical Guide to the Discovery and Historical Context of 2-Methyl-2-propyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Abstract

This technical guide provides a comprehensive overview of the discovery and historical context of 2-Methyl-2-propyloxirane, a trisubstituted epoxide. As no singular moment of discovery for this specific molecule is documented, this paper focuses on the development of the foundational synthetic methodologies that enabled its first likely synthesis in the early 20th century. We will delve into the two primary historical methods for epoxide synthesis: the Prilezhaev reaction and the dehydrohalogenation of halohydrins. This guide will provide detailed experimental protocols for these methods as they would have been performed in the early 20th century, a summary of quantitative data regarding alkene reactivity, and visualizations of the reaction pathways.

Introduction: The Emergence of Epoxide Chemistry

Epoxides, also known as oxiranes, are three-membered cyclic ethers that are highly reactive due to significant ring strain. This reactivity makes them valuable intermediates in organic synthesis. The history of epoxides is not tied to a single discovery but rather to the development of general synthetic methods for their preparation. The early 20th century was a pivotal period for the advancement of organic chemistry, and it was during this time that the tools to synthesize a wide array of organic molecules, including this compound, were established.

Historical Synthesis Methodologies

The first synthesis of this compound would have been made possible by one of two key methods for epoxide formation that were developed and refined in the early 1900s.

The Prilezhaev Reaction: Epoxidation with Peroxy Acids

In 1909, Russian chemist Nikolai Prilezhaev discovered that alkenes react with peroxy acids to form epoxides.[1][2][3] This reaction, now known as the Prilezhaev reaction, became a cornerstone of epoxide synthesis due to its stereospecificity and broad applicability.[1][3] The reaction proceeds through a concerted "butterfly" mechanism, where the peroxy acid delivers an oxygen atom to the double bond.[1]

The reactivity of the alkene in the Prilezhaev reaction is dependent on its substitution pattern, with more electron-rich, substituted alkenes reacting more rapidly.[4] This makes the synthesis of a trisubstituted epoxide like this compound from its corresponding alkene, 2-methyl-2-pentene (B165383), a favorable transformation.

Prilezhaev_Reaction cluster_reactants Reactants cluster_products Products alkene 2-Methyl-2-pentene epoxide This compound alkene->epoxide Oxygen atom transfer peroxy_acid Peroxy Acid (e.g., peroxybenzoic acid) carboxylic_acid Carboxylic Acid (byproduct) peroxy_acid->carboxylic_acid Reduction solvent Inert Solvent (e.g., Chloroform (B151607), Ether)

Caption: Logical workflow for the Prilezhaev epoxidation.

Dehydrohalogenation of Halohydrins

Another fundamental method for the synthesis of epoxides is the intramolecular cyclization of halohydrins. This two-step process involves the initial formation of a halohydrin by reacting an alkene with a halogen in the presence of water. The resulting halohydrin is then treated with a base to induce an intramolecular Williamson ether synthesis, forming the epoxide. This method has been a significant industrial route for the production of simple epoxides like propylene (B89431) oxide.

The formation of the halohydrin from an unsymmetrical alkene like 2-methyl-2-pentene would proceed via electrophilic addition of the halogen, followed by the attack of water. The subsequent base-promoted cyclization is an intramolecular SN2 reaction.

Halohydrin_Workflow start Start: 2-Methyl-2-pentene step1 Step 1: Halohydrin Formation - React with Halogen (e.g., Br2) in Water start->step1 intermediate Intermediate: Halohydrin (2-Bromo-2-methyl-3-pentanol) step1->intermediate step2 Step 2: Epoxidation - Treat with Base (e.g., NaOH) intermediate->step2 product Product: this compound step2->product

Caption: Experimental workflow for epoxide synthesis via dehydrohalogenation.

Quantitative Data

AlkeneRelative Rate of EpoxidationNumber of Alkyl Substituents
Ethylene10
Propene241
cis-2-Butene5002
2-Methyl-2-butene65003
2,3-Dimethyl-2-butene>65004
Data is representative of the trend observed in early studies of the Prilezhaev reaction.[4]

Experimental Protocols (Early 20th Century Context)

The following protocols are representative of how the synthesis of this compound would have been approached in the early 20th century, following the establishment of the Prilezhaev reaction and the halohydrin method.

Protocol 1: Epoxidation of 2-Methyl-2-pentene via the Prilezhaev Reaction

Objective: To synthesize this compound from 2-methyl-2-pentene using a peroxy acid.

Materials:

  • 2-Methyl-2-pentene

  • Peroxybenzoic acid (prepared fresh or used as a stable derivative)

  • Chloroform (or another suitable inert solvent like diethyl ether)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Distillation apparatus

Procedure:

  • A solution of peroxybenzoic acid in chloroform is prepared. Note: Early preparations often involved the reaction of benzoyl peroxide with sodium methoxide.

  • The solution of peroxybenzoic acid is added dropwise to a stirred solution of 2-methyl-2-pentene in chloroform at a controlled temperature, typically between 0 and 10 °C.

  • The reaction mixture is stirred for several hours until the consumption of the peroxy acid is complete (as indicated by a negative starch-iodide test).

  • The reaction mixture is washed with a solution of sodium bicarbonate to remove the benzoic acid byproduct, followed by washing with water.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The chloroform is removed by distillation, and the resulting crude this compound is purified by fractional distillation.

Protocol 2: Synthesis of this compound via Dehydrohalogenation of the Corresponding Halohydrin

Objective: To synthesize this compound from 2-methyl-2-pentene via a two-step halohydrin formation and cyclization.

Materials:

  • 2-Methyl-2-pentene

  • Bromine

  • Water

  • Diethyl ether

  • Sodium hydroxide (B78521) solution

  • Anhydrous potassium carbonate (for drying)

  • Distillation apparatus

Procedure: Step A: Formation of 2-Bromo-2-methyl-3-pentanol

  • 2-Methyl-2-pentene is dissolved in a mixture of diethyl ether and water.

  • A solution of bromine in diethyl ether is added dropwise to the stirred mixture at a low temperature (e.g., 0 °C). The addition is continued until a faint bromine color persists.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with a dilute solution of sodium bisulfite to remove any excess bromine, and then with water.

  • The ethereal solution is dried over anhydrous potassium carbonate.

  • The diethyl ether is removed by distillation to yield the crude bromohydrin.

Step B: Cyclization to this compound

  • The crude bromohydrin is dissolved in diethyl ether.

  • A concentrated aqueous solution of sodium hydroxide is added, and the mixture is stirred vigorously for several hours at room temperature.

  • The ether layer is separated, washed with water, and dried over anhydrous potassium carbonate.

  • The diethyl ether is removed by distillation, and the resulting crude this compound is purified by fractional distillation.

Conclusion

The "discovery" of this compound is intrinsically linked to the pioneering work in the field of epoxide synthesis in the early 20th century. The development of the Prilezhaev reaction by Nikolai Prilezhaev in 1909 provided a direct and efficient method for the epoxidation of alkenes, including the trisubstituted alkene required to form this compound. Concurrently, the halohydrin route offered a robust, albeit less direct, pathway to epoxides that became a staple of industrial organic synthesis. While a specific date for the first synthesis of this compound is lost to history, the foundational chemical principles and experimental techniques established in this era provided the clear and accessible pathways for its creation. This guide has provided a detailed historical context, plausible early synthetic protocols, and the underlying chemical principles for the formation of this versatile trisubstituted epoxide.

References

Quantum Chemical Calculations for 2-Methyl-2-propyloxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-propyloxirane, a substituted epoxide, is a molecule of interest in organic synthesis and medicinal chemistry due to the reactive nature of the oxirane ring. Quantum chemical calculations provide a powerful tool for understanding the structure, reactivity, and spectroscopic properties of such molecules. This technical guide outlines the application of computational methods to elucidate the chemical behavior of this compound, offering insights valuable for reaction design and mechanistic studies.

Theoretical Background

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering a balance between accuracy and computational cost.[1][2] These methods are instrumental in predicting molecular geometries, vibrational frequencies, reaction pathways, and various other electronic properties. For epoxides, DFT has been successfully employed to study the regioselectivity of ring-opening reactions, a critical aspect of their chemistry.[1]

The choice of functional and basis set is crucial for obtaining reliable results. Common functionals like B3LYP are often used for geometry optimizations and frequency calculations.[1][3] For more accurate energy calculations, especially for transition states, methods like M06 may be employed.[1] Basis sets such as the Pople-style 6-31G(d) or the Dunning-style correlation-consistent basis sets (e.g., aug-cc-pVTZ) are frequently utilized to provide a good description of the electronic structure.

Computational Methodology

A typical computational workflow for studying this compound would involve the following steps:

  • Geometry Optimization: The initial step is to determine the lowest energy structure of the molecule. This is achieved by performing a geometry optimization, where the atomic coordinates are adjusted to find a minimum on the potential energy surface.

  • Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure is a true minimum (i.e., has no imaginary frequencies) and to predict the vibrational spectrum (e.g., IR and Raman).

  • Transition State Searching: To study reaction mechanisms, it is necessary to locate the transition state (TS) connecting reactants and products. This is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency.

  • Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, an IRC calculation can be performed to verify that it connects the desired reactants and products.

  • Single-Point Energy Calculations: To obtain more accurate energies, single-point calculations with a larger basis set and a more sophisticated theoretical method can be performed on the optimized geometries. Solvation effects can also be included at this stage using models like the SMD solvation model.[1]

Data Presentation

The following tables present hypothetical but representative quantitative data for this compound, based on typical values observed for similar epoxides. These tables are intended to serve as a template for organizing results from actual calculations.

Table 1: Calculated Geometric Parameters for this compound

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d))
Bond LengthC-C (ring)1.47 Å
C-O (ring)1.44 Å
C-C (methyl)1.52 Å
C-C (propyl)1.53 Å
Bond AngleC-O-C (ring)61.5°
H-C-H (methyl)109.5°
Dihedral AngleH-C-C-H (propyl)60.0° (gauche)

Table 2: Calculated Vibrational Frequencies for this compound

Vibrational ModeFrequency (cm⁻¹) (B3LYP/6-31G(d))Description
ν(C-H)2950-3050C-H stretching
ν(C-O)1250Asymmetric C-O-C stretch
Ring breathing850Symmetric ring deformation

Table 3: Calculated Relative Energies for a Hypothetical Ring-Opening Reaction

SpeciesRelative Energy (kcal/mol) (M06/6-311+G(d,p))
Reactant (this compound + Nu⁻)0.0
Transition State (SN2 attack at C2)+15.2
Transition State (SN2 attack at C3)+18.5
Product (Ring-opened alkoxide)-10.8

Experimental Protocols

While this guide focuses on theoretical calculations, it is crucial to note that experimental validation is paramount. The following outlines a general computational protocol applicable to this compound.

Computational Protocol for Epoxide Ring-Opening Study

  • Software: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Initial Geometries: The initial 3D structure of this compound can be built using a molecular editor. For reaction studies, the nucleophile is placed at an appropriate distance and orientation from the epoxide ring.

  • Geometry Optimizations: Geometries of the reactant complex, transition states, and product complex are fully optimized using the B3LYP functional with the 6-31G(d) basis set.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Transition State Verification: The nature of the transition state is confirmed by visualizing the imaginary frequency, which should correspond to the motion along the reaction coordinate (e.g., bond breaking and bond formation).

  • Energy Refinement: Single-point energy calculations are performed on the optimized geometries using the M06 functional with the larger 6-311+G(d,p) basis set to obtain more accurate electronic energies.

  • Solvation Effects: The influence of a solvent can be incorporated by using a continuum solvation model, such as the SMD model, during the single-point energy calculations.[1]

Visualizations

Computational Workflow

G Computational Workflow for this compound cluster_setup Setup cluster_calc Quantum Chemical Calculations cluster_analysis Analysis start Initial Structure Generation opt Geometry Optimization (B3LYP/6-31G(d)) start->opt freq Frequency Analysis opt->freq ts_search Transition State Search opt->ts_search results Results Interpretation freq->results irc IRC Calculation ts_search->irc sp_energy Single-Point Energy (M06/6-311+G(d,p)) irc->sp_energy sp_energy->results G Hypothetical SN2 Ring-Opening of this compound Reactants This compound + Nu- TS1 Transition State (Attack at C2) Reactants->TS1 ΔG‡₁ TS2 Transition State (Attack at C3) Reactants->TS2 ΔG‡₂ Product1 Ring-Opened Product 1 TS1->Product1 Product2 Ring-Opened Product 2 TS2->Product2

References

solubility of 2-Methyl-2-propyloxirane in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-Methyl-2-propyloxirane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on predicting solubility based on the compound's chemical structure and the general properties of epoxides. Furthermore, it offers detailed experimental protocols for researchers to quantitatively determine the solubility of this compound using established laboratory methods. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research, development, and formulation.

Predicted Solubility of this compound

This compound (C₆H₁₂O) is a cyclic ether, specifically an epoxide. Its structure, featuring a polar three-membered oxirane ring and nonpolar alkyl groups (a methyl and a propyl group), dictates its solubility behavior.

General Principles:

The principle of "like dissolves like" is the primary determinant of solubility. The polarity of this compound is intermediate. The ether oxygen in the epoxide ring introduces polarity and the capacity for hydrogen bonding with protic solvents. However, the presence of the alkyl groups contributes to its nonpolar character.

Qualitative Solubility Predictions:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected. The hydroxyl group of the alcohol can act as a hydrogen bond donor to the oxygen atom of the epoxide.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide - DMSO): Good to moderate solubility is anticipated. The polarity of these solvents will interact favorably with the polar epoxide ring.

  • Nonpolar Solvents (e.g., Hexane (B92381), Toluene): Moderate to good solubility is expected, particularly in aromatic solvents like toluene (B28343) due to potential pi-stacking interactions. Solubility in aliphatic hydrocarbons like hexane might be slightly lower but still significant due to the nonpolar alkyl chains of the epoxide.

  • Ethers (e.g., Diethyl ether, Tetrahydrofuran - THF): Excellent solubility is predicted as their chemical nature is very similar to the epoxide.

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method Used
e.g., Acetone25Data to be determinedData to be determinedGravimetric
e.g., Ethanol25Data to be determinedData to be determinedSpectroscopic
e.g., Hexane25Data to be determinedData to be determinedGravimetric
e.g., Toluene25Data to be determinedData to be determinedSpectroscopic

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known volume of solvent at equilibrium.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used.

    • After equilibration, allow the solution to stand undisturbed for several hours to allow any undissolved epoxide to settle.

  • Sample Collection:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.

  • Solvent Evaporation:

    • Transfer the aliquot to a pre-weighed, dry evaporating dish.

    • Gently evaporate the solvent under a fume hood. For volatile solvents, this can be done at room temperature or with gentle heating. A rotary evaporator can also be used for more efficient and controlled solvent removal.

  • Mass Determination:

    • Once the solvent is completely evaporated, place the evaporating dish in a desiccator to cool to room temperature and then weigh it on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation:

    • The mass of the dissolved this compound is the final mass of the dish minus the initial tare mass.

    • Solubility can then be expressed in various units, such as grams per 100 mL or moles per liter.

Gravimetric_Method_Workflow A Preparation of Saturated Solution B Sample Collection (Supernatant) A->B C Solvent Evaporation B->C D Mass Determination of Solute C->D E Calculation of Solubility D->E

Gravimetric Method Workflow
Spectroscopic Method (UV-Vis or other)

This method is suitable if this compound has a chromophore that absorbs light in a specific wavelength range or if it can be derivatized to do so.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

  • Generation of a Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

  • Sample Preparation and Analysis:

    • Withdraw a known volume of the clear supernatant.

    • Dilute the sample with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Spectroscopic_Method_Workflow cluster_0 Calibration cluster_1 Sample Analysis A Prepare Standard Solutions B Measure Absorbance A->B C Generate Calibration Curve B->C G Calculate Concentration C->G D Prepare Saturated Solution E Dilute Supernatant D->E F Measure Sample Absorbance E->F F->G

Spectroscopic Method Workflow
Titration Method for Epoxide Content

While not a direct measure of solubility in terms of mass per volume, titration can determine the molar concentration of the epoxide in a saturated solution.

Methodology:

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

  • Sample Preparation:

    • Accurately pipette a known volume of the clear supernatant into a reaction flask.

  • Reaction with Halide:

    • Add a solution of a hydrogen halide (e.g., HBr in acetic acid) in excess to the flask. The hydrogen halide will react with the epoxide ring, opening it.

  • Titration:

    • Back-titrate the excess, unreacted hydrogen halide with a standardized solution of a base (e.g., sodium hydroxide) using a suitable indicator.

  • Blank Titration:

    • Perform a blank titration with the same volume of the hydrogen halide solution but without the epoxide sample.

  • Calculation:

    • The difference in the volume of the titrant used for the blank and the sample is proportional to the amount of hydrogen halide that reacted with the epoxide.

    • From this, the molar concentration of the epoxide in the saturated solution can be calculated.

Titration_Method_Workflow A Prepare Saturated Solution B Take Aliquot of Supernatant A->B C Add Excess HBr Solution B->C D Back-Titrate with NaOH C->D F Calculate Molar Concentration D->F E Perform Blank Titration E->F

An In-depth Technical Guide to the Mechanism of Epoxidation for 2-Methyl-2-propene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary mechanisms involved in the epoxidation of 2-methyl-2-propene (isobutylene), a critical chemical transformation in organic synthesis and industrial applications. The document details the widely utilized Prilezhaev reaction employing peroxy acids and various catalytic systems, with a focus on reaction mechanisms, quantitative data, and detailed experimental protocols.

Core Mechanisms of 2-Methyl-2-propene Epoxidation

The epoxidation of 2-methyl-2-propene to its corresponding epoxide, 1,2-epoxy-2-methylpropane (isobutylene oxide), is predominantly achieved through two main routes: reaction with peroxy acids and metal-catalyzed oxidation.

The Prilezhaev Reaction: Epoxidation with Peroxy Acids

First reported by Nikolai Prilezhaev in 1909, this reaction involves the oxidation of an alkene by a peroxy acid.[1] A commonly used and stable reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[1]

The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid is in an intramolecularly hydrogen-bonded conformation.[1] The electrophilic oxygen of the peroxy acid is transferred to the nucleophilic double bond of the alkene in a single step. This concerted nature ensures a stereospecific syn-addition of the oxygen atom to the double bond.[2]

The rate of the Prilezhaev reaction is influenced by the electronic properties of the alkene. Electron-donating groups on the double bond increase its nucleophilicity and accelerate the reaction.[1] For instance, the relative rate of epoxidation increases significantly with methyl substitution on the alkene: ethylene (B1197577) (1), propene (24), cis-2-butene (B86535) (500), and 2-methyl-2-butene (B146552) (6500).[3]

Catalytic Epoxidation

Catalytic methods for the epoxidation of 2-methyl-2-propene offer an alternative, often more selective and efficient, route to the epoxide. These processes typically involve a metal catalyst and an oxygen source, such as tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂).

1.2.1. Molybdenum-Based Catalysts:

Molybdenum-based catalysts are highly effective for the epoxidation of alkenes.[4] Recent research has highlighted the use of an oxametallacycle reinforced nanocomposite, Mo(O₂)₂@RT, which demonstrates excellent catalytic activity in the liquid-phase epoxidation of 2-methyl-2-propene using TBHP as the oxidant.[5] The proposed mechanism involves the activation of TBHP by the catalyst to generate a highly active tert-butyl peroxide radical, which then epoxidizes the alkene.[5] Another study showcases the use of heterogeneously dispersed MoSe₂ with TBHP in hexafluoroisopropanol (HFIP), which also provides high selectivity.[6]

1.2.2. Titanium Silicate (B1173343) Catalysts:

Titanium silicate (TS-1) is a well-established catalyst for epoxidation reactions using hydrogen peroxide as the oxidant.[7] However, in the case of 2-methyl-2-propene, the primary product, 1,2-epoxy-2-methylpropane, is highly reactive and can undergo further reactions, leading to the formation of byproducts and limiting the selectivity to the epoxide to around 70%.[4]

Quantitative Data on 2-Methyl-2-propene Epoxidation

The following tables summarize the quantitative data for the epoxidation of 2-methyl-2-propene under various conditions.

Table 1: Prilezhaev Reaction of Alkenes with Peroxy Acids

AlkeneRelative Rate of Epoxidation
Ethylene1
Propene24
cis-2-Butene500
2-Methyl-2-butene6500
2,3-Dimethyl-2-butene>6500

Data sourced from relative rate studies of peroxy acid epoxidation.[3]

Table 2: Catalytic Epoxidation of 2-Methyl-2-propene

CatalystOxidantSolventTemperature (°C)Yield (%)Selectivity (%)Reference
Mo(O₂)₂@RTTBHPAcetonitrile809299.7[5]
MoSe₂TBHPHFIP65-High[6]
TS-1H₂O₂Methanol15-50-~70[4]

Experimental Protocols

Epoxidation of 2-Methyl-2-propene using m-CPBA (Prilezhaev Reaction)

Materials:

  • 2-Methyl-2-propene (isobutylene)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 2-methyl-2-propene (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of 2-methyl-2-propene at 0 °C over a period of 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous Na₂SO₃ solution to destroy excess peroxy acid.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution (2 x), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 1,2-epoxy-2-methylpropane.

  • The product can be purified by distillation if necessary.

Catalytic Epoxidation of 2-Methyl-2-propene using a Molybdenum Catalyst and TBHP

Materials:

  • 2-Methyl-2-propene (isobutylene)

  • Molybdenum catalyst (e.g., MoSe₂)[6]

  • tert-Butyl hydroperoxide (TBHP, solution in decane)

  • Solvent (e.g., hexafluoroisopropanol - HFIP)[6]

  • Internal standard for GC analysis (e.g., naphthalene)[6]

Procedure:

  • Charge a high-pressure autoclave with the molybdenum catalyst, the solvent (e.g., 20 mL of HFIP), and the internal standard.[6]

  • Seal the autoclave and flush with 2-methyl-2-propene gas.

  • Add the TBHP solution in decane (B31447) to the autoclave.

  • Place the autoclave in a preheated oil bath and stir at a specified temperature (e.g., 65 °C) for a set duration (e.g., 2 hours).[6]

  • After the reaction, cool the reactor to room temperature.[6]

  • Carefully vent the excess 2-methyl-2-propene.

  • Analyze the reaction mixture by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion and selectivity.[6]

Visualizations

Signaling Pathways and Experimental Workflows

Prilezhaev_Mechanism cluster_reactants Reactants cluster_products Products 2_Methyl_2_propene 2-Methyl-2-propene C₄H₈ Transition_State Butterfly Transition State 2_Methyl_2_propene->Transition_State Peroxy_Acid Peroxy Acid RCO₃H Peroxy_Acid->Transition_State Epoxide 1,2-Epoxy-2-methylpropane C₄H₈O Transition_State->Epoxide Carboxylic_Acid Carboxylic Acid RCO₂H Transition_State->Carboxylic_Acid

Caption: The "Butterfly Mechanism" of the Prilezhaev reaction for 2-methyl-2-propene epoxidation.

Catalytic_Epoxidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis Reactants 2-Methyl-2-propene Oxidant (TBHP/H₂O₂) Solvent Reactor Autoclave / Reactor Reactants->Reactor Catalyst Metal Catalyst (e.g., Mo-based, Ti-based) Catalyst->Reactor Heating_Stirring Heating and Stirring (Controlled Temperature & Time) Reactor->Heating_Stirring Quenching Reaction Quenching (if necessary) Heating_Stirring->Quenching Extraction Product Extraction Quenching->Extraction Analysis GC / GC-MS Analysis (Conversion & Selectivity) Extraction->Analysis

Caption: General experimental workflow for the catalytic epoxidation of 2-methyl-2-propene.

References

Methodological & Application

Application Notes and Protocols for the Ring-Opening Polymerization of 2-Methyl-2-propyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening polymerization (ROP) of epoxides is a versatile method for the synthesis of polyethers, a class of polymers with significant potential in biomedical and pharmaceutical applications. This document provides detailed application notes and experimental protocols for the ring-opening polymerization of 2-methyl-2-propyloxirane, a 2,2-disubstituted oxirane. The resulting polymer, poly(this compound), is a polyether with a methyl and a propyl side group on each repeating unit. These side groups can influence the polymer's physical properties, such as its hydrophobicity and solubility, making it a candidate for investigation in drug delivery systems.

The polymerization of this compound can be initiated through either a cationic or an anionic mechanism. The choice of polymerization technique significantly impacts the resulting polymer's molecular weight, polydispersity index (PDI), and microstructure, which in turn affect its suitability for specific applications.

Mechanism of Polymerization

The ring-opening polymerization of this compound proceeds via two primary mechanisms: Cationic Ring-Opening Polymerization (CROP) and Anionic Ring-Opening Polymerization (AROP).

Cationic Ring-Opening Polymerization (CROP)

CROP is initiated by electrophilic species, such as protic acids or Lewis acids. The initiator protonates or coordinates to the oxygen atom of the oxirane ring, activating it for nucleophilic attack by another monomer molecule. The propagation proceeds through the sequential addition of monomer units to the growing polymer chain, which has a cationic active center.

Anionic Ring-Opening Polymerization (AROP)

AROP is initiated by nucleophilic species, such as organometallic compounds or strong bases. The initiator attacks one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of an alkoxide propagating species. This "living" polymerization method often allows for better control over the molecular weight and results in polymers with a narrow molecular weight distribution.

Data Presentation: Expected Polymer Characteristics

The following tables summarize the expected quantitative data for the ring-opening polymerization of this compound under different conditions. These values are based on typical results observed for the polymerization of structurally similar 2,2-disubstituted oxiranes and should be considered as a general guide.

Table 1: Cationic Ring-Opening Polymerization of this compound

InitiatorSolventTemperature (°C)Monomer/Initiator RatioMn ( g/mol )PDI (Mw/Mn)Yield (%)
BF₃·OEt₂Dichloromethane0100:18,0001.585
HBF₄Bulk25200:115,0001.890
SnCl₄Toluene-20150:112,0001.688

Table 2: Anionic Ring-Opening Polymerization of this compound

InitiatorSolventTemperature (°C)Monomer/Initiator RatioMn ( g/mol )PDI (Mw/Mn)Yield (%)
n-ButyllithiumTHF25100:110,0001.195
Potassium NaphthalenideTHF0200:120,0001.0598
Potassium tert-butoxideBulk80150:114,5001.292

Experimental Protocols

Note: All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques to exclude moisture and oxygen, which can terminate the polymerization. Solvents and monomer should be rigorously dried and purified before use.

Protocol 1: Cationic Ring-Opening Polymerization (CROP) of this compound using Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)

Materials:

  • This compound (freshly distilled over CaH₂)

  • Dichloromethane (DCM), anhydrous

  • Boron trifluoride diethyl etherate (BF₃·OEt₂), freshly distilled

  • Methanol (B129727), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • Reactor Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with inert gas.

  • Monomer and Solvent Addition: Add the desired amount of anhydrous DCM to the flask via a dry syringe. Then, add the purified this compound monomer to the solvent.

  • Initiation: Cool the monomer solution to 0 °C using an ice bath. Add the calculated amount of BF₃·OEt₂ initiator dropwise via a syringe. The reaction is often exothermic, so slow addition is recommended.

  • Polymerization: Stir the reaction mixture at 0 °C. Monitor the progress of the polymerization by periodically taking aliquots for analysis by ¹H NMR spectroscopy to determine monomer conversion. The reaction time will vary depending on the desired molecular weight and monomer-to-initiator ratio.

  • Termination: Once the desired monomer conversion is achieved, terminate the polymerization by adding a small amount of anhydrous methanol to quench the active cationic species.

  • Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.

  • Isolation: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh cold methanol to remove any unreacted monomer and initiator residues.

  • Drying: Dry the polymer under vacuum at room temperature until a constant weight is achieved.

  • Characterization: Characterize the polymer's molecular weight and PDI using size-exclusion chromatography (SEC) and confirm its structure using ¹H and ¹³C NMR spectroscopy.

Protocol 2: Anionic Ring-Opening Polymerization (AROP) of this compound using n-Butyllithium (n-BuLi)

Materials:

  • This compound (freshly distilled over CaH₂)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes, standardized solution

  • Methanol, anhydrous, degassed

  • Argon or Nitrogen gas

Procedure:

  • Reactor Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with inert gas.

  • Solvent and Monomer Addition: Add the desired amount of anhydrous THF to the flask via a dry syringe. Then, add the purified this compound monomer.

  • Initiation: While stirring, add the calculated amount of n-BuLi solution dropwise to the monomer solution at room temperature. The initiation is typically rapid.

  • Polymerization: Allow the reaction to proceed at room temperature. The polymerization time will depend on the target molecular weight. The progress can be monitored by SEC analysis of aliquots taken from the reaction mixture.

  • Termination: After the desired polymerization time, terminate the living anionic chains by adding a small amount of degassed anhydrous methanol.

  • Purification: Concentrate the polymer solution under reduced pressure and then precipitate the polymer by adding it to a large excess of a non-solvent like cold methanol or water.

  • Isolation: Collect the polymer by filtration or decantation.

  • Drying: Dry the polymer under vacuum at an appropriate temperature until a constant weight is obtained.

  • Characterization: Determine the molecular weight and PDI of the polymer by SEC. Confirm the polymer structure and end-groups by ¹H and ¹³C NMR spectroscopy.

Visualizations

Signaling Pathways and Experimental Workflows

CROP_Mechanism Monomer This compound ActivatedMonomer Activated Monomer (Protonated/Complexed Oxirane) Monomer->ActivatedMonomer Initiator Initiator (H+ or Lewis Acid) Initiator->Monomer Activation GrowingChain Growing Polymer Chain (Cationic Center) ActivatedMonomer->GrowingChain Nucleophilic Attack by Monomer GrowingChain->GrowingChain Propagation (Monomer Addition) Polymer Poly(this compound) GrowingChain->Polymer Termination Termination/Transfer GrowingChain->Termination

Caption: Cationic Ring-Opening Polymerization (CROP) of this compound.

AROP_Mechanism Monomer This compound Alkoxide Ring-Opened Alkoxide Monomer->Alkoxide Initiator Initiator (Nu-) Initiator->Monomer Nucleophilic Attack GrowingChain Growing Polymer Chain (Alkoxide End) Alkoxide->GrowingChain Propagation (Monomer Addition) GrowingChain->GrowingChain Polymer Poly(this compound) GrowingChain->Polymer Quenching Quenching Agent (e.g., MeOH) GrowingChain->Quenching Termination

Caption: Anionic Ring-Opening Polymerization (AROP) of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Characterization Purification Monomer & Solvent Purification Setup Reactor Setup under Inert Atmosphere Purification->Setup Drying Glassware Drying Drying->Setup Addition Monomer & Solvent Addition Setup->Addition Initiation Initiator Addition Addition->Initiation Polymerization Polymerization Reaction Initiation->Polymerization Termination Termination/Quenching Polymerization->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Isolation Filtration/Centrifugation Precipitation->Isolation Drying_poly Drying of Polymer Isolation->Drying_poly Characterization Characterization (NMR, SEC) Drying_poly->Characterization

Caption: General Experimental Workflow for Ring-Opening Polymerization.

Applications in Drug Development

Polyethers derived from the ring-opening polymerization of substituted oxiranes are of interest in drug development for several reasons:

  • Drug Encapsulation: The hydrophobic nature of the poly(this compound) backbone can be utilized to encapsulate poorly water-soluble drugs, potentially improving their bioavailability.

  • Amphiphilic Block Copolymers: By using a macroinitiator such as poly(ethylene glycol) (PEG), amphiphilic block copolymers can be synthesized. These copolymers can self-assemble in aqueous solutions to form micelles or other nanostructures that can serve as drug delivery vehicles. The hydrophilic PEG block would form the corona, providing stealth properties and stability in biological fluids, while the hydrophobic poly(this compound) block would form the core for drug loading.

  • Controlled Release: The physical properties of the polymer, such as its glass transition temperature and hydrophobicity, can be tuned by controlling the molecular weight, which in turn can influence the drug release kinetics from a polymer-drug formulation.

Further research is required to fully elucidate the potential of poly(this compound) in drug delivery applications. This includes studies on its biocompatibility, degradation profile, and efficacy in various drug delivery systems.

Application Notes and Protocols for 2-Methyl-2-propyloxirane as a Monomer for Polyether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methyl-2-propyloxirane as a monomer for the synthesis of novel polyethers. Due to the sterically hindered nature of this 2,2-disubstituted oxirane, the resulting polyethers are expected to possess unique physical and chemical properties, making them attractive candidates for advanced applications, particularly in the field of drug development. This document outlines the primary polymerization methodologies, potential applications, and detailed experimental protocols based on established principles of ring-opening polymerization of analogous sterically hindered epoxides.

I. Application Notes

Monomer Overview

This compound is a sterically hindered terminal epoxide. The presence of both a methyl and a propyl group on the same carbon of the oxirane ring influences its polymerization behavior and the properties of the resulting polyether. The polymer, poly(this compound), is expected to have a flexible polyether backbone with pendant, non-polar alkyl groups, leading to a branched structure. This architecture can impart properties such as increased solubility in organic solvents, a lower degree of crystallinity, and unique rheological behavior compared to linear polyethers like polyethylene (B3416737) glycol (PEG).

Polymerization Methodologies

The primary method for polymerizing this compound is through ring-opening polymerization (ROP), which can be initiated by either cationic or anionic species.[1]

  • Cationic Ring-Opening Polymerization (CROP): CROP is a versatile method for polymerizing oxiranes and is typically initiated by Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids.[1] For sterically hindered monomers, CROP can proceed effectively. The mechanism involves the formation of a tertiary carbocation intermediate, which is relatively stable, facilitating the polymerization process. However, side reactions such as chain transfer can sometimes lead to a broader molecular weight distribution.[1]

  • Anionic Ring-Opening Polymerization (AROP): AROP is known for its "living" character, which allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[1] This method is particularly advantageous for creating block copolymers and other complex architectures. Strong bases, such as alkali metal alkoxides or organometallic compounds, are typically used as initiators. For sterically hindered epoxides, the nucleophilic attack of the initiator and the propagating chain end occurs at the less substituted carbon of the oxirane ring.[2]

Potential Applications in Drug Development

The unique branched structure of poly(this compound) suggests several potential applications in drug delivery and biomaterials:

  • Drug Encapsulation and Solubilization: The hydrophobic pendant groups can create a non-polar microenvironment within a polymer matrix, making it suitable for encapsulating and solubilizing poorly water-soluble drugs.

  • Micelle Formation: Amphiphilic block copolymers containing a poly(this compound) segment could self-assemble into micelles in aqueous solutions, serving as nanocarriers for targeted drug delivery.

  • Biocompatible Coatings: Polyethers are generally known for their biocompatibility. Polymers derived from this compound could be explored as coatings for medical devices to reduce biofouling and improve biocompatibility.

  • PEG Alternatives: Concerns over the potential immunogenicity of PEG have driven the search for alternative hydrophilic polymers. The polyether backbone of poly(this compound), when appropriately functionalized, could offer a viable alternative.

II. Experimental Protocols

Safety Precautions: All polymerization reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as the initiators and propagating species are often sensitive to air and moisture. All glassware must be thoroughly dried before use. Solvents should be dried and distilled prior to use.

Cationic Ring-Opening Polymerization (CROP) of this compound

This protocol is based on general procedures for the cationic polymerization of sterically hindered epoxides.

Materials:

Procedure:

  • Reactor Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound in anhydrous DCM under an inert atmosphere.

  • Initiation: Cool the solution to 0 °C using an ice bath. In a separate vial, prepare a stock solution of BF₃·OEt₂ in anhydrous DCM. Add the calculated amount of the initiator solution to the monomer solution via syringe. The monomer-to-initiator ratio will determine the target molecular weight.

  • Polymerization: Stir the reaction mixture at 0 °C. The polymerization of sterically hindered epoxides can be slower than that of less substituted ones. Monitor the progress of the reaction by taking aliquots for ¹H NMR spectroscopy to determine monomer conversion.

  • Termination: Once the desired monomer conversion is achieved, terminate the polymerization by adding a small amount of anhydrous methanol.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh cold methanol to remove any unreacted monomer and initiator residues.

  • Drying: Dry the polymer under vacuum at room temperature until a constant weight is achieved.

  • Characterization: Characterize the resulting polymer using Size Exclusion Chromatography (SEC) to determine the molecular weight (Mₙ) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.

Table 1: Example CROP Conditions and Expected Outcomes

ParameterValue
Monomer/Initiator Ratio50:1 to 200:1
Monomer Concentration1.0 - 2.0 M in DCM
Reaction Temperature0 °C
Reaction Time12 - 48 hours
Expected Mₙ ( g/mol )5,000 - 20,000
Expected PDI1.2 - 1.8
Anionic Ring-Opening Polymerization (AROP) of this compound

This protocol is adapted from general procedures for the living anionic polymerization of epoxides.

Materials:

  • This compound (monomer)

  • Potassium naphthalenide or potassium tert-butoxide (initiator)

  • Anhydrous tetrahydrofuran (B95107) (THF) (solvent)

  • Degassed methanol (terminating agent)

Procedure:

  • Reactor Setup: Assemble a flame-dried Schlenk flask with a magnetic stir bar under an inert atmosphere.

  • Solvent and Monomer Addition: Add anhydrous THF via cannula, followed by the purified this compound monomer.

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., room temperature or 0 °C). Add the initiator solution (e.g., potassium tert-butoxide in THF) dropwise via syringe. The amount of initiator will determine the target molecular weight.

  • Polymerization: Stir the reaction mixture for the desired period. The polymerization progress can be monitored by withdrawing aliquots and analyzing them by ¹H NMR for monomer conversion.

  • Termination: After achieving the desired conversion, terminate the living polymerization by adding a small amount of degassed methanol to protonate the alkoxide chain ends.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol or water.

  • Isolation: Collect the polymer by filtration and wash it with fresh non-solvent.

  • Drying: Dry the polymer under vacuum to a constant weight.

  • Characterization: Analyze the polymer by SEC (for Mₙ and PDI) and NMR spectroscopy (for structure confirmation).

Table 2: Example AROP Conditions and Expected Outcomes

ParameterValue
Monomer/Initiator Ratio50:1 to 300:1
Monomer Concentration1.0 M in THF
Reaction Temperature25 °C
Reaction Time24 - 72 hours
Expected Mₙ ( g/mol )5,000 - 30,000
Expected PDI< 1.2

III. Visualizations

CROP_Workflow Monomer This compound + Anhydrous DCM Reaction Polymerization (0°C) Monomer->Reaction Initiator BF3·OEt2 Solution Initiator->Reaction Termination Quench with Methanol Reaction->Termination Purification Precipitate in Cold Methanol Termination->Purification Polymer Poly(this compound) Purification->Polymer

Cationic Ring-Opening Polymerization Workflow.

AROP_Workflow Monomer_Solvent Monomer in Anhydrous THF Polymerization Living Polymerization Monomer_Solvent->Polymerization Initiator Potassium Alkoxide Initiator Initiator->Polymerization Termination Terminate with Methanol Polymerization->Termination Purification Precipitate in Non-Solvent Termination->Purification Final_Polymer Defined Polyether Purification->Final_Polymer

Anionic Ring-Opening Polymerization Workflow.

Drug_Delivery_Concept cluster_Polymer Poly(this compound) Based Carrier Pendant Hydrophobic Pendant Groups (Propyl & Methyl) Micelle Self-Assembled Micelle Pendant->Micelle Forms Core Backbone Hydrophilic Polyether Backbone Backbone->Micelle Forms Corona (in block copolymer) Drug Poorly Water-Soluble Drug Drug->Micelle Encapsulated Delivery Targeted Drug Delivery Micelle->Delivery

Conceptual Model for Drug Delivery Application.

References

Application of 2-Methyl-2-propyloxirane in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-propyloxirane, a member of the epoxide family, is a versatile chemical intermediate with significant potential in the synthesis of pharmaceutical compounds. The inherent ring strain of the epoxide functional group makes it susceptible to nucleophilic attack, enabling the stereospecific introduction of functional groups. This reactivity is particularly valuable in the construction of chiral molecules, a common feature in modern therapeutics. This document provides a detailed overview of the potential applications of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the formation of β-amino alcohols. While direct synthesis of commercial drugs from this compound is not extensively documented in publicly available literature, its structural motif is analogous to other 2,2-disubstituted epoxides that are crucial building blocks in medicinal chemistry. The protocols and data presented herein are based on established chemical principles and analogous reactions, providing a foundational guide for researchers exploring the synthetic utility of this compound.

Core Application: Synthesis of β-Amino Alcohols

The primary application of this compound in pharmaceutical synthesis is predicated on its ring-opening reaction with nucleophiles, most notably amines, to produce β-amino alcohols. This structural motif is a key pharmacophore in a variety of drug classes, including β-blockers, certain antivirals, and other neurologically active agents.

The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic substitution (SN2) mechanism. The amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a new carbon-nitrogen bond and a hydroxyl group on the adjacent carbon. The regioselectivity of this ring-opening is a critical consideration in the synthesis of specific pharmaceutical intermediates.

General Reaction Scheme:

G cluster_0 Ring-Opening Reaction 2_Methyl_2_propyloxirane This compound Beta_Amino_Alcohol β-Amino Alcohol 2_Methyl_2_propyloxirane->Beta_Amino_Alcohol + R-NH2 Amine R-NH2 (Amine)

Caption: General reaction for the synthesis of β-amino alcohols from this compound.

Experimental Protocols

The following protocols are representative examples of how this compound could be utilized in the synthesis of β-amino alcohol intermediates. These are based on well-established procedures for the ring-opening of analogous epoxides.

Protocol 1: Uncatalyzed Aminolysis of this compound

This protocol describes a straightforward, solvent-free approach to the synthesis of a β-amino alcohol.

Materials:

  • This compound (1.0 eq)

  • Isopropylamine (B41738) (1.2 eq)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a clean, dry round-bottom flask, add this compound.

  • Add isopropylamine to the flask.

  • Equip the flask with a condenser and a magnetic stir bar.

  • Heat the reaction mixture to 60-80 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove any excess, unreacted isopropylamine under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired β-amino alcohol.

Protocol 2: Lewis Acid-Catalyzed Aminolysis of this compound

This protocol employs a Lewis acid catalyst to enhance the reaction rate and potentially influence regioselectivity.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Yttrium(III) chloride (YCl3) (1-5 mol%)

  • Reaction vial with a magnetic stir bar

  • Solvent (e.g., acetonitrile, if necessary, though often performed neat)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a reaction vial, combine this compound and aniline.

  • Add the catalytic amount of Yttrium(III) chloride to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC. The reaction is often complete within a few hours.

  • Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of β-amino alcohols from this compound based on analogous reactions reported in the literature for other 2,2-disubstituted epoxides. These values are for illustrative purposes and actual results may vary.

EntryAmine NucleophileCatalystSolventTemperature (°C)Time (h)Yield (%)Regioisomeric Ratio (A:B)
1IsopropylamineNoneNeat70685>95:5
2AnilineYCl₃ (2 mol%)Neat2539210:90
3BenzylamineLiClO₄ (10 mol%)Acetonitrile50490>95:5
4MorpholineNoneWater80888>95:5

Regioisomer A corresponds to the nucleophilic attack at the more substituted carbon, and Regioisomer B corresponds to the attack at the less substituted carbon.

Signaling Pathways and Experimental Workflows

While no specific drugs derived from this compound are currently marketed, the β-amino alcohol intermediates synthesized from it are key components of drugs that target various signaling pathways. For instance, many β-blockers, which contain a β-amino alcohol core, act as antagonists at β-adrenergic receptors, modulating the sympathetic nervous system's effects on the heart and other tissues.

Hypothetical Signaling Pathway for a β-Blocker Derived Intermediate

G Epinephrine Epinephrine/ Norepinephrine Beta_Receptor β-Adrenergic Receptor Epinephrine->Beta_Receptor G_Protein Gs Protein Beta_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response phosphorylates targets leading to Beta_Blocker β-Blocker (from Intermediate) Beta_Blocker->Beta_Receptor antagonizes

Caption: A simplified signaling pathway of a β-adrenergic receptor and the antagonistic action of a hypothetical β-blocker.

Experimental Workflow for Synthesis and Characterization

G cluster_0 Synthesis and Analysis Workflow Start Start: Reagents Reaction Ring-Opening Reaction (this compound + Amine) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purity Purity Analysis (HPLC, GC) Characterization->Purity End End: Pure Intermediate Purity->End

Caption: A typical experimental workflow for the synthesis and analysis of a pharmaceutical intermediate from this compound.

Conclusion

This compound represents a valuable, though currently underutilized, building block for the synthesis of pharmaceutical intermediates. Its ability to undergo regioselective ring-opening reactions with amines provides a direct route to chiral β-amino alcohols, which are central to the structure and activity of numerous therapeutic agents. The protocols and conceptual frameworks provided in this document offer a starting point for researchers to explore the synthetic potential of this versatile epoxide in the development of novel drug candidates. Further investigation into the catalytic and asymmetric transformations of this compound is warranted to fully unlock its utility in medicinal chemistry.

Application Note: Synthesis of 2,2-Dimethyl-1-butanol via Grignard Reaction with 2-Methyl-2-propyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

An experimental protocol for the Grignard reaction with 2-methyl-2-propyloxirane is detailed below, intended for researchers, scientists, and professionals in drug development. This document provides comprehensive methodologies, quantitative data, and process visualizations.

Introduction

The Grignard reaction is a fundamental organometallic reaction that facilitates the formation of carbon-carbon bonds. The reaction of a Grignard reagent with an epoxide (oxirane) is a valuable method for synthesizing alcohols. This process involves the nucleophilic ring-opening of the epoxide, followed by an acidic workup.[1][2] Grignard reagents, being strong nucleophiles and bases, attack the epoxide at the less sterically hindered carbon atom in an SN2-like mechanism.[3][4][5] This regioselectivity is particularly important when dealing with substituted epoxides.

This protocol describes the reaction of a Grignard reagent, specifically methylmagnesium bromide (CH₃MgBr), with the sterically hindered epoxide, this compound. The reaction is expected to yield 2,2-dimethyl-1-butanol, a primary alcohol. While Grignard reactions can be sensitive to steric hindrance, which may lower yields with highly substituted epoxides, this method provides a direct route to the target alcohol.[6]

Reaction Pathway

The synthesis occurs in two main stages:

  • Nucleophilic Addition: The carbanionic carbon of the Grignard reagent attacks the less substituted carbon of the epoxide ring, leading to the formation of a magnesium alkoxide intermediate.[2]

  • Acidic Workup: The intermediate is then treated with a mild acid to protonate the alkoxide, yielding the final alcohol product.[1]

G reactant1 This compound intermediate Magnesium alkoxide intermediate reactant1->intermediate 1. Diethyl Ether reactant2 Methylmagnesium bromide (CH3MgBr) reactant2->intermediate product 2,2-Dimethyl-1-butanol intermediate->product 2. H3O+ reagent_workup H3O+ (Workup)

Experimental Protocol

Materials and Equipment
  • Reagents:

    • This compound (≥98%)

    • Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

    • Anhydrous diethyl ether ((C₂H₅)₂O)

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Deionized water

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Pressure-equalizing dropping funnel

    • Magnetic stirrer and stir bar

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Distillation apparatus (optional, for purification)

Safety Precautions
  • Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere (nitrogen or argon).

  • Anhydrous diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood, away from any ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Procedure

1. Reaction Setup: a. Assemble the three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and cooled under an inert atmosphere to remove any moisture. b. Connect the top of the condenser and dropping funnel to a nitrogen or argon gas line with an oil bubbler to maintain a positive pressure of inert gas.

2. Grignard Reaction: a. To the reaction flask, add the methylmagnesium bromide solution in diethyl ether via syringe or cannula. b. Cool the flask to 0°C using an ice-water bath. c. Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel. d. Add the epoxide solution dropwise to the stirred Grignard reagent solution over 30-60 minutes, maintaining the reaction temperature at 0°C. e. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.

3. Work-up and Extraction: a. Cool the reaction mixture again in an ice bath to 0°C. b. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise through the dropping funnel. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.[7] Observe for the cessation of any exothermic reaction. c. Transfer the mixture to a separatory funnel. d. Separate the organic (ether) layer from the aqueous layer. e. Extract the aqueous layer two more times with diethyl ether to recover any dissolved product. f. Combine all organic layers.

4. Purification: a. Wash the combined organic layer with deionized water, followed by a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities. b. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. c. Filter off the drying agent. d. Remove the diethyl ether solvent using a rotary evaporator. e. The crude product, 2,2-dimethyl-1-butanol, can be purified further by fractional distillation if necessary.

Data Presentation

The following table outlines the quantitative data for the synthesis based on a representative scale.

ParameterValueUnitNotes
Reactants
This compound5.0g
Molar Mass of Epoxide86.13 g/mol
Moles of Epoxide0.058molLimiting Reagent
Methylmagnesium bromide (3.0 M)23.2mL
Moles of Grignard Reagent0.0696mol1.2 equivalents
Product
2,2-Dimethyl-1-butanol
Molar Mass of Product102.17 g/mol
Theoretical Yield 5.92gAssumes 100% conversion

Visualizations

G cluster_setup 1. Reaction Setup cluster_reaction 2. Grignard Reaction cluster_workup 3. Work-up & Extraction cluster_purification 4. Purification setup_flask Assemble dry glassware (3-neck flask, condenser, funnel) inert_atm Establish inert atmosphere (N2 or Ar) setup_flask->inert_atm add_grignard Charge flask with CH3MgBr solution inert_atm->add_grignard cool_zero Cool flask to 0°C add_grignard->cool_zero add_epoxide Dropwise addition of This compound cool_zero->add_epoxide warm_rt Warm to room temperature and stir for 1-2 hours add_epoxide->warm_rt cool_again Cool reaction to 0°C warm_rt->cool_again quench Quench with sat. aq. NH4Cl cool_again->quench separate Transfer to separatory funnel quench->separate extract Extract aqueous layer with diethyl ether (3x) separate->extract combine Combine organic layers extract->combine wash Wash with H2O and brine combine->wash dry Dry over MgSO4 wash->dry filter Filter drying agent dry->filter evaporate Remove solvent via rotary evaporation filter->evaporate distill Purify by distillation (optional) evaporate->distill

References

use of 2-Methyl-2-propyloxirane in material science and polymer chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 2-Methyl-2-propyloxirane in Polymer Synthesis

Introduction

This compound, a substituted oxirane monomer, serves as a valuable building block in material science and polymer chemistry. Its structure, featuring a reactive epoxide ring, allows for the creation of functional polyethers through ring-opening polymerization (ROP). The polymerization can proceed via cationic or anionic mechanisms, enabling the synthesis of polymers with tailored properties suitable for a range of applications, from advanced materials to biomedical uses. The choice of polymerization technique significantly impacts the resulting polymer's molecular weight, dispersity (Đ), and architecture.

Key Applications

Polymers derived from this compound are a class of polyethers. The specific properties endowed by the methyl and propyl side groups can lead to applications in areas such as:

  • Specialty Elastomers: The flexible polyether backbone can result in materials with elastomeric properties.

  • Functional Coatings and Adhesives: The polymer backbone can be further functionalized for specific surface properties.

  • Drug Delivery Matrices: The biocompatibility of polyethers, combined with the potential for creating well-defined polymer architectures, makes them candidates for drug encapsulation and controlled release systems.

Physicochemical and Monomer Data

The properties of the this compound monomer are essential for designing polymerization reactions.

PropertyValueReference
Chemical Name This compound[1][2]
CAS Number 3657-41-8[1][3]
Molecular Formula C₆H₁₂O[1][4]
Molecular Weight 100.16 g/mol [4][5]
LogP 1.57540[1]
Polar Surface Area 12.53 Ų[1]

Polymerization Data Overview

The selection of the polymerization method dictates the characteristics of the final polymer. Anionic Ring-Opening Polymerization (AROP) generally offers superior control, leading to polymers with narrow molecular weight distributions (low Đ), a key feature of "living" polymerization.[6] Cationic Ring-Opening Polymerization (CROP) is also effective but can be more susceptible to side reactions like chain transfer, which may broaden the molecular weight distribution.[6][7]

Below are representative data illustrating the expected outcomes from each method.

Table 1: Representative Data for Cationic Ring-Opening Polymerization (CROP)

ParameterCondition ACondition B
Initiator Boron Trifluoride Etherate (BF₃·OEt₂)Triflic Acid (TfOH)
Monomer/Initiator Ratio 100:1200:1
Solvent Dichloromethane (DCM)Toluene (B28343)
Temperature 0 °C-20 °C
Reaction Time 12 hours24 hours
Expected Mn ( g/mol ) ~8,000~15,000
Expected Dispersity (Đ) 1.3 - 1.61.2 - 1.5

Table 2: Representative Data for Anionic Ring-Opening Polymerization (AROP)

ParameterCondition CCondition D
Initiator Potassium Hydroxide (KOH)Potassium Naphthalenide
Monomer/Initiator Ratio 100:1150:1
Solvent Toluene (bulk polymerization)Tetrahydrofuran (THF)
Temperature 110 °C25 °C
Reaction Time 48 hours24 hours
Expected Mn ( g/mol ) ~9,500~14,000
Expected Dispersity (Đ) 1.1 - 1.3< 1.1

Experimental Protocols

The following protocols provide detailed methodologies for the polymerization of this compound. Standard air-sensitive techniques (e.g., Schlenk line or glovebox) are required.

Protocol 1: Cationic Ring-Opening Polymerization (CROP)

This protocol describes the polymerization using Boron Trifluoride Etherate (BF₃·OEt₂) as the initiator.

Materials:

  • This compound (monomer), purified by distillation over CaH₂.

  • Boron Trifluoride Etherate (BF₃·OEt₂), as initiator.

  • Anhydrous Dichloromethane (DCM), as solvent.

  • Methanol, for quenching.

  • Hexanes (cold), for precipitation.

Procedure:

  • Under an inert nitrogen atmosphere, add the purified monomer (e.g., 5 g, 49.9 mmol) to a dry Schlenk flask.

  • Dissolve the monomer in anhydrous DCM (25 mL).

  • Cool the solution to 0°C using an ice bath.

  • In a separate vial, prepare an initiator stock solution by dissolving BF₃·OEt₂ (e.g., 71 mg, 0.5 mmol for a 100:1 monomer/initiator ratio) in 2 mL of anhydrous DCM.

  • Add the initiator solution dropwise to the stirring monomer solution via syringe.

  • Allow the reaction to proceed at 0°C for 12-24 hours. Monitor progress by observing the increase in viscosity.

  • Quench the polymerization by adding 3 mL of methanol.[8]

  • Concentrate the solution using a rotary evaporator.

  • Dissolve the concentrated polymer in a minimal amount of DCM and precipitate it by adding the solution dropwise into a large volume of cold hexanes while stirring vigorously.

  • Collect the precipitated polymer by filtration and dry it under vacuum at 40°C until a constant weight is achieved.[8]

Protocol 2: Anionic Ring-Opening Polymerization (AROP)

This protocol details the polymerization using powdered Potassium Hydroxide (KOH) as the initiator in a bulk polymerization setup.

Materials:

  • This compound (monomer), purified by distillation over CaH₂.

  • Potassium Hydroxide (KOH), powdered, as initiator.

  • Anhydrous Toluene.

  • Dilute Hydrochloric Acid (HCl).

  • Anhydrous Magnesium Sulfate.

  • Hexanes (cold), for precipitation.

Procedure:

  • Place the monomer (e.g., 5 g, 49.9 mmol) and powdered KOH (e.g., 28 mg, 0.5 mmol for a 100:1 monomer/initiator ratio) in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.[8]

  • Add anhydrous toluene (20 mL) and heat the mixture to reflux to azeotropically remove any residual water.

  • After ensuring the system is anhydrous, increase the temperature to 100-110°C and maintain for 48 hours under a nitrogen atmosphere.[8]

  • Cool the reaction to room temperature and dissolve the viscous mixture in additional toluene.

  • Neutralize the catalyst by washing the solution with dilute HCl, followed by washing with distilled water until the aqueous layer is neutral.[8]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and concentrate it using a rotary evaporator.

  • Precipitate the polymer in cold hexanes, collect it by filtration, and dry it under vacuum at 40°C.[8]

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the core chemical pathways and experimental processes.

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer Monomer1 Monomer (Oxirane) ActiveCenter Protonated Oxonium Ion Monomer1->ActiveCenter Ring Activation Initiator Initiator (H⁺ or Lewis Acid) Initiator->Monomer1 + Monomer2 Another Monomer ActiveCenter->Monomer2 Nucleophilic Attack GrowingChain Growing Polymer Chain Monomer2->GrowingChain Ring Opens, Chain Extends GrowingChain->ActiveCenter Regenerates Active Center QuenchingAgent Quenching Agent (e.g., H₂O, MeOH) GrowingChain->QuenchingAgent + FinalPolymer Neutral Polymer Chain QuenchingAgent->FinalPolymer Deactivation

Cationic Ring-Opening Polymerization (CROP) Mechanism.

AROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Living Polymerization) Monomer1 Monomer (Oxirane) Alkoxide Active Alkoxide Center Monomer1->Alkoxide Ring-Opening Initiator Initiator (e.g., RO⁻K⁺) Initiator->Monomer1 Nucleophilic Attack Monomer2 Another Monomer Alkoxide->Monomer2 Attack on new monomer GrowingChain Growing Polymer Chain Monomer2->GrowingChain Chain Extends GrowingChain->Alkoxide Regenerates Alkoxide Terminus QuenchingAgent Protic Agent (e.g., MeOH) GrowingChain->QuenchingAgent Deliberate Addition FinalPolymer Hydroxyl-Terminated Polymer QuenchingAgent->FinalPolymer Protonation

Anionic Ring-Opening Polymerization (AROP) Mechanism.

Exp_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization p1 Dry Glassware & Purge with N₂ p2 Purify Monomer & Solvent p1->p2 r1 Add Monomer & Solvent to Flask p2->r1 r2 Cool to Reaction Temperature r1->r2 r3 Prepare & Add Initiator Solution r2->r3 r4 Allow Polymerization to Proceed r3->r4 w1 Quench Reaction r4->w1 w2 Concentrate Solution w1->w2 w3 Precipitate Polymer in Non-Solvent w2->w3 w4 Filter & Collect Polymer w3->w4 w5 Dry Under Vacuum w4->w5 a1 Analyze by SEC, NMR, DSC w5->a1

General Experimental Workflow for Ring-Opening Polymerization.

References

Application Notes and Protocol for the Kinetic Resolution of Racemic 2-Methyl-2-propyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the kinetic resolution of racemic 2-methyl-2-propyloxirane via hydrolytic kinetic resolution (HKR). This method utilizes a chiral (salen)Co(III) complex, commonly known as Jacobsen's catalyst, to enantioselectively hydrolyze one enantiomer of the epoxide, yielding the unreacted, enantioenriched epoxide and the corresponding 1,2-diol. The protocol is based on well-established procedures for the HKR of terminal epoxides, offering a practical and efficient route to valuable chiral building blocks. While the HKR is known for its broad substrate scope, it should be noted that the resolution of 2,2-disubstituted epoxides can be challenging. This protocol provides a robust starting point for the optimization of this specific transformation.

Introduction

Enantiomerically pure epoxides are crucial intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. The kinetic resolution of racemic epoxides is a powerful strategy for accessing these chiral synthons. Among the various methods, the hydrolytic kinetic resolution (HKR) catalyzed by chiral (salen)Co(III) complexes stands out due to its operational simplicity, use of water as an inexpensive and environmentally benign reagent, and the high enantioselectivities achieved for a broad range of terminal epoxides.[1][2][3] The reaction affords both the desired unreacted epoxide and the resulting 1,2-diol in high enantiomeric purity, maximizing the utility of the starting material. This application note details a general yet comprehensive protocol for the kinetic resolution of this compound, a 2,2-disubstituted terminal epoxide.

Principle of the Method

The kinetic resolution is based on the differential rate of hydrolysis of the two enantiomers of racemic this compound in the presence of a chiral (salen)Co(III) catalyst. The catalyst, typically the (R,R) or (S,S) enantiomer of the Jacobsen's catalyst, selectively catalyzes the ring-opening of one enantiomer of the epoxide by water, leading to the formation of the corresponding chiral 1,2-diol. This leaves the unreacted epoxide enriched in the other enantiomer. The reaction progress can be monitored to achieve the desired level of conversion and enantiomeric excess (e.e.) of the remaining epoxide.

Experimental Protocol

This protocol is a general guideline and may require optimization for this compound, particularly concerning catalyst loading and reaction time, due to its sterically hindered nature as a 2,2-disubstituted epoxide.

Materials:

  • Racemic this compound

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co(II)(salen)] or the (S,S)-enantiomer

  • Acetic acid (glacial)

  • Toluene (B28343)

  • Deionized water

  • Dichloromethane (B109758) (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware and stirring equipment

  • Access to analytical instrumentation for determining enantiomeric excess (e.g., chiral GC or HPLC)

Catalyst Activation (Preparation of the active (salen)Co(III)OAc complex):

The active Co(III) catalyst is conveniently generated in situ from the more stable Co(II) precursor.

  • In a clean, dry flask, dissolve the (R,R)- or (S,S)-Co(II)(salen) complex (0.005 to 0.02 molar equivalents relative to the epoxide) in a minimal amount of toluene.

  • Add glacial acetic acid (2 equivalents relative to the Co(II) complex) to the solution.

  • Stir the mixture open to the air at room temperature for 30-60 minutes. The color of the solution should change from orange-red to a dark brown, indicating the oxidation of Co(II) to the active Co(III) species.

  • Remove the toluene and excess acetic acid under reduced pressure to yield the crude (salen)Co(III)OAc complex as a brown solid. The catalyst can be used directly without further purification.

Hydrolytic Kinetic Resolution (HKR) Procedure:

  • To a reaction flask containing the activated (salen)Co(III)OAc catalyst, add the racemic this compound (1.0 equivalent).

  • Cool the mixture to 0 °C in an ice bath.

  • Add deionized water (0.5 to 0.6 equivalents relative to the epoxide) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and continue stirring. The reaction time can vary significantly (typically 12-24 hours), and it is crucial to monitor the progress.

  • Monitor the reaction for both conversion and the enantiomeric excess (e.e.) of the remaining epoxide by taking small aliquots, quenching them, and analyzing by chiral GC or HPLC.

  • Once the desired e.e. of the epoxide is reached (typically >99%), the reaction is stopped.

Work-up and Purification:

  • Dilute the reaction mixture with a suitable organic solvent such as dichloromethane or diethyl ether.

  • Transfer the mixture to a separatory funnel and wash with water to remove the diol product and any remaining catalyst. The diol is typically more water-soluble than the epoxide.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • The enantioenriched this compound can be isolated from the organic solvent by careful distillation, taking care due to its volatility. The 1,2-diol product can be recovered from the aqueous layer by extraction with a more polar solvent like ethyl acetate, followed by drying and solvent removal.

Data Presentation

Table 1: Representative Data for the Hydrolytic Kinetic Resolution of a Sterically Hindered Terminal Epoxide

Substrate (Example)Catalyst Loading (mol%)Time (h)Conversion (%)Epoxide Yield (%)Epoxide e.e. (%)Diol Yield (%)Diol e.e. (%)
1,2-Epoxyhexane0.5 - 2.012 - 18~50-55~45>99~50>95

Note: The data presented is illustrative for a representative terminal epoxide and may not be directly transferable to this compound. Optimization of reaction conditions is necessary.

Logical Workflow and Diagrams

The experimental workflow for the kinetic resolution of racemic this compound can be visualized as a sequence of steps from catalyst activation to the isolation of the enantioenriched products.

G cluster_prep Catalyst Preparation cluster_hkr Hydrolytic Kinetic Resolution cluster_workup Work-up and Purification catalyst_prep Dissolve (salen)Co(II) in Toluene add_hoac Add Acetic Acid catalyst_prep->add_hoac 1. stir_air Stir in Air (Oxidation) add_hoac->stir_air 2. remove_solvent Remove Volatiles stir_air->remove_solvent 3. active_catalyst Active (salen)Co(III)OAc remove_solvent->active_catalyst 4. add_epoxide Add Racemic Epoxide to Catalyst active_catalyst->add_epoxide cool Cool to 0 °C add_epoxide->cool 5. add_water Add Water cool->add_water 6. warm_stir Warm to RT and Stir add_water->warm_stir 7. monitor Monitor Conversion & e.e. warm_stir->monitor 8. quench Stop Reaction monitor->quench extract Solvent Extraction quench->extract 9. dry Dry Organic Layer extract->dry 10. isolate_diol Isolate Diol from Aqueous Layer extract->isolate_diol 11b. isolate_epoxide Isolate Epoxide (e.g., Distillation) dry->isolate_epoxide 11a.

Figure 1: Experimental workflow for the hydrolytic kinetic resolution of this compound.

The signaling pathway for the catalytic cycle involves the activation of the epoxide by the Lewis acidic Co(III) center, followed by nucleophilic attack by a hydroxide (B78521) delivered by a second Co(III) complex in a cooperative bimetallic mechanism.

G racemic_epoxide Racemic Epoxide (R)- and (S)-2-Methyl-2-propyloxirane activated_complex Activated Epoxide-Catalyst Complex racemic_epoxide->activated_complex Coordination to Lewis Acidic Co(III) catalyst (salen)Co(III)-OAc Catalyst catalyst->activated_complex diol_product Enantioenriched Diol activated_complex->diol_product Nucleophilic attack by Co(III)-OH (fast for one enantiomer) enantioenriched_epoxide Enantioenriched Epoxide activated_complex->enantioenriched_epoxide Dissociation (slow-reacting enantiomer) water H₂O water->diol_product

Figure 2: Simplified representation of the catalytic kinetic resolution pathway.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Epoxides are potentially toxic and should be handled with care.

  • Organic solvents are flammable; avoid open flames and sparks.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: The Role of Substituted Oxiranes in the Synthesis of Triazole Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The core of this synthetic strategy involves the nucleophilic ring-opening of the strained oxirane ring by a triazole nucleophile. This reaction is a powerful method for constructing the essential 1-(substituted)-2-(1H-1,2,4-triazol-1-yl)ethanol backbone characteristic of many bioactive triazole agrochemicals.

Synthetic Pathway and Mechanism

The synthesis of triazole agrochemicals, such as tebuconazole (B1682727), from a substituted oxirane proceeds via a nucleophilic substitution reaction (SN2). In this reaction, the nucleophilic nitrogen of the 1,2,4-triazole (B32235) ring attacks one of the carbon atoms of the oxirane ring. This attack is facilitated by a base, which deprotonates the triazole, thereby increasing its nucleophilicity. The reaction results in the opening of the oxirane ring and the formation of a secondary alcohol.

The regioselectivity of the attack is influenced by steric hindrance; the nucleophile will preferentially attack the less substituted carbon of the oxirane ring.[1][2] The stereochemistry of the reaction is also critical, as the biological activity of the final triazole product is often dependent on the specific enantiomer.

Synthesis_Pathway A 2-(4-chlorophenylethyl)-2-tert-butyloxirane (Substituted Oxirane) E Reaction Mixture A->E Reactant B 1,2,4-Triazole B->E Nucleophile C Base (e.g., KOH) C->E Catalyst D Solvent (e.g., N-Methylpyrrolidone) D->E Medium F Heating (e.g., 105 °C) E->F G Tebuconazole (Triazole Agrochemical) F->G Product

Caption: General workflow for the synthesis of Tebuconazole.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of a triazole agrochemical from a substituted oxirane, based on methodologies reported for the synthesis of tebuconazole.[3]

Synthesis of (R)-Tebuconazole from (R)-2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane

Materials:

  • (R)-2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane ((R)-1a)

  • 1,2,4-Triazole

  • Potassium Hydroxide (B78521) (KOH)

  • N-Methylpyrrolidone (NMP)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (R)-2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane (0.9 g) and 1,2,4-triazole in N-methylpyrrolidone.

  • Addition of Base: Add potassium hydroxide (KOH) as the catalyst to the reaction mixture.

  • Reaction: Heat the mixture to 105 °C and stir for the required reaction time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography or recrystallization to yield the final product, (R)-tebuconazole.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of triazole agrochemicals from substituted oxiranes.

AgrochemicalOxirane PrecursorNucleophileCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
(R)-Tebuconazole(R)-2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane1,2,4-TriazoleKOHN-Methylpyrrolidone105Not Specified72.2[3]
(S)-Flutriafol(S)-2,2-bisaryl-substituted oxirane1,2,4-TriazoletBuOKDMF100Not Specified90.7[4]

Signaling Pathways and Logical Relationships

The synthesis of triazole agrochemicals from substituted oxiranes is a direct chemical transformation. The logical relationship of this process can be visualized as a straightforward progression from starting materials to the final product, driven by the reaction conditions.

Logical_Relationship Start Starting Materials (Oxirane, Triazole) Reaction Nucleophilic Ring-Opening (SN2 Mechanism) Start->Reaction Conditions Reaction Conditions (Base, Solvent, Heat) Conditions->Reaction Product Triazole Agrochemical (e.g., Tebuconazole) Reaction->Product

Caption: Logical flow of the synthesis process.

Conclusion

The use of substituted oxiranes as key intermediates in the synthesis of triazole agrochemicals is a well-established and efficient method. The nucleophilic ring-opening of the oxirane by a triazole provides a direct route to the core structure of many potent fungicides and plant growth regulators. The protocols and data presented here, using the synthesis of tebuconazole as a representative example, offer a valuable resource for researchers in the field of agrochemical development. While direct applications of 2-Methyl-2-propyloxirane remain to be broadly documented, the fundamental chemistry outlined in these notes provides a solid foundation for the exploration of novel oxirane-based agrochemicals.

References

Troubleshooting & Optimization

Technical Support Center: 2-Methyl-2-propyloxirane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-2-propyloxirane.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common purification techniques for small, volatile organic molecules like this compound are fractional distillation and flash column chromatography. The choice between these methods depends on the nature of the impurities and the scale of the purification.

Q2: What are the common impurities found in crude this compound?

A2: Impurities can originate from the synthesis process or degradation. Common impurities may include unreacted starting materials, residual solvents, by-products from the epoxidation of the corresponding alkene, and hydrolysis products such as the corresponding diol. If a peroxyacid is used for synthesis, the corresponding carboxylic acid could also be present as an impurity.

Q3: How should this compound be stored to prevent degradation?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Epoxides can be sensitive to acidic or basic conditions, which can catalyze ring-opening, so it is crucial to store them in a neutral environment.[2][3] Avoid storing near heat sources or in direct sunlight.[1] For long-term storage, refrigeration may be considered, but ensure the container is well-sealed to prevent moisture absorption.[4]

Q4: Is this compound stable during purification?

A4: Epoxides like this compound are susceptible to ring-opening when exposed to acidic or basic conditions.[2][5] This is a critical consideration during purification. For instance, standard silica (B1680970) gel for chromatography can be slightly acidic and may cause degradation. Using neutralized silica gel or an alternative stationary phase may be necessary. Similarly, during distillation, it is important to avoid excessive temperatures that could lead to decomposition.

Troubleshooting Guides

Issue 1: Low Purity After Fractional Distillation

Potential Causes & Solutions

Potential CauseRecommended Solution
Inadequate Separation Efficiency The boiling points of the impurities may be too close to that of this compound. Use a longer fractionating column or a column with a higher number of theoretical plates. Optimize the reflux ratio to favor the separation of the lower-boiling component.
Azeotrope Formation The product may form an azeotrope with a solvent or impurity. Try performing the distillation under reduced pressure (vacuum distillation) to alter the boiling points and potentially break the azeotrope.
Thermal Decomposition The distillation temperature may be too high, causing the epoxide to decompose. Use vacuum distillation to lower the boiling point and reduce the required temperature.
Incorrect Fraction Collection The collection window for the product fraction may be too broad. Monitor the temperature at the still head closely and collect narrower fractions, analyzing each by a suitable method (e.g., GC-MS) to identify the purest fractions.
Issue 2: Low Yield or Product Degradation During Column Chromatography

Potential Causes & Solutions

Potential CauseRecommended Solution
Acid-Catalyzed Ring Opening on Silica Gel Standard silica gel is slightly acidic and can cause the epoxide ring to open, leading to the formation of diols or other by-products.[5] Neutralize the silica gel by washing it with a solution of a non-nucleophilic base (e.g., triethylamine (B128534) in the eluent) and then re-equilibrating with the mobile phase. Alternatively, use a less acidic stationary phase like alumina (B75360) (neutral or basic) or a bonded-phase silica.
Irreversible Adsorption to the Stationary Phase The epoxide may be strongly adsorbing to the silica gel, leading to poor recovery. Try a less polar mobile phase to increase the elution strength or switch to a different stationary phase.
Hydrolysis from Residual Water The presence of water in the solvents or on the silica gel can lead to hydrolysis of the epoxide. Use anhydrous solvents and ensure the silica gel is properly dried before use.
Inappropriate Solvent System The chosen eluent may not be providing adequate separation between the product and impurities. Systematically screen different solvent systems with varying polarities using thin-layer chromatography (TLC) to find the optimal mobile phase for separation.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation (Under Reduced Pressure)

Objective: To purify this compound from non-volatile impurities or those with significantly different boiling points.

Methodology:

  • Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a fractionating column appropriate for the expected boiling point difference.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Equilibration: Allow the system to equilibrate as the vapor rises through the fractionating column.

  • Fraction Collection: Collect the distillate in fractions based on the temperature readings at the still head. The first fraction will likely contain lower-boiling impurities. Collect the main fraction at a stable temperature corresponding to the boiling point of the product at the given pressure.

  • Analysis: Analyze the collected fractions for purity using an appropriate technique such as GC-MS or NMR.

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate this compound from impurities with different polarities.

Methodology:

  • Slurry Preparation: Prepare a slurry of neutralized silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with a suitable mobile phase (e.g., a gradient of ethyl acetate (B1210297) in hexane), determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature to obtain the purified this compound.

Visualizations

PurificationWorkflow start Crude this compound check_impurities Analyze Impurities (e.g., GC-MS, TLC) start->check_impurities volatile_impurities Impurities have significantly different boiling points? check_impurities->volatile_impurities polar_impurities Impurities have different polarities? volatile_impurities->polar_impurities No distillation Fractional Distillation volatile_impurities->distillation Yes chromatography Flash Column Chromatography polar_impurities->chromatography Yes end_product Pure this compound polar_impurities->end_product No (Further analysis needed) distillation->end_product chromatography->end_product

Caption: Purification method selection workflow.

TroubleshootingPurity start Low Purity of this compound method Purification Method? start->method distillation_check Check for azeotrope or thermal decomposition method->distillation_check Distillation chromatography_check Check for epoxide ring-opening on silica method->chromatography_check Chromatography solution_dist Use vacuum distillation distillation_check->solution_dist solution_chrom Use neutralized silica or alternative stationary phase chromatography_check->solution_chrom end_state Improved Purity solution_dist->end_state solution_chrom->end_state

Caption: Troubleshooting low product purity.

References

identifying side products in 2-Methyl-2-propyloxirane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 2-Methyl-2-propyloxirane.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common laboratory synthesis of this compound involves the epoxidation of 2-methyl-2-pentene (B165383). This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidizing agent. The reaction is a concerted syn-addition, meaning the oxygen atom is added to the same face of the double bond, preserving the stereochemistry of the starting alkene.

Q2: What are the most common side products in this synthesis?

The primary and most common side product is the corresponding vicinal diol, 2-methylpentane-1,2-diol. This is formed by the ring-opening of the desired epoxide product. Other potential, though less common, side products can include isomers of the starting alkene and products from over-oxidation if harsh reaction conditions are used.

Q3: How can I detect the presence of the diol side product?

The diol can be detected using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The diol will have a different retention time and a distinct mass spectrum from the epoxide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of two hydroxyl (-OH) protons and characteristic shifts in the 1H and 13C NMR spectra will indicate the presence of the diol.

  • Thin Layer Chromatography (TLC): The diol is significantly more polar than the epoxide and will have a lower Rf value.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.Increase reaction time or slightly increase the molar ratio of the peroxy acid. Monitor the reaction progress by TLC or GC.
Epoxide ring-opening to form the diol.Ensure the reaction is carried out under anhydrous conditions. Use a non-aqueous, aprotic solvent. If an acidic workup is necessary, perform it at low temperatures and for a minimal amount of time.
Significant amount of 2-methylpentane-1,2-diol detected Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Acidic or basic contaminants.Purify the starting materials and solvents. Consider adding a mild, non-nucleophilic base to neutralize any acidic impurities.
Presence of unreacted 2-methyl-2-pentene Insufficient amount of oxidizing agent.Use a slight excess (1.1-1.2 equivalents) of the peroxy acid.
Low reaction temperature.While low temperatures can suppress side reactions, they may also slow down the desired reaction. Optimize the temperature to balance reaction rate and selectivity.

Experimental Protocols

General Protocol for Epoxidation of 2-Methyl-2-pentene

This protocol is a general guideline and may require optimization.

Materials:

  • 2-methyl-2-pentene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Dissolve 2-methyl-2-pentene (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 equivalents) in anhydrous DCM to the flask over 30-60 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by TLC or GC until the starting alkene is consumed.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation or column chromatography.

Visualizations

Synthesis_and_Side_Reaction cluster_main Main Synthesis Pathway cluster_side Side Reaction 2-methyl-2-pentene 2-methyl-2-pentene This compound This compound 2-methyl-2-pentene->this compound m-CPBA, DCM 2-Methyl-2-propyloxirane_side This compound 2-methylpentane-1,2-diol 2-methylpentane-1,2-diol 2-Methyl-2-propyloxirane_side->2-methylpentane-1,2-diol H₂O, H⁺/OH⁻

Caption: Synthesis of this compound and its primary side reaction.

Troubleshooting_Workflow start Low Yield or Impurities Detected check_diol Check for Diol Side Product (GC-MS, NMR) start->check_diol diol_present Diol Detected check_diol->diol_present Yes diol_absent Diol Not Detected check_diol->diol_absent No solution_diol Review Reaction Conditions: - Anhydrous Solvent? - Neutral pH? diol_present->solution_diol check_alkene Check for Unreacted Alkene (TLC, GC) diol_absent->check_alkene alkene_present Alkene Detected check_alkene->alkene_present Yes alkene_absent Alkene Not Detected check_alkene->alkene_absent No solution_alkene Review Stoichiometry: - Sufficient m-CPBA? - Optimize Reaction Time/Temp? alkene_present->solution_alkene

Technical Support Center: Epoxidation of 2-Methyl-2-propyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the epoxidation of 2-Methyl-2-propyloxirane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the synthesis of this compound from 2-methyl-1-pentene (B165372).

Troubleshooting Guide

This guide addresses common issues encountered during the epoxidation of 2-methyl-1-pentene.

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive Oxidant: Peroxy acids (e.g., m-CPBA) can degrade over time. Hydrogen peroxide solutions can lose their concentration.- Use a fresh batch of the oxidizing agent. - For peroxy acids, consider purifying them before use. - For hydrogen peroxide, verify its concentration via titration.
Ineffective Catalyst: The catalyst (e.g., Titanium Silicalite-1, TS-1) may be poisoned or have low activity.- Ensure the catalyst is properly activated and stored. - For heterogeneous catalysts like TS-1, consider regeneration or using a fresh batch. - Verify the correct catalyst loading is being used.
Suboptimal Reaction Temperature: The reaction may be too cold, leading to a slow reaction rate, or too hot, causing decomposition of the oxidant or product.- Optimize the reaction temperature. For m-CPBA epoxidations, reactions are often run at or below room temperature. For H₂O₂/TS-1 systems, temperatures around 40-60°C are common.
Formation of Diol Byproduct Presence of Water: Water can lead to the acid or base-catalyzed ring-opening of the newly formed epoxide to a diol.[1][2]- Use anhydrous solvents and reagents. - If using aqueous hydrogen peroxide, minimize the water content as much as possible. - Buffer the reaction mixture if using an acidic catalyst to prevent a highly acidic environment.
Incomplete Conversion of Starting Material Insufficient Oxidant: The molar ratio of oxidant to alkene may be too low.- Use a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents).
Short Reaction Time: The reaction may not have been allowed to proceed to completion.- Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.
Difficulty in Product Isolation Emulsion Formation during Workup: This can be an issue when using aqueous solutions.- Add a saturated brine solution to help break the emulsion. - Centrifugation can also be an effective method for phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for the epoxidation of 2-methyl-1-pentene?

A1: The use of meta-chloroperoxybenzoic acid (m-CPBA) is a widely employed and generally reliable method for the epoxidation of alkenes like 2-methyl-1-pentene. The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) at or below room temperature and often gives good yields of around 75%.[1]

Q2: I am looking for a greener alternative to peroxy acids. What do you recommend?

A2: An excellent green alternative is the use of hydrogen peroxide (H₂O₂) as the oxidant in combination with a catalyst. Titanium silicalite-1 (TS-1) is a highly effective heterogeneous catalyst for this transformation.[3][4] This system is environmentally friendly as the only byproduct is water.

Q3: My epoxidation with H₂O₂/TS-1 is giving low yields. What are the critical parameters to control?

A3: For the H₂O₂/TS-1 system, several factors are crucial for high yields. The quality and activity of the TS-1 catalyst are paramount. The reaction temperature should be carefully controlled, typically in the range of 40-60°C. The choice of solvent is also important, with methanol (B129727) often being used. The concentration of hydrogen peroxide and the pH of the reaction mixture can also significantly impact the outcome.

Q4: I am observing the formation of a diol as a major byproduct. How can I prevent this?

A4: Diol formation is due to the ring-opening of the epoxide. This is often catalyzed by acidic or basic conditions in the presence of a nucleophile, most commonly water.[1][2] To minimize this side reaction, ensure you are using anhydrous solvents and reagents. If your reaction conditions are acidic, consider adding a buffer. When using aqueous hydrogen peroxide, try to use the most concentrated form available to reduce the amount of water in the reaction.

Q5: How does the regioselectivity of ring-opening of this compound differ in acidic versus basic conditions?

A5: Under acidic conditions, the nucleophile will preferentially attack the more substituted carbon atom of the epoxide.[5][6][7] In the case of this compound, this would be the tertiary carbon. Under basic conditions, the nucleophile will attack the less substituted, sterically more accessible carbon atom, which is the secondary carbon.[5][6][8]

Data Presentation

The following table summarizes the yield of this compound from the epoxidation of 2-methyl-1-pentene using different methods.

Oxidizing Agent Catalyst Solvent Temperature (°C) Yield (%) Reference
m-CPBANoneDichloromethane0 - 25~75General literature value[1]
Hydrogen PeroxideTitanium Silicalite-1 (TS-1)Methanol45Up to 84Based on propylene (B89431) epoxidation[4]
Peracetic AcidManganese(II) acetate (B1210297) / 2-picolinic acidAcetonitrile/Methanol0Up to 61Based on 1-octene (B94956) epoxidation[9]

Experimental Protocols

1. Epoxidation of 2-methyl-1-pentene using m-CPBA

Materials:

  • 2-methyl-1-pentene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-1-pentene (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (1.2 eq) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of the alkene at 0°C over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture again to 0°C and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by distillation if necessary.

2. Catalytic Epoxidation of 2-methyl-1-pentene with Hydrogen Peroxide and TS-1 (Adapted from a protocol for propylene epoxidation[4])

Materials:

  • 2-methyl-1-pentene

  • Titanium Silicalite-1 (TS-1) catalyst

  • Hydrogen peroxide (30 wt% in H₂O)

  • Methanol

Procedure:

  • In a stainless-steel batch reactor, add the TS-1 catalyst (e.g., 0.5 g for a lab-scale reaction).

  • Add methanol as the solvent.

  • Add the 2-methyl-1-pentene (1.0 eq).

  • Seal the reactor and begin stirring.

  • Heat the mixture to 45°C.

  • Carefully add the hydrogen peroxide solution (1.1-1.5 eq) to the reactor.

  • Maintain the reaction at 45°C for 1-2 hours, monitoring the pressure and temperature.

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent any excess pressure.

  • Filter the reaction mixture to recover the TS-1 catalyst.

  • The liquid product can be purified by distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Prepare Reactants: - 2-methyl-1-pentene - Oxidant (m-CPBA or H₂O₂) - Catalyst (if applicable) - Anhydrous Solvent start->reactants mix Combine Reactants in Reactor reactants->mix control Control Temperature and Stirring mix->control monitor Monitor Progress (TLC/GC) control->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction and Washing quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product (Distillation) concentrate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the epoxidation of 2-methyl-1-pentene.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Workup Loss start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Product Loss During Workup start->cause3 sol1a Increase Reaction Time cause1->sol1a sol1b Increase Temperature (with caution) cause1->sol1b sol1c Check Oxidant/Catalyst Activity cause1->sol1c sol1d Increase Oxidant Stoichiometry cause1->sol1d sol2a Use Anhydrous Conditions cause2->sol2a sol2b Buffer Reaction Mixture cause2->sol2b sol2c Optimize Temperature cause2->sol2c sol3a Optimize Extraction Procedure cause3->sol3a sol3b Use Brine to Break Emulsions cause3->sol3b

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

long-term storage and handling of 2-Methyl-2-propyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, handling, and troubleshooting for experiments involving 2-Methyl-2-propyloxirane. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. Refrigeration is recommended for long-term storage to minimize potential degradation or polymerization.

Q2: What are the main safety hazards associated with this compound?

A2: this compound is expected to be a flammable liquid and may be an irritant to the skin, eyes, and respiratory tract. As with other epoxides, it may be harmful if swallowed or inhaled. It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: What materials are incompatible with this compound?

A3: Avoid contact with strong acids, strong bases, oxidizing agents, and nucleophiles, as they can catalyze exothermic ring-opening reactions or polymerization. Materials to avoid include, but are not limited to, mineral acids, amines, and thiols unless they are part of a controlled reaction.

Troubleshooting Guides

Issue 1: Unexpected Polymerization of the Sample

Symptoms: The viscosity of the this compound solution increases significantly, or a solid precipitate forms.

Possible Causes:

  • Contamination: Presence of acidic or basic impurities that can initiate polymerization.

  • Improper Storage: Exposure to high temperatures or direct sunlight.

  • Presence of Nucleophiles: Unintentional introduction of nucleophilic substances.

Solutions:

  • Ensure all glassware is scrupulously clean and dry before use.

  • Store the compound under the recommended refrigerated conditions.

  • Use anhydrous and de-gassed solvents for reactions to minimize contaminants.

Issue 2: Incomplete or Slow Reaction During Nucleophilic Ring-Opening

Symptoms: Reaction monitoring (e.g., by TLC or GC) shows a significant amount of starting material remaining after the expected reaction time.

Possible Causes:

  • Insufficient Catalyst: If the reaction is acid or base-catalyzed, the catalyst concentration may be too low.

  • Steric Hindrance: this compound is a trisubstituted epoxide, which can lead to slower reaction rates due to steric hindrance at the electrophilic carbons.

  • Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy.

Solutions:

  • Increase the catalyst loading incrementally.

  • Consider using a less sterically hindered nucleophile if the protocol allows.

  • Gradually increase the reaction temperature while carefully monitoring for side product formation.

Data Presentation

ParameterRecommended Condition
Storage Temperature 2-8 °C (Refrigerated)
Storage Atmosphere Inert atmosphere (e.g., Argon or Nitrogen) is recommended for extended storage to prevent moisture and air exposure.
Handling Environment Well-ventilated chemical fume hood.
Personal Protective Equipment (PPE) Chemical safety goggles, chemically resistant gloves (e.g., nitrile or neoprene), lab coat.
Incompatible Materials Strong acids, strong bases, oxidizing agents, amines, thiols.

Experimental Protocols

Representative Protocol: Acid-Catalyzed Ring-Opening with Methanol (B129727)

This protocol describes the acid-catalyzed ring-opening of this compound with methanol to yield a mixture of regioisomeric methoxy (B1213986) alcohols. Due to the trisubstituted nature of the epoxide, the reaction proceeds with SN1-like character, with the nucleophile preferentially attacking the more substituted carbon.

Materials:

  • This compound

  • Anhydrous Methanol

  • Sulfuric Acid (catalytic amount)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (B109758)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the acidic catalyst is neutralized.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Visualizations

TroubleshootingWorkflow start Unexpected Reaction Outcome check_sm Check for Starting Material start->check_sm sm_present Significant Starting Material Remains check_sm->sm_present sm_absent Starting Material Consumed check_sm->sm_absent troubleshoot_incomplete Troubleshoot Incomplete Reaction: - Increase catalyst - Increase temperature - Check reagent purity sm_present->troubleshoot_incomplete check_products Analyze Product Mixture sm_absent->check_products polymer Polymerization Observed check_products->polymer side_products Unexpected Side Products check_products->side_products troubleshoot_polymer Troubleshoot Polymerization: - Purify starting material - Use anhydrous solvents - Lower temperature polymer->troubleshoot_polymer troubleshoot_side_products Troubleshoot Side Products: - Re-evaluate reaction conditions - Consider alternative catalysts - Check for air/moisture sensitivity side_products->troubleshoot_side_products

Caption: Troubleshooting workflow for unexpected outcomes in reactions involving this compound.

RingOpeningConditions start Desired Regioselectivity for Ring-Opening of this compound attack_less_sub Attack at Less Substituted Carbon (SN2-like) start->attack_less_sub attack_more_sub Attack at More Substituted Carbon (SN1-like) start->attack_more_sub basic_conditions Use Basic or Nucleophilic Conditions: - Strong, non-bulky nucleophile - Anionic nucleophiles (e.g., RO-, RS-) attack_less_sub->basic_conditions acidic_conditions Use Acidic Conditions: - Protic or Lewis acid catalyst - Weak nucleophile (e.g., H2O, ROH) attack_more_sub->acidic_conditions

Technical Support Center: Troubleshooting 2-Methyl-2-propyloxirane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in reactions involving 2-Methyl-2-propyloxirane.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion of this compound

Question: My ring-opening reaction with this compound is showing low or no conversion. What are the potential causes and how can I improve the yield?

Answer: Low conversion in this compound reactions can stem from several factors, ranging from the quality of the starting materials to suboptimal reaction conditions. Below is a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow for Low Conversion

Troubleshooting Low Conversion start Low Conversion Observed check_purity 1. Verify Starting Material Purity (this compound & Nucleophile) start->check_purity check_conditions 2. Evaluate Reaction Conditions (Temperature, Solvent, Time) check_purity->check_conditions Purity Confirmed solution Improved Conversion check_purity->solution Impurity Identified & Rectified check_catalyst 3. Assess Catalyst/Reagent Activity check_conditions->check_catalyst Conditions Optimized check_conditions->solution Suboptimal Conditions Corrected check_side_reactions 4. Investigate Potential Side Reactions check_catalyst->check_side_reactions Catalyst/Reagent Verified check_catalyst->solution Inactive Catalyst/Reagent Replaced check_side_reactions->solution Side Reactions Minimized

Caption: A stepwise workflow for troubleshooting low conversion in this compound reactions.

1. Starting Material Purity

  • This compound: The purity of the epoxide is critical. It can be synthesized by the epoxidation of 2-methyl-1-pentene (B165372). Incomplete reaction or purification can leave residual alkene or byproducts that may interfere with the desired reaction.

    • Recommendation: Purify the this compound by distillation. Confirm purity using GC-MS or NMR spectroscopy.

  • Nucleophile and Solvent: The presence of water or other protic impurities in the nucleophile or solvent can quench anionic nucleophiles or interfere with acid-catalyzed reactions.

    • Recommendation: Use freshly dried solvents and ensure the nucleophile is of high purity and appropriately handled to prevent moisture contamination.

2. Reaction Conditions

  • Temperature: The reaction temperature significantly influences the reaction rate. For many nucleophilic ring-opening reactions of epoxides, moderate heating is required. However, excessively high temperatures can lead to side reactions and decomposition.

    • Recommendation: Optimize the reaction temperature. Start at a lower temperature and gradually increase it, monitoring the reaction progress by TLC or GC.

  • Solvent: The choice of solvent can impact the solubility of reactants and the kinetics of the reaction.

    • Recommendation: Select a solvent that is inert to the reaction conditions and in which all reactants are soluble. Common solvents for epoxide ring-opening include THF, diethyl ether, and aprotic polar solvents like DMF or DMSO for certain nucleophiles.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion.

    • Recommendation: Monitor the reaction over time to determine the point of completion.

3. Catalyst and Reagent Activity

  • Catalyst Deactivation: In catalyzed reactions, the catalyst may deactivate over time. This can be due to impurities in the reaction mixture or inherent instability of the catalyst under the reaction conditions.

    • Recommendation: Use a fresh batch of catalyst. If applicable, consider catalyst loading and ensure it is appropriate for the scale of your reaction.

  • Nucleophile Strength: The strength of the nucleophile plays a crucial role. Weak nucleophiles may require acid catalysis to activate the epoxide ring.

    • Recommendation: If using a weak nucleophile, consider adding a catalytic amount of a protic or Lewis acid. For strong nucleophiles, ensure they are not degrading under the reaction conditions.

Issue 2: Poor Regioselectivity - Formation of Multiple Products

Question: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired product?

Answer: The ring-opening of unsymmetrical epoxides like this compound can proceed via two different pathways, leading to two regioisomeric products. The regioselectivity is primarily governed by the reaction conditions (acidic vs. basic/nucleophilic).

Signaling Pathway for Regioselective Ring-Opening

Regioselectivity Pathway epoxide This compound acid_cat Acidic Conditions (e.g., H+) epoxide->acid_cat base_cat Basic/Nucleophilic Conditions (e.g., Nu-) epoxide->base_cat tertiary_attack Nucleophilic attack at the more substituted (tertiary) carbon acid_cat->tertiary_attack secondary_attack Nucleophilic attack at the less substituted (secondary) carbon base_cat->secondary_attack product_a Product A (Major under acidic conditions) tertiary_attack->product_a product_b Product B (Major under basic conditions) secondary_attack->product_b

Caption: The influence of reaction conditions on the regioselectivity of this compound ring-opening.

  • Under Basic or Nucleophilic Conditions (SN2-like): Strong, unhindered nucleophiles will preferentially attack the less sterically hindered secondary carbon atom.

    • To favor this pathway: Use a strong nucleophile (e.g., alkoxides, amines, Grignard reagents) in an aprotic solvent. Avoid the presence of any acid.

  • Under Acidic Conditions (SN1-like): In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group. The positive charge is better stabilized at the more substituted tertiary carbon, leading to preferential nucleophilic attack at this position.

    • To favor this pathway: Use a catalytic amount of a strong acid (e.g., H₂SO₄, HCl) with your nucleophile. This is particularly useful for weaker nucleophiles.

Data Presentation: Catalyst Activity in Ring-Opening of a 2-Methyloxirane Analog

The following table summarizes the catalytic activity of various catalysts in the ring-opening of 2-methyloxirane with morpholine, a reaction analogous to those with this compound. This data can provide insights into potential catalyst choices for your system.[1]

CatalystCatalyst Amount (mg)Reaction Time (h)Temperature (°C)Epoxide Conversion (%)
Ionic Liquid-based Catalyst 12567095
Ionic Liquid-based Catalyst 22567088
Standard Lewis Acid2567075
No Catalyst0670<5

Note: The conversion and selectivity in your specific reaction with this compound may vary depending on the nucleophile and precise reaction conditions.

Experimental Protocols

1. Synthesis of this compound from 2-Methyl-1-pentene

This protocol describes a general method for the epoxidation of an alkene using a peroxy acid.

  • Materials:

    • 2-Methyl-1-pentene

    • m-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium sulfite (B76179) solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 2-methyl-1-pentene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting alkene.

    • Quench the reaction by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxy acid.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to obtain pure this compound.

2. General Protocol for Nucleophilic Ring-Opening under Basic Conditions

This protocol is suitable for strong nucleophiles such as amines or alkoxides.

  • Materials:

    • This compound

    • Nucleophile (e.g., sodium methoxide, benzylamine) (1.1 eq)

    • Anhydrous solvent (e.g., THF, Methanol)

    • Aqueous workup solution (e.g., saturated ammonium (B1175870) chloride)

    • Extraction solvent (e.g., ethyl acetate)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of the nucleophile in the chosen anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to a predetermined temperature (e.g., 50-70 °C) and monitor the progress by TLC or GC.

    • Upon completion, cool the reaction to room temperature and quench with the appropriate aqueous solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

3. General Protocol for Nucleophilic Ring-Opening under Acidic Conditions

This protocol is suitable for weaker nucleophiles.

  • Materials:

    • This compound

    • Nucleophile (e.g., water, alcohol) (used as solvent or in excess)

    • Catalytic amount of a strong acid (e.g., H₂SO₄, 1-2 mol%)

    • Base for neutralization (e.g., saturated sodium bicarbonate solution)

    • Extraction solvent (e.g., diethyl ether)

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in the nucleophilic solvent (e.g., methanol).

    • Add a catalytic amount of the strong acid to the solution.

    • Stir the reaction at room temperature or with gentle heating, monitoring for completion by TLC or GC.

    • Once the reaction is complete, neutralize the acid by adding saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by column chromatography or distillation.

References

Technical Support Center: Optimization of 2-Methyl-2-propyloxirane Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the ring-opening of 2-methyl-2-propyloxirane.

Troubleshooting Guide

This guide addresses common issues encountered during the ring-opening of this compound, offering potential causes and solutions in a question-and-answer format.

Issue ID Question Potential Causes Suggested Solutions
TROUB-001Low or no conversion of the starting epoxide. - Inactive catalyst- Insufficient reaction temperature or time- Poor quality of reagents or solvents- Verify catalyst activity with a known reaction.- Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC.- Ensure all reagents and solvents are pure and anhydrous, especially for reactions involving organometallics.
TROUB-002Formation of a mixture of regioisomers. - Incorrect reaction conditions for desired regioselectivity.- For acid-catalyzed reactions, the SN1-like character may not be fully dominant.- For base-catalyzed reactions, steric hindrance at the less substituted carbon may not be sufficiently differentiated.- For attack at the more substituted carbon, ensure strongly acidic conditions.- For attack at the less substituted carbon, use a strong, sterically hindered base.- Optimize the solvent to influence the transition state.
TROUB-003Significant formation of polymeric byproducts. - High concentration of the epoxide.- Excessively high reaction temperature.- Presence of highly reactive initiators.- Use a higher dilution of the reaction mixture.- Perform the reaction at the lowest effective temperature.- Slowly add the epoxide to the reaction mixture containing the nucleophile.
TROUB-004Difficulty in isolating the desired product. - Formation of emulsions during aqueous workup.- Similar polarity of the product and unreacted starting material.- Thermal instability of the product during distillation.- Use brine to break up emulsions during extraction.- Employ column chromatography with a carefully selected eluent system for purification.- Consider purification by other means, such as crystallization if the product is a solid, or use reduced pressure for distillation.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the ring-opening of this compound under acidic versus basic conditions?

A1: The regioselectivity of the ring-opening of this compound is highly dependent on the pH of the reaction medium.

  • Under acidic conditions , the reaction proceeds through a mechanism with significant SN1 character. The nucleophile will preferentially attack the more substituted (tertiary) carbon atom, as it can better stabilize the partial positive charge in the transition state.

  • Under basic or neutral conditions , the reaction follows an SN2 mechanism. The nucleophile will attack the less sterically hindered (primary) carbon atom.[1]

Q2: How can I minimize the formation of diol impurities during the reaction?

A2: Diol impurities arise from the presence of water in the reaction mixture, which can act as a nucleophile. To minimize their formation, ensure that all glassware is thoroughly dried before use and that all solvents and reagents are anhydrous. For sensitive reactions, such as those involving Grignard reagents, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: What is the stereochemical outcome of the ring-opening reaction?

A3: The ring-opening of epoxides is a stereospecific reaction. The nucleophile attacks the carbon atom from the side opposite to the epoxide oxygen, resulting in an inversion of configuration at the center of attack. This leads to the formation of a trans relationship between the nucleophile and the newly formed hydroxyl group.

Q4: Can I use a Lewis acid to catalyze the ring-opening reaction?

A4: Yes, Lewis acids can be used to catalyze the ring-opening of epoxides. They coordinate to the epoxide oxygen, making it a better leaving group and activating the epoxide for nucleophilic attack. The regioselectivity with Lewis acids generally favors attack at the more substituted carbon, similar to Brønsted acids.

Experimental Protocols & Data

The following tables summarize illustrative reaction conditions for the ring-opening of this compound with various nucleophiles. Please note that yields are representative and can vary based on the precise experimental setup and purification.

Acid-Catalyzed Ring-Opening
Nucleophile Catalyst Solvent Temp. (°C) Time (h) Major Product Illustrative Yield (%)
H₂OH₂SO₄ (cat.)Acetone (B3395972)/H₂O2522-Methylpentane-1,2-diol85
CH₃OHH₂SO₄ (cat.)Methanol (B129727)2541-Methoxy-2-methylpentan-2-ol80
HCl-Diethyl Ether011-Chloro-2-methylpentan-2-ol90
Base-Catalyzed Ring-Opening
Nucleophile Base Solvent Temp. (°C) Time (h) Major Product Illustrative Yield (%)
CH₃O⁻NaOCH₃Methanol5062-Methoxy-2-methylpentan-1-ol75
C₂H₅MgBr-Diethyl Ether0 to 2534-Methyl-4-heptanol70

Detailed Methodologies

Acid-Catalyzed Hydrolysis to form 2-Methylpentane-1,2-diol

Procedure:

  • To a solution of this compound (1.0 g, 8.76 mmol) in a 1:1 mixture of acetone and water (20 mL) at room temperature, add a catalytic amount of concentrated sulfuric acid (0.1 mL).

  • Stir the reaction mixture vigorously for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield 2-methylpentane-1,2-diol.

Base-Catalyzed Methanolysis to form 2-Methoxy-2-methylpentan-1-ol

Procedure:

  • Prepare a solution of sodium methoxide (B1231860) by carefully adding sodium metal (0.2 g, 8.7 mmol) to anhydrous methanol (20 mL) under a nitrogen atmosphere at 0 °C.

  • To this solution, add this compound (1.0 g, 8.76 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 50 °C for 6 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by distillation under reduced pressure.

Visualizations

acid_catalyzed_pathway Epoxide This compound Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide H+ (cat.) Transition_State SN1-like Transition State Protonated_Epoxide->Transition_State Nucleophile (e.g., H2O) Product Product (Attack at more substituted C) Transition_State->Product

Caption: Acid-catalyzed ring-opening pathway.

base_catalyzed_pathway Epoxide This compound Transition_State SN2 Transition State Epoxide->Transition_State Strong Nucleophile (e.g., CH3O-) Alkoxide_Intermediate Alkoxide Intermediate Transition_State->Alkoxide_Intermediate Product Product (Attack at less substituted C) Alkoxide_Intermediate->Product Protonation

Caption: Base-catalyzed ring-opening pathway.

troubleshooting_workflow cluster_solutions Troubleshooting Actions Start Experiment Start Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Regioselectivity Incorrect Regioisomers? Check_Conversion->Check_Regioselectivity No Sol_Conversion Check catalyst, temp, time, reagent purity Check_Conversion->Sol_Conversion Yes Check_Polymer Polymer Formation? Check_Regioselectivity->Check_Polymer No Sol_Regio Verify acidic/basic conditions, optimize solvent Check_Regioselectivity->Sol_Regio Yes End Successful Reaction Check_Polymer->End No Sol_Polymer Decrease concentration, lower temperature Check_Polymer->Sol_Polymer Yes Sol_Conversion->Start Sol_Regio->Start Sol_Polymer->Start

Caption: Troubleshooting workflow for reaction optimization.

References

Technical Support Center: Characterization of 2-Methyl-2-propyloxirane Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the characterization of 2-Methyl-2-propyloxirane polymers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in determining the molecular weight of poly(this compound) using Gel Permeation Chromatography (GPC)?

A1: The primary challenges in GPC analysis of poly(this compound) stem from its potentially branched structure and the bulky 2-propyl side groups. These features can lead to a smaller hydrodynamic volume compared to linear polymers of the same molecular weight, resulting in inaccurate molecular weight determination when using standard calibration methods. Additionally, the polymer may exhibit limited solubility in common GPC eluents.

Q2: Why do my ¹H NMR spectra of poly(this compound) show broad and overlapping peaks?

A2: Broad and overlapping peaks in the ¹H NMR spectra are common for polymers and can be particularly pronounced for poly(this compound) due to the complex stereochemistry that can arise during polymerization. The bulky side chains can restrict chain mobility, leading to peak broadening. Overlapping signals from the polymer backbone and the propyl side chain protons can also complicate spectral interpretation.

Q3: I am observing a lower than expected glass transition temperature (Tg) in my Differential Scanning Calorimetry (DSC) analysis. What could be the reason?

A3: A lower than expected Tg could be due to several factors, including the presence of residual monomer or solvent, which can act as plasticizers. Low molecular weight polymer chains also exhibit lower Tg values. It is also possible that the bulky side groups increase the free volume of the polymer, leading to a lower Tg compared to less substituted polyethers.

Q4: What are the difficulties in analyzing poly(this compound) with Mass Spectrometry (MS)?

A4: Mass spectrometry analysis of polymers can be challenging due to their high molecular weight and polydispersity. For poly(this compound), obtaining intact molecular ions can be difficult. Fragmentation patterns may be complex, making it hard to determine the polymer's structure and end groups.

Troubleshooting Guides

Gel Permeation Chromatography (GPC) Troubleshooting
Issue Possible Cause Troubleshooting Steps
Inaccurate Molecular Weight Inappropriate calibration standards. The hydrodynamic volume of the branched polymer differs from linear standards.Use a universal calibration with a viscometer or a light scattering detector (MALS) to obtain absolute molecular weight.
Poor Peak Shape / Tailing Interaction between the polymer and the column packing material. Poor solubility of the polymer in the eluent.Screen different eluents (e.g., THF, chloroform, toluene) and consider running the analysis at an elevated temperature to improve solubility and reduce viscosity. Use columns with a larger pore size suitable for the expected molecular weight range.
Low Detector Response Low concentration of the polymer solution. Inappropriate detector for the polymer.Increase the concentration of the sample solution, ensuring it remains fully dissolved. A refractive index (RI) detector is generally suitable for polyethers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
Issue Possible Cause Troubleshooting Steps
Broad Peaks High polymer concentration leading to high viscosity. Restricted chain mobility.Decrease the sample concentration. Acquire the spectrum at a higher temperature to increase chain mobility and reduce viscosity.
Peak Overlap Similar chemical environments of protons in the backbone and side chains.Use a higher field NMR spectrometer (e.g., 500 MHz or higher) to improve spectral dispersion. Perform 2D NMR experiments like COSY and HSQC to resolve overlapping signals and assign proton and carbon resonances accurately.
Difficulty in End-Group Analysis Low concentration of end groups, especially in high molecular weight polymers.Use a high number of scans to improve the signal-to-noise ratio. Consider derivatizing the end groups with a reagent that introduces a unique and easily detectable NMR signal.
Thermal Analysis (DSC/TGA) Troubleshooting
Issue Possible Cause Troubleshooting Steps
Irreproducible Tg (DSC) Variable thermal history of the sample. Presence of residual solvent or monomer.Perform a heat-cool-heat cycle in the DSC. The Tg should be determined from the second heating scan to ensure a consistent thermal history. Dry the sample under vacuum before analysis to remove any volatiles.
Complex TGA Curve Multiple degradation steps. Presence of impurities or different polymer architectures.Analyze the evolved gases during TGA using a coupled mass spectrometer or FTIR (TGA-MS or TGA-FTIR) to identify the degradation products and understand the degradation mechanism.
Baseline Drift (DSC) Poor thermal contact between the sample pan and the sensor. Sample decomposition.Ensure the sample is properly encapsulated in the pan and the pan is placed correctly in the DSC cell. Check the thermal stability range of the polymer with TGA before running DSC to high temperatures.

Experimental Protocols

Protocol 1: GPC Analysis with Multi-Angle Light Scattering (MALS) Detection
  • Sample Preparation: Prepare a solution of poly(this compound) in a suitable solvent (e.g., THF) at a concentration of 1-2 mg/mL. Filter the solution through a 0.2 µm PTFE filter.

  • Instrumentation:

    • GPC system equipped with a refractive index (RI) detector and a MALS detector.

    • Column set suitable for the expected molecular weight range (e.g., a set of two mixed-bed polystyrene-divinylbenzene columns).

    • Eluent: THF at a flow rate of 1.0 mL/min.

    • Column Temperature: 35 °C.

  • Data Acquisition: Inject the filtered sample solution into the GPC system.

  • Data Analysis: Determine the absolute molecular weight and polydispersity index (PDI) using the data from both the RI and MALS detectors. The dn/dc value (refractive index increment) of the polymer in the eluent must be determined independently or obtained from the literature for accurate molecular weight calculation.

Protocol 2: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the polymer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation:

    • NMR spectrometer operating at 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30-45°, relaxation delay 2-5 s.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 30-45°, relaxation delay 2-5 s.

  • 2D NMR (Optional):

    • Perform COSY and HSQC experiments to aid in the assignment of proton and carbon signals.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts in both ¹H and ¹³C NMR spectra to confirm the polymer structure.

Visualizations

GPC_Troubleshooting_Workflow start Start GPC Analysis issue Problem with GPC Data? start->issue inaccurate_mw Inaccurate MW issue->inaccurate_mw Yes poor_peak Poor Peak Shape issue->poor_peak low_response Low Response issue->low_response end Successful Analysis issue->end No solution_mw Use MALS/Viscometer inaccurate_mw->solution_mw solution_peak Change Eluent/Temp poor_peak->solution_peak solution_response Increase Concentration low_response->solution_response solution_mw->end solution_peak->end solution_response->end

Caption: Troubleshooting workflow for GPC analysis.

NMR_Troubleshooting_Logic cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions broad_peaks Broad Peaks high_conc High Concentration/ Viscosity broad_peaks->high_conc low_mobility Restricted Chain Mobility broad_peaks->low_mobility peak_overlap Peak Overlap peak_overlap->low_mobility low_field Low Spectrometer Field peak_overlap->low_field decrease_conc Decrease Concentration high_conc->decrease_conc increase_temp Increase Temperature low_mobility->increase_temp two_d_nmr Perform 2D NMR low_mobility->two_d_nmr higher_field Use Higher Field NMR low_field->higher_field

Caption: Logic diagram for troubleshooting NMR spectral issues.

methods for removing unreacted starting material from 2-Methyl-2-propyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from 2-Methyl-2-propyloxirane.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials in the synthesis of this compound?

A1: The synthesis of this compound typically involves the epoxidation of an alkene. The most common starting materials are 2-methyl-1-pentene (B165372) or 2-methyl-2-pentene (B165383). Therefore, the primary unreacted starting material you will likely encounter in your crude product is the alkene you started with.

Q2: What are the main byproducts I should be aware of during the synthesis?

A2: If you are using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) for the epoxidation, the main byproduct will be the corresponding carboxylic acid (e.g., meta-chlorobenzoic acid).[1][2] This is typically removed during the aqueous workup. Other potential byproducts can include diols, formed from the ring-opening of the epoxide if water is present, especially under acidic or basic conditions.

Q3: Which purification method is most suitable for removing unreacted alkene from this compound?

A3: The choice of purification method depends on the scale of your reaction and the purity required. The most common and effective methods are:

  • Fractional Distillation: Ideal for larger scale purifications, as there is a sufficient difference in boiling points between the starting alkene and the product epoxide.

  • Flash Column Chromatography: A highly effective method for achieving high purity, especially for smaller scale reactions. It separates compounds based on their polarity.

  • Liquid-Liquid Extraction: Primarily used during the initial workup to remove the carboxylic acid byproduct and other water-soluble impurities.

Q4: I am having trouble separating the product from the starting material by distillation. What could be the issue?

A4: Incomplete separation during distillation could be due to several factors:

  • Insufficient column efficiency: For compounds with close boiling points, a longer fractionating column or one with a more efficient packing material is necessary.

  • Incorrect heating rate: A slow and steady heating rate is crucial to allow for proper vapor-liquid equilibrium to be established within the column.

  • Fluctuations in vacuum: If performing vacuum distillation, ensure a stable vacuum is maintained.

Q5: My epoxide seems to be degrading on the silica (B1680970) gel column. How can I prevent this?

A5: Standard silica gel is slightly acidic and can cause the ring-opening of sensitive epoxides. To mitigate this, you can use a deactivated stationary phase. A common practice is to add a small amount of a non-nucleophilic base, such as triethylamine (B128534) (typically 0.1-1%), to the eluent system to neutralize the acidic sites on the silica gel.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause Solution
Poor Separation Insufficient column efficiency.Use a longer fractionating column or a column with more efficient packing (e.g., Raschig rings, Vigreux indentations).
Heating rate is too high.Apply slow and steady heating to allow for proper vapor-liquid equilibrium.
Unstable vacuum (if applicable).Ensure all connections are sealed properly and the vacuum pump is functioning correctly.
Product Loss Co-distillation with the solvent or starting material.Optimize the collection temperature range based on the boiling points of the components.
Thermal decomposition of the epoxide.If the epoxide is thermally sensitive, consider using vacuum distillation to lower the boiling point.
Flash Column Chromatography
Issue Possible Cause Solution
Poor Separation Inappropriate solvent system.Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of ~0.2-0.3 for the epoxide and a clear separation from the alkene spot.
Column overloading.Use an appropriate amount of silica gel for the amount of crude product (a general rule of thumb is a 50:1 to 100:1 ratio of silica to crude product by weight).
Channeling in the column.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product Degradation Acidic nature of silica gel.Deactivate the silica gel by flushing the column with the eluent containing a small amount of triethylamine (0.1-1%) before loading the sample.

Data Presentation

The following table provides a summary of the physical properties of this compound and its common starting materials, which are critical for choosing and optimizing a purification method.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
2-Methyl-1-penteneC₆H₁₂84.1661-62[3][4][5]
2-Methyl-2-penteneC₆H₁₂84.1667[6][7][8][9]
This compoundC₆H₁₂O100.16~100-115 (estimated)

The efficiency of purification can be quantified by analyzing the purity of the product before and after the purification process using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Purification Method Initial Purity (GC-MS Area %) Final Purity (GC-MS Area %) Typical Recovery
Fractional Distillation85%>98%70-85%
Flash Column Chromatography85%>99%80-95%

Note: The data in this table is illustrative and can vary based on the specific reaction conditions and the execution of the purification protocol.

Experimental Protocols

Protocol 1: Aqueous Workup for m-CPBA Epoxidation

Objective: To remove the meta-chlorobenzoic acid byproduct and other water-soluble impurities after the epoxidation reaction.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of the organic solvent and saturated aqueous NaHCO₃ solution.

  • Stopper the funnel, invert, and vent frequently to release any CO₂ gas that evolves. Shake for 1-2 minutes.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of brine.

  • Separate the layers and transfer the organic layer to an Erlenmeyer flask.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 10-15 minutes.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude epoxide.

Protocol 2: Purification by Fractional Distillation

Objective: To separate this compound from the unreacted, lower-boiling alkene starting material.

Materials:

  • Crude epoxide from the aqueous workup

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks, thermometer)

  • Heating mantle

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Add the crude epoxide and a few boiling chips to the round-bottom flask.

  • Begin to heat the flask gently.

  • Monitor the temperature at the top of the column. The first fraction to distill will be the lower-boiling alkene (around 61-67°C).

  • Once the temperature begins to rise again, change the receiving flask.

  • Collect the fraction that distills at a stable, higher temperature, which corresponds to the this compound product.

  • Stop the distillation once the temperature starts to fluctuate or rise significantly, or when only a small amount of residue remains in the distillation flask.

Protocol 3: Purification by Flash Column Chromatography

Objective: To achieve high purity separation of this compound from non-polar impurities like the starting alkene.

Materials:

  • Crude epoxide

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Determine an appropriate eluent system using TLC. A good starting point is 5-10% ethyl acetate (B1210297) in hexane. The epoxide should have an Rf of approximately 0.2-0.3.

  • Pack the chromatography column with silica gel as a slurry in the initial eluent.

  • Dissolve the crude epoxide in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel.

  • Carefully add the eluent to the column and apply gentle pressure to begin the elution.

  • Collect fractions and monitor the elution using TLC.

  • Combine the fractions containing the pure epoxide.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Purification_Workflow crude Crude Reaction Mixture (Epoxide, Alkene, m-CBA) workup Aqueous Workup (NaHCO3, Brine) crude->workup crude_epoxide Crude Epoxide (Epoxide, Alkene) workup->crude_epoxide waste1 Aqueous Waste (m-CBA salt) workup->waste1 Removes acid distillation Fractional Distillation crude_epoxide->distillation chromatography Flash Chromatography crude_epoxide->chromatography pure_epoxide Pure this compound distillation->pure_epoxide waste2 Unreacted Alkene distillation->waste2 Separates by boiling point chromatography->pure_epoxide chromatography->waste2 Separates by polarity

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree start Purification Issue? distillation_issue Distillation Problem? start->distillation_issue Yes chromatography_issue Chromatography Problem? start->chromatography_issue No poor_sep_dist Poor Separation distillation_issue->poor_sep_dist Yes low_yield_dist Low Yield distillation_issue->low_yield_dist No poor_sep_chrom Poor Separation chromatography_issue->poor_sep_chrom Yes degradation_chrom Product Degradation chromatography_issue->degradation_chrom No check_column Increase Column Efficiency poor_sep_dist->check_column check_heating Reduce Heating Rate poor_sep_dist->check_heating check_vacuum Stabilize Vacuum poor_sep_dist->check_vacuum optimize_temp Optimize Collection Temp. low_yield_dist->optimize_temp use_vacuum Use Vacuum Distillation low_yield_dist->use_vacuum optimize_eluent Optimize Eluent (TLC) poor_sep_chrom->optimize_eluent check_loading Reduce Sample Load poor_sep_chrom->check_loading deactivate_silica Deactivate Silica (add Et3N) degradation_chrom->deactivate_silica

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Scale-Up Synthesis of 2-Methyl-2-propyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the scale-up synthesis of 2-Methyl-2-propyloxirane. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to common issues encountered during laboratory and pilot-plant scale production.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up synthesis of this compound, providing actionable steps for resolution.

Issue IDProblem DescriptionPotential CausesRecommended Actions
TSG-001 Low or Inconsistent Product Yield - Incomplete reaction due to insufficient reaction time or temperature.- Suboptimal stoichiometry of reactants.- Degradation of the product during workup or purification.- Poor mixing leading to localized reagent depletion.- Monitor reaction progress using in-process controls (e.g., GC, HPLC) to determine the optimal reaction time.- Re-evaluate and optimize the molar ratios of the alkene, oxidizing agent, and catalyst.- Perform a thorough workup and purification study to minimize product loss.- Ensure adequate agitation and reactor baffling for homogenous mixing.
TSG-002 High Levels of Impurities (e.g., Diol Formation) - Excessive reaction temperature promoting epoxide ring-opening.- Presence of water or other nucleophiles in the reaction mixture.- Localized "hot spots" due to inadequate heat removal.- Prolonged exposure to acidic or basic conditions during workup.- Implement precise temperature control and consider running the reaction at a lower temperature for a longer duration.- Use anhydrous solvents and reagents to minimize water content.- Improve reactor cooling efficiency and agitation to dissipate heat effectively.- Neutralize the reaction mixture promptly after completion and minimize the duration of extractive workup steps.
TSG-003 Thermal Runaway or Uncontrolled Exotherm - Addition rate of the oxidizing agent is too fast.- Inadequate cooling capacity for the reactor scale.- Poor mixing leading to accumulation of unreacted reagents followed by a rapid reaction.- Incorrect initial temperature.- Perform reaction calorimetry (RC1) studies to determine the maximum heat output and safe addition rates.- Reduce the addition rate of the oxidizing agent and ensure the cooling system can handle the heat load.- Verify proper agitator function and mixing efficiency.- Establish a safe initial temperature with a sufficient margin to the onset of thermal decomposition.
TSG-004 Difficulties in Product Purification - Formation of azeotropes with solvents or impurities.- Similar boiling points of the product and impurities.- Emulsion formation during aqueous workup.- Thermal instability of the product at distillation temperatures.- Explore different purification techniques such as fractional distillation under reduced pressure, liquid-liquid extraction, or chromatography.- Use a different solvent system to avoid azeotropes.- Employ brine washes or add a demulsifying agent to break emulsions.- Consider vacuum distillation to lower the boiling point and prevent thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns include the handling of potentially unstable and highly reactive oxidizing agents (e.g., peroxy acids like m-CPBA or hydrogen peroxide), the management of highly exothermic reactions to prevent thermal runaway, and the use of flammable organic solvents.[1] It is crucial to have robust safety protocols, including proper personal protective equipment (PPE), adequate ventilation, and a well-defined emergency response plan.[2][3]

Q2: How can I effectively control the temperature of a large-scale epoxidation reaction?

A2: Effective temperature control is critical for both safety and product quality.[1] Key strategies include:

  • Slow, controlled addition of the oxidizing agent: This allows the cooling system to manage the heat generated by the reaction in real-time.

  • Efficient cooling systems: Utilize a jacketed reactor with a suitable coolant and ensure a high flow rate to maximize heat transfer.

  • Good agitation: Proper mixing prevents the formation of localized hot spots and ensures uniform temperature distribution.

  • Use of a suitable solvent: The solvent can act as a heat sink, and its properties can influence heat transfer.

Q3: What analytical techniques are recommended for in-process monitoring of the reaction?

A3: For in-process monitoring, techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly effective for tracking the consumption of the starting alkene and the formation of the epoxide product and any byproducts. This data is essential for determining the reaction endpoint and optimizing reaction conditions.

Q4: Are there greener alternatives to traditional oxidizing agents like m-CPBA for industrial-scale synthesis?

A4: Yes, for industrial applications, there is a strong preference for greener and more cost-effective oxidizing agents. Hydrogen peroxide is a common choice, often used in combination with a catalyst (e.g., a titanium silicate (B1173343) like TS-1 or a manganese complex).[4][5] Catalytic systems with H₂O₂ produce water as the only stoichiometric byproduct, making them environmentally benign.

Experimental Protocol: Catalytic Epoxidation using Hydrogen Peroxide

This protocol describes a general procedure for the synthesis of this compound using hydrogen peroxide as the oxidant and a methyltrioxorhenium (MTO) catalyst. This method is adaptable for scale-up with appropriate engineering controls.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 1 mole scale)Moles
2-Methyl-1-pentene84.1684.2 g (118 mL)1.0
Dichloromethane (B109758) (DCM)84.931 L-
Methyltrioxorhenium (MTO)249.232.5 g0.01
Pyridine (B92270)79.109.5 g (9.7 mL)0.12
Hydrogen Peroxide (30% aq. solution)34.01136 g (123 mL)1.2
Sodium Sulfite (B76179)126.0450 g0.4
Saturated Sodium Bicarbonate Solution-500 mL-
Brine-500 mL-
Anhydrous Magnesium Sulfate120.3750 g-

Procedure:

  • Reactor Setup: Charge a 3 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a dropping funnel, and a nitrogen inlet with 2-Methyl-1-pentene (1.0 mol), dichloromethane (1 L), and pyridine (0.12 mol).

  • Catalyst Addition: Add methyltrioxorhenium (MTO) (0.01 mol) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Oxidant Addition: Add the 30% hydrogen peroxide solution (1.2 mol) dropwise via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots taken from the reaction mixture. Continue stirring at 0-5 °C until the starting alkene is consumed (typically 4-6 hours).

  • Quenching: Once the reaction is complete, slowly add a solution of sodium sulfite (0.4 mol) in water (200 mL) to quench the excess peroxide. A slight exotherm may be observed.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 250 mL) and brine (1 x 500 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane by rotary evaporation at low pressure and temperature.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Visualizations

Troubleshooting_Workflow start Issue Identified low_yield Low Yield start->low_yield impurities High Impurities start->impurities thermal_issue Thermal Runaway start->thermal_issue purification_issue Purification Difficulty start->purification_issue cause_incomplete_rxn Incomplete Reaction? low_yield->cause_incomplete_rxn cause_degradation Product Degradation? low_yield->cause_degradation cause_side_rxn Side Reactions? impurities->cause_side_rxn cause_hot_spots Hot Spots? impurities->cause_hot_spots cause_fast_addition Fast Reagent Addition? thermal_issue->cause_fast_addition cause_poor_cooling Inadequate Cooling? thermal_issue->cause_poor_cooling cause_azeotrope Azeotrope Formation? purification_issue->cause_azeotrope cause_emulsion Emulsion? purification_issue->cause_emulsion solution_optimize_time Optimize Time/Temp cause_incomplete_rxn->solution_optimize_time solution_workup Refine Workup cause_degradation->solution_workup solution_anhydrous Use Anhydrous Reagents cause_side_rxn->solution_anhydrous solution_control_temp Improve Temp Control cause_hot_spots->solution_control_temp solution_slow_addition Slow Addition Rate cause_fast_addition->solution_slow_addition solution_better_cooling Enhance Cooling cause_poor_cooling->solution_better_cooling solution_distillation Vacuum Distillation cause_azeotrope->solution_distillation solution_demulsify Use Brine/Demulsifier cause_emulsion->solution_demulsify

Caption: Troubleshooting workflow for scale-up synthesis issues.

Synthesis_Workflow A Reactor Setup: Alkene, Solvent, Catalyst B Cooling to 0-5 °C A->B C Controlled Addition of Hydrogen Peroxide B->C D In-Process Control (GC/HPLC) C->D E Reaction Quench (Sodium Sulfite) D->E Reaction Complete F Aqueous Workup (Extraction & Washes) E->F G Drying & Solvent Removal F->G H Final Purification (Vacuum Distillation) G->H

Caption: Experimental workflow for the synthesis of this compound.

References

analytical methods for determining the purity of 2-Methyl-2-propyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for determining the purity of 2-Methyl-2-propyloxirane. It includes troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Analytical Methods Overview

Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantification of impurities, the chemical nature of potential impurities, and the available instrumentation. The most common and effective methods are Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the primary analytical methods used in the purity assessment of this compound. Please note that these values are typical and may vary depending on the specific instrumentation and experimental conditions.

Analytical MethodTypical Purity Range (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD %)
GC-FID 98.0 - 99.9~0.01%~0.05%< 2%
GC-MS 98.0 - 99.9~0.005%~0.02%< 3%
Quantitative ¹H-NMR 95.0 - 99.5~0.1%~0.5%< 5%

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues that may arise during the purity analysis of this compound.

Gas Chromatography (GC-FID & GC-MS)

Q1: What is the recommended GC column for analyzing this compound?

A1: A polar capillary column is generally recommended for the analysis of epoxides due to their polarity. A column with a stationary phase such as a polyethylene (B3416737) glycol (e.g., Carbowax, DB-WAX) or a modified polysiloxane with a high percentage of cyanopropylphenyl groups often provides good peak shape and resolution for polar compounds. A standard column dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.

Q2: I am observing significant peak tailing for the this compound peak. What could be the cause and how can I fix it?

A2: Peak tailing for polar compounds like epoxides is a common issue in GC analysis and can be caused by several factors:

  • Active Sites: The analyte may be interacting with active sites (e.g., silanol (B1196071) groups) in the injection port liner, the column, or the detector.

    • Troubleshooting:

      • Use a deactivated inlet liner.

      • Ensure your column is of high quality and has been properly conditioned.

      • If the column is old, consider replacing it.

      • Trim the first few centimeters of the column from the inlet side to remove any accumulated non-volatile residues.

  • Improper Temperature Settings: The injector or column temperature may be too low, leading to incomplete volatilization or condensation.

    • Troubleshooting:

      • Increase the injector temperature, but be careful not to cause thermal degradation of the analyte.

      • Optimize the oven temperature program to ensure the analyte moves through the column efficiently.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Troubleshooting:

      • Dilute your sample.

      • Decrease the injection volume.

Q3: I am seeing ghost peaks in my chromatogram. What are they and how can I get rid of them?

A3: Ghost peaks are extraneous peaks that appear in a chromatogram and are not part of the injected sample. They are often caused by contamination in the GC system.

  • Troubleshooting:

    • Septum Bleed: The septum in the injection port can degrade at high temperatures, releasing volatile compounds. Use a high-quality, low-bleed septum and replace it regularly.

    • Contaminated Syringe: The syringe used for injection may be contaminated with previous samples. Clean the syringe thoroughly between injections.

    • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column and elute as broad peaks. Ensure high-purity carrier gas and use appropriate gas purifiers.

    • Carryover from Previous Injections: Highly retained components from a previous analysis can elute in a subsequent run. Bake out the column at a high temperature (within its specified limit) for an extended period to remove these contaminants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: Can I use NMR to determine the purity of this compound?

A1: Yes, quantitative ¹H-NMR (qNMR) is a powerful technique for purity determination. It allows for the direct measurement of the analyte concentration against a certified internal standard without the need for a calibration curve.

Q2: Which protons are characteristic for this compound in a ¹H-NMR spectrum?

A2: The protons on the oxirane ring are highly characteristic and typically appear in a distinct region of the ¹H-NMR spectrum, usually between 2.5 and 3.5 ppm. The specific chemical shifts for the methylene (B1212753) protons (CH₂) and the methyl proton (CH₃) attached to the epoxide ring can be used for identification and quantification.

Q3: What are some potential issues when using NMR for purity analysis?

A3:

  • Peak Overlap: Signals from impurities may overlap with the analyte or internal standard signals, making accurate integration difficult. Careful selection of the NMR solvent and internal standard is crucial.

  • Poor Signal-to-Noise Ratio: If the sample concentration is too low, the signal-to-noise ratio will be poor, leading to inaccurate quantification.

  • Relaxation Time: For accurate quantification, the relaxation delay (d1) in the NMR experiment must be sufficiently long (typically 5 times the longest T1 relaxation time of the protons being quantified) to ensure complete relaxation of all protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Q1: Can FTIR be used for quantitative purity analysis of this compound?

A1: While FTIR is an excellent tool for qualitative identification and functional group analysis, it is generally not the preferred method for accurate quantitative purity determination of a bulk substance. However, it can be used to detect the presence of certain impurities if they have characteristic absorption bands that do not overlap with the analyte's bands.

Q2: What are the characteristic FTIR absorption bands for an epoxide?

A2: Epoxides exhibit several characteristic absorption bands in the IR spectrum. The most prominent are:

  • Asymmetric C-O-C stretch (ring breathing): A strong band typically appearing around 1250 cm⁻¹.

  • Symmetric C-O-C stretch (ring breathing): A band in the region of 950-810 cm⁻¹.

  • C-H stretch of the epoxide ring: Bands appearing around 3050-2990 cm⁻¹.

The absence of a strong, broad absorption band in the 3200-3600 cm⁻¹ region can indicate the absence of significant hydroxyl impurities (e.g., diols from ring-opening).

Experimental Protocols

Gas Chromatography (GC-FID) Method for Purity Determination

This protocol provides a general method for the purity analysis of this compound using GC-FID.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.

  • Column: DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 200 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 180 °C.

    • Hold: 5 minutes at 180 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or acetone) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is typically determined by area percent calculation, assuming all components have a similar response factor with an FID.

¹H-NMR Method for Purity Determination

This protocol outlines a method for determining the purity of this compound using quantitative ¹H-NMR.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic acid).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh about 10-20 mg of the internal standard into the same NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent.

    • Cap the tube and mix thoroughly until the sample and standard are completely dissolved.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (d1): ≥ 30 seconds (should be optimized based on the T1 of the analyte and standard).

    • Number of Scans: 8 or 16.

  • Data Processing and Calculation:

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizations

Experimental Workflow for GC Purity Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh Sample Dilute Dilute in Solvent Sample->Dilute Inject Inject into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect FID/MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for determining the purity of this compound using Gas Chromatography.

Troubleshooting Logic for GC Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed CheckLiner Check Inlet Liner (Is it deactivated and clean?) Start->CheckLiner ReplaceLiner Replace/Clean Liner CheckLiner->ReplaceLiner No CheckColumn Check Column Condition (Is it old or contaminated?) CheckLiner->CheckColumn Yes ReplaceLiner->CheckColumn TrimColumn Trim Column Inlet CheckColumn->TrimColumn Contaminated ReplaceColumn Replace Column CheckColumn->ReplaceColumn Old CheckTemp Check Temperatures (Injector & Oven) CheckColumn->CheckTemp Good Resolved Problem Resolved TrimColumn->Resolved ReplaceColumn->Resolved OptimizeTemp Optimize Temperatures CheckTemp->OptimizeTemp No CheckConc Check Sample Concentration (Is it too high?) CheckTemp->CheckConc Yes OptimizeTemp->Resolved DiluteSample Dilute Sample CheckConc->DiluteSample Yes CheckConc->Resolved No DiluteSample->Resolved

Caption: A logical troubleshooting guide for addressing peak tailing in the GC analysis of this compound.

Validation & Comparative

2-Methyl-2-propyloxirane vs propylene oxide reactivity comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 2-Methyl-2-propyloxirane and Propylene (B89431) Oxide

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of epoxide building blocks is paramount for efficient and predictable synthesis. This guide provides a detailed comparison of the reactivity of this compound and propylene oxide, focusing on the underlying principles of epoxide chemistry and supported by established experimental observations.

Introduction

Epoxides, or oxiranes, are three-membered cyclic ethers that serve as versatile intermediates in organic synthesis due to the significant ring strain that facilitates ring-opening reactions.[1][2][3] Propylene oxide, a methyl-substituted epoxide, is a widely used commodity chemical.[4][5] In contrast, this compound, a more sterically hindered and substituted epoxide, presents a different reactivity profile that is crucial to understand for its application in more complex molecular architectures.

The reactivity of epoxides is primarily governed by two key factors: steric effects , which dictate the accessibility of the electrophilic carbon atoms to the nucleophile, and electronic effects , which influence the stability of the transition state during ring-opening.[1][6][7] The interplay of these factors under acidic and basic conditions determines the regioselectivity and overall rate of the reaction.

Comparative Reactivity Analysis

The structural differences between propylene oxide and this compound—specifically the substitution at one of the carbon atoms—lead to distinct reactivity patterns. Propylene oxide has a primary and a secondary carbon in the epoxide ring, while this compound has a primary and a tertiary carbon.

Under Basic or Nucleophilic Conditions (SN2-type mechanism)

In the presence of strong nucleophiles and in basic or neutral media, the ring-opening of epoxides generally follows an SN2 mechanism.[8][9] The nucleophile attacks the less sterically hindered carbon atom.

  • Propylene Oxide: The primary carbon is less sterically hindered than the secondary carbon. Therefore, nucleophilic attack predominantly occurs at the primary carbon.[1][8]

  • This compound: The primary carbon is significantly less sterically hindered than the tertiary carbon, which is shielded by a methyl and a propyl group. Consequently, nucleophilic attack will overwhelmingly favor the primary carbon.

The increased steric bulk of the propyl group in this compound is expected to make the overall reaction rate slower compared to propylene oxide under identical SN2 conditions, assuming the primary carbon is the point of attack in both cases.

Under Acidic Conditions (SN1-like mechanism)

In acidic media, the epoxide oxygen is first protonated, making it a better leaving group.[9][10] This is followed by nucleophilic attack. The regioselectivity of this reaction is primarily governed by electronic effects. The transition state has significant carbocationic character, and the nucleophile attacks the carbon atom that can better stabilize the developing positive charge.[1][7][8]

  • Propylene Oxide: The secondary carbon can stabilize a positive charge more effectively than the primary carbon. Therefore, under acidic conditions, the nucleophile preferentially attacks the secondary carbon.[1][7]

  • This compound: The tertiary carbon is much more capable of stabilizing a positive charge than the primary carbon due to the electron-donating effects of the alkyl groups (methyl and propyl).[6] As a result, nucleophilic attack will strongly favor the tertiary carbon.

Due to the high stability of the tertiary carbocation-like transition state, this compound is expected to be significantly more reactive than propylene oxide under acidic conditions.

Quantitative Data Summary

FeaturePropylene OxideThis compound
Structure Methyl-substituted epoxideMethyl- and propyl-substituted epoxide
Ring Carbons Primary & SecondaryPrimary & Tertiary
Reactivity under Basic Conditions (SN2) ModerateSlower (due to increased steric hindrance)
Site of Attack (Basic) Primarily at the less hindered primary carbonOverwhelmingly at the less hindered primary carbon
Reactivity under Acidic Conditions (SN1-like) ModerateFaster (due to stable tertiary carbocation-like transition state)
Site of Attack (Acidic) Primarily at the more substituted secondary carbonOverwhelmingly at the more substituted tertiary carbon

Experimental Protocols

To experimentally validate the reactivity comparison, the following general protocols for acid- and base-catalyzed hydrolysis can be employed.

Protocol 1: Base-Catalyzed Hydrolysis

Objective: To compare the rate of hydrolysis of propylene oxide and this compound under basic conditions.

Materials:

  • Propylene oxide

  • This compound

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Water/Dioxane solvent mixture

  • Internal standard (e.g., undecane) for GC analysis

  • Gas chromatograph (GC) with a suitable column

Procedure:

  • Prepare a stock solution of the epoxide (propylene oxide or this compound) and an internal standard in the water/dioxane solvent.

  • Initiate the reaction by adding a known concentration of aqueous NaOH solution to the epoxide solution at a constant temperature (e.g., 50 °C).

  • At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quench the reaction in the aliquots by neutralizing the NaOH with a standard acid solution.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the extracts by GC to determine the concentration of the remaining epoxide relative to the internal standard.

  • Plot the concentration of the epoxide versus time to determine the reaction rate.

Protocol 2: Acid-Catalyzed Hydrolysis

Objective: To compare the rate of hydrolysis of propylene oxide and this compound under acidic conditions.

Materials:

  • Propylene oxide

  • This compound

  • Sulfuric acid (H₂SO₄) solution (e.g., 0.1 M)

  • Water/Acetone solvent mixture

  • Internal standard (e.g., undecane) for GC analysis

  • Gas chromatograph (GC) with a suitable column

Procedure:

  • Prepare a stock solution of the epoxide and an internal standard in the water/acetone solvent.

  • Initiate the reaction by adding a known concentration of aqueous H₂SO₄ solution to the epoxide solution at a constant temperature (e.g., 25 °C).

  • Follow steps 3-7 from the base-catalyzed hydrolysis protocol, quenching the reaction with a standard base solution.

Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic pathways and factors influencing the reactivity of these epoxides.

G cluster_basic Base-Catalyzed Ring Opening (SN2) cluster_acidic Acid-Catalyzed Ring Opening (SN1-like) PO_basic Propylene Oxide TS_PO_basic Transition State (Attack at Primary C) PO_basic->TS_PO_basic Nu- Prod_PO_basic Product B TS_PO_basic->Prod_PO_basic TMPO_basic This compound TS_TMPO_basic Transition State (Attack at Primary C) TMPO_basic->TS_TMPO_basic Nu- Prod_TMPO_basic Product D TS_TMPO_basic->Prod_TMPO_basic PO_acid Propylene Oxide PO_prot Protonated Propylene Oxide PO_acid->PO_prot H+ TS_PO_acid Transition State (Carbocation-like at Secondary C) PO_prot->TS_PO_acid Prod_PO_acid Product A TS_PO_acid->Prod_PO_acid Nu- TMPO_acid This compound TMPO_prot Protonated This compound TMPO_acid->TMPO_prot H+ TS_TMPO_acid Transition State (Carbocation-like at Tertiary C) TMPO_prot->TS_TMPO_acid Prod_TMPO_acid Product C TS_TMPO_acid->Prod_TMPO_acid Nu-

Figure 1. Reaction pathways for the ring-opening of propylene oxide and this compound under basic and acidic conditions.

G Reactivity Epoxide Reactivity Steric Steric Hindrance Reactivity->Steric Electronic Electronic Effects Reactivity->Electronic SN2 SN2-type Mechanism (Attack at less substituted C) Steric->SN2 Dominant in Basic/Nucleophilic Conditions SN1 SN1-like Mechanism (Attack at more substituted C) Electronic->SN1 Dominant in Acidic Conditions Propyl_Group Propyl group in This compound Increased_Sterics Steric Hindrance at Tertiary C Propyl_Group->Increased_Sterics Increases Increased_Stability Carbocation Stability at Tertiary C Propyl_Group->Increased_Stability Increases Slower_SN2 Slower SN2 Reactivity Increased_Sterics->Slower_SN2 Leads to Faster_SN1 Faster SN1-like Reactivity Increased_Stability->Faster_SN1 Leads to

Figure 2. Logical relationship of factors influencing the relative reactivity of this compound compared to propylene oxide.

Conclusion

The reactivity of this compound and propylene oxide is a clear illustration of the fundamental principles of organic chemistry.

  • Under basic conditions , the reactivity is dominated by steric effects , leading to nucleophilic attack at the less substituted carbon. Due to greater steric hindrance, this compound is expected to be less reactive than propylene oxide.

  • Under acidic conditions , electronic effects are paramount. The ability of the tertiary carbon in this compound to stabilize a developing positive charge makes it significantly more reactive than propylene oxide, with nucleophilic attack occurring at the more substituted carbon.

A thorough understanding of these differing reactivity profiles is essential for chemists in synthetic design and process development, enabling the selective and efficient synthesis of complex target molecules. The provided experimental protocols offer a framework for quantifying these differences and informing reaction optimization.

References

comparative study of different catalysts for 2-Methyl-2-propyloxirane polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening polymerization (ROP) of 2-Methyl-2-propyloxirane, a substituted epoxide, offers a pathway to polyethers with tailored properties, of significant interest in fields such as drug delivery and advanced materials. The choice of catalyst is a critical determinant of the polymerization mechanism, influencing key polymer characteristics including molecular weight, polydispersity, and microstructure. This guide provides a comparative analysis of various catalytic systems for the polymerization of this compound and structurally similar epoxides, supported by experimental data from scientific literature.

Catalyst Performance Comparison

The polymerization of this compound can be initiated through several mechanisms, primarily cationic, anionic, and coordination polymerization. The performance of catalysts within these classes varies significantly. The following tables summarize key performance indicators for different catalyst systems, with data synthesized from studies on propylene (B89431) oxide and other alkyl-substituted epoxides, which serve as valuable models in the absence of extensive direct comparative data for this compound.

Table 1: Cationic Ring-Opening Polymerization (CROP) Catalysts

Cationic polymerization of epoxides is typically initiated by Lewis acids or Brønsted acids. While often rapid, control over the polymerization can be challenging due to side reactions like chain transfer.

Catalyst/Initiator SystemMonomerTemperature (°C)Monomer/Initiator RatioMn ( g/mol )PDI (Mw/Mn)Key AdvantagesKey Disadvantages
B(C₆F₅)₃Propylene OxideRT100:15,000 - 10,0001.2 - 1.8High activityPotential for broad PDI
Zr(IV) ComplexButylene Oxide/Anhydride60-~3,000-5,0001.1 - 1.3Good control for copolymerizationSpecific to copolymerization
Alkyl Sulfonates (e.g., EtOTf)2-alkyl-2-oxazolines8050:1Controlled< 1.2"Living" characteristicsData for oxazolines, not epoxides

Data is representative and may vary based on specific reaction conditions.

Table 2: Anionic Ring-Opening Polymerization (AROP) Catalysts

Anionic polymerization, often initiated by strong bases, can provide excellent control over polymer architecture, leading to "living" polymerization with narrow molecular weight distributions. However, chain transfer reactions can be a limitation for some epoxides.[1]

Catalyst/Initiator SystemMonomerTemperature (°C)Monomer/Initiator RatioMn ( g/mol )PDI (Mw/Mn)Key AdvantagesKey Disadvantages
Potassium tert-Butoxide1,2-Epoxydecane6050:15,000 - 15,0001.1 - 1.3Good control, "living" natureRequires stringent anhydrous conditions
18C6/KOAcPropylene Oxide21265:1up to 20,000< 1.1Unlocks high molecular weightsRequires crown ether co-catalyst
Phosphazene BasesPropylene OxideRT100:1Controlled< 1.2High activity and controlSensitivity to impurities

Data is representative and may vary based on specific reaction conditions.

Table 3: Coordination Polymerization Catalysts

Coordination catalysts, such as Salen-Cobalt complexes and Double Metal Cyanide (DMC) catalysts, are highly effective for the controlled polymerization of epoxides, often yielding polymers with high stereoregularity.[2]

Catalyst ClassTypical Catalyst ExampleMonomerTemperature (°C)Turnover Frequency (TOF) (h⁻¹)Achievable Mn ( g/mol )PDI (Mw/Mn)Key AdvantagesKey Disadvantages
Salen-Cobalt Complexes(salcy)Co(III)XPropylene Oxide/CO₂RT>1700[2]1,000 - 30,000[2]1.1 - 1.6[2]High selectivity for copolymers, potential for stereocontrol.[2]Often requires a co-catalyst.[2]
Double Metal Cyanide (DMC)Zn₃[Co(CN)₆]₂-basedPropylene Oxide90-130100 - 1000s> 50,000< 1.2High activity, produces high MW polymers, low catalyst loading.Complex catalyst preparation.
Organoborane CatalystsB(C₆F₅)₃Propylene OxideRT-5,000 - 15,0001.2 - 1.5High activity dependent on Lewis acidity.[3]Moderate control over PDI.

Data is representative and may vary based on specific reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are generalized experimental protocols for the primary polymerization methods discussed.

Cationic Ring-Opening Polymerization (CROP)

Materials:

  • This compound (monomer), dried and distilled.

  • Lewis acid initiator (e.g., Boron trifluoride etherate, BF₃·OEt₂), freshly distilled.

  • Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂), distilled from a suitable drying agent.

  • Quenching agent (e.g., methanol).

  • Inert gas (Argon or Nitrogen).

  • Schlenk line and oven-dried glassware.

Procedure:

  • All glassware is oven-dried and assembled hot under an inert atmosphere.

  • The desired amount of monomer and anhydrous solvent are charged into a Schlenk flask via syringe.

  • The solution is cooled to the desired reaction temperature (e.g., 0 °C).

  • The initiator is added dropwise via syringe to the stirred monomer solution.

  • The reaction is monitored by techniques such as ¹H NMR or GC to determine monomer conversion.

  • Upon reaching the desired conversion or time, the polymerization is terminated by the addition of a quenching agent.

  • The polymer is isolated by precipitation in a non-solvent (e.g., cold methanol), followed by filtration and drying under vacuum.

Anionic Ring-Opening Polymerization (AROP)

Materials:

  • This compound (monomer), rigorously purified and dried.

  • Initiator (e.g., potassium tert-butoxide), stored in a glovebox.

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF), freshly distilled from sodium/benzophenone.

  • Terminating agent (e.g., acidic methanol).

  • Inert gas (Argon or Nitrogen).

  • Glovebox or Schlenk line and rigorously dried glassware.

Procedure:

  • All manipulations are performed under a strictly inert and anhydrous atmosphere.

  • The initiator is dissolved in the anhydrous solvent in a reaction vessel.

  • The monomer is added to the initiator solution, often slowly or dropwise, to control any exotherm.

  • The reaction is allowed to proceed at the desired temperature with stirring.

  • Aliquots may be taken to monitor the progress of the polymerization.

  • The polymerization is terminated by the addition of a proton source.

  • The polymer is recovered by precipitation, filtration, and drying.

Coordination Polymerization

Materials:

  • This compound (monomer), purified.

  • Coordination catalyst (e.g., a pre-synthesized Salen-Cobalt complex).

  • Co-catalyst, if required (e.g., a Lewis base).

  • Dry solvent (e.g., toluene).

  • Inert gas (Argon or Nitrogen).

  • Glovebox or Schlenk line and dry glassware.

Procedure:

  • The catalyst (and co-catalyst, if applicable) is charged into a dry reaction vessel under an inert atmosphere.

  • Anhydrous solvent is added to dissolve or suspend the catalyst.

  • The monomer is introduced to the reaction mixture.

  • The polymerization is conducted at the desired temperature, and monomer consumption is monitored.

  • Termination is typically achieved by exposing the reaction to air or adding a protic solvent.

  • The polymer is isolated by precipitation and subsequent drying.

Visualizing Polymerization Pathways

The following diagrams, generated using Graphviz, illustrate the fundamental mechanisms of cationic and anionic ring-opening polymerization of this compound.

Cationic_ROP cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., H⁺) Monomer1 This compound Initiator->Monomer1 Protonation Activated_Monomer Protonated Monomer (Oxonium Ion) Monomer2 Another Monomer Activated_Monomer->Monomer2 Nucleophilic Attack by Monomer Growing_Chain Growing Polymer Chain (Cationic End) Quenching_Agent Quenching Agent (e.g., H₂O, ROH) Growing_Chain->Quenching_Agent Reaction Final_Polymer Final Polymer Chain

Caption: Cationic Ring-Opening Polymerization Workflow.

Anionic_ROP cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., RO⁻) Monomer1 This compound Initiator->Monomer1 Nucleophilic Attack Alkoxide Ring-Opened Monomer (Alkoxide) Monomer2 Another Monomer Alkoxide->Monomer2 Nucleophilic Attack Growing_Chain Growing Polymer Chain (Alkoxide End) Terminating_Agent Terminating Agent (e.g., H₃O⁺) Growing_Chain->Terminating_Agent Protonation Final_Polymer Final Polymer Chain

Caption: Anionic Ring-Opening Polymerization Workflow.

Concluding Remarks

The selection of an appropriate catalyst for the polymerization of this compound is a multifactorial decision that depends on the desired polymer properties and the required level of control over the polymerization process. Cationic methods offer high reaction rates but may sacrifice control over the polymer's molecular weight and dispersity. Anionic polymerization, when conducted under stringent conditions, provides a pathway to well-defined polymers with predictable molecular weights and narrow distributions. Coordination catalysts stand out for their ability to produce polymers with high molecular weight and, in some cases, stereocontrol, which is crucial for advanced applications. The data and protocols presented in this guide serve as a foundational resource for researchers to navigate the catalyst landscape for the ring-opening polymerization of substituted epoxides.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Methyl-2-propyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel analytical method for the quantification of 2-Methyl-2-propyloxirane against a standard, established method. The information presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the data is robust and reliable for researchers, scientists, and drug development professionals.[1][2]

Overview of Analytical Techniques

The quantification of volatile organic compounds such as this compound, a key intermediate in various chemical syntheses, requires sensitive and accurate analytical methods. This guide will compare a hypothetical novel method, Direct Injection Gas Chromatography with Tandem Mass Spectrometry (DI-GC-MS/MS) , against the established Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) .

  • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile compounds in solid or liquid samples.[3] The sample is heated in a sealed vial, allowing the volatile compounds to partition into the gas phase (headspace), which is then injected into the GC-MS system. This method is advantageous for complex matrices as it minimizes the introduction of non-volatile components into the analytical system.

  • Direct Injection Gas Chromatography with Tandem Mass Spectrometry (DI-GC-MS/MS): This proposed new method involves the direct injection of a liquid sample into the GC system, coupled with a tandem mass spectrometer (MS/MS). The use of MS/MS provides higher selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, potentially reducing matrix interference and improving detection limits.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters for the quantification of this compound using the novel DI-GC-MS/MS method and the established HS-GC-MS method. The data presented is hypothetical but representative of typical performance characteristics for these analytical techniques.

ParameterNovel Method (DI-GC-MS/MS) Established Method (HS-GC-MS)
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.5 - 101.2%95.8 - 104.5%
Precision (% RSD)
- Repeatability< 1.5%< 3.0%
- Intermediate Precision< 2.0%< 4.0%
Limit of Detection (LOD) 0.5 ng/mL5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL15 ng/mL
Robustness HighModerate
Sample Throughput High (No equilibration time)Lower (Requires headspace equilibration)

Experimental Protocols

Detailed methodologies for the validation of both the novel and established methods for this compound quantification are provided below.

Novel Method: Direct Injection Gas Chromatography with Tandem Mass Spectrometry (DI-GC-MS/MS)
  • Instrumentation: Gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 260°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold for 3 minutes.

  • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • MRM Transitions: Specific precursor and product ions for this compound and an internal standard (e.g., Toluene-d8) would be monitored.

  • Standard and Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol (B129727). Calibration standards are prepared by serial dilution. Samples are diluted with methanol to fall within the calibration range. An internal standard is added to all standards and samples.

Established Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
  • Instrumentation: Gas chromatograph with a mass selective detector and a headspace autosampler.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold for 5 minutes.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 30 minutes.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Standard and Sample Preparation: Aqueous calibration standards are prepared in sealed headspace vials. Samples are weighed into headspace vials and an appropriate solvent is added. An internal standard is added to all standards and samples.

Visualizations

The following diagrams illustrate the experimental workflow for the validation of the new analytical method and a hypothetical signaling pathway where this compound could be a reactive intermediate.

validation_workflow cluster_planning 1. Method Development & Planning cluster_validation 2. Method Validation cluster_comparison 3. Comparative Analysis cluster_reporting 4. Reporting dev Develop DI-GC-MS/MS Method protocol Define Validation Protocol dev->protocol linearity Linearity dev->linearity accuracy Accuracy dev->accuracy precision Precision dev->precision lod_loq LOD & LOQ dev->lod_loq specificity Specificity dev->specificity robustness Robustness dev->robustness protocol->linearity data_table Generate Comparative Data Table linearity->data_table accuracy->data_table precision->data_table lod_loq->data_table specificity->data_table robustness->data_table hs_gcms HS-GC-MS Method hs_gcms->data_table report Final Validation Report data_table->report

Caption: Workflow for the validation of the new analytical method.

signaling_pathway cluster_cell Cellular Environment drug Prodrug Administration metabolism Metabolic Activation (e.g., P450) drug->metabolism Bioactivation epoxide This compound (Reactive Intermediate) metabolism->epoxide target Cellular Target (e.g., DNA, Protein) epoxide->target Nucleophilic Attack adduct Target Adduct Formation target->adduct response Biological Response adduct->response

Caption: Hypothetical signaling pathway involving this compound.

References

Spectroscopic Analysis for Structure Confirmation of 2-Methyl-2-propyloxirane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of chiral building blocks is paramount in drug discovery and development. Among these, 2,2-disubstituted oxiranes, such as 2-methyl-2-propyloxirane and its derivatives, serve as critical intermediates in the synthesis of complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as an indispensable tool for the unambiguous confirmation of their chemical structures. This guide provides a comparative analysis of the NMR spectral data for this compound and related derivatives, supported by detailed experimental protocols and a visual workflow for structural analysis.

Comparative NMR Data Analysis

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. In 2,2-disubstituted oxiranes, the presence of the strained three-membered ring and the nature of the substituents on the quaternary carbon significantly influence these shifts. Below is a summary of typical ¹H and ¹³C NMR chemical shifts for this compound and analogous compounds.

Table 1: Comparative ¹H and ¹³C NMR Spectral Data of this compound and Related Derivatives

CompoundStructure¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
2-Methyloxirane 2-MethyloxiraneCH₃ : ~1.3 (d) CH₂ : ~2.4 (dd), ~2.7 (dd) CH : ~2.9 (m)CH₃ : ~17.0 CH₂ : ~47.2 CH : ~51.5
This compound this compoundCH₃ (oxirane) : ~1.2 (s) CH₂ (oxirane) : ~2.5 (s) CH₂ (propyl) : ~1.4-1.6 (m) CH₃ (propyl) : ~0.9 (t)C-CH₃ : ~21.0 C-CH₂ (oxirane) : ~54.0 C (quaternary) : ~60.0 -CH₂- (propyl) : ~17.0, ~36.0 -CH₃ (propyl) : ~14.0
2-Methyl-2-phenyloxirane [1]2-Methyl-2-phenyloxiraneCH₃ : ~1.6 (s) CH₂ : ~2.8 (d), ~3.0 (d) Aromatic-H : ~7.2-7.4 (m)CH₃ : ~22.0 CH₂ : ~55.0 C (quaternary) : ~62.0 Aromatic-C : ~125.0-138.0

Note: The chemical shifts for this compound are estimated based on typical values for 2,2-disubstituted oxiranes and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Accurate and reproducible NMR data acquisition is contingent upon standardized experimental procedures. The following is a generalized protocol for the ¹H and ¹³C NMR analysis of this compound derivatives.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified oxirane derivative.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert several times to ensure a homogenous solution.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: 10-12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 128-1024 (or more, depending on sample concentration).

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the spectrum using the solvent peak or TMS.

Workflow for Spectroscopic Structure Confirmation

The process of confirming a chemical structure using spectroscopic data follows a logical progression from sample preparation to final structure validation. The following diagram, generated using the DOT language, illustrates this workflow.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Structure Confirmation cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Data Interpretation & Structure Confirmation Sample_Preparation Sample Preparation (Dissolution in Deuterated Solvent) Internal_Standard Addition of Internal Standard (e.g., TMS) Sample_Preparation->Internal_Standard H1_NMR_Acquisition ¹H NMR Data Acquisition Internal_Standard->H1_NMR_Acquisition C13_NMR_Acquisition ¹³C NMR Data Acquisition Internal_Standard->C13_NMR_Acquisition Fourier_Transform Fourier Transform H1_NMR_Acquisition->Fourier_Transform C13_NMR_Acquisition->Fourier_Transform Phasing_and_Calibration Phasing and Calibration Fourier_Transform->Phasing_and_Calibration Integration_and_Peak_Picking Integration and Peak Picking Phasing_and_Calibration->Integration_and_Peak_Picking Analyze_H1_NMR Analyze ¹H NMR: - Chemical Shift - Integration - Multiplicity Integration_and_Peak_Picking->Analyze_H1_NMR Analyze_C13_NMR Analyze ¹³C NMR: - Number of Signals - Chemical Shift Integration_and_Peak_Picking->Analyze_C13_NMR Structure_Proposal Propose Structure Analyze_H1_NMR->Structure_Proposal Analyze_C13_NMR->Structure_Proposal Compare_with_Alternatives Compare with Alternative Structures and Reference Data Structure_Proposal->Compare_with_Alternatives Structure_Confirmation Structure Confirmation Compare_with_Alternatives->Structure_Confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

This guide provides a foundational framework for the spectroscopic analysis of this compound derivatives. For definitive structural assignment, it is recommended to employ two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons, especially for more complex derivatives.

References

Performance Showdown: 2-Methyl-2-propyloxirane-Based Polymers Face Off Against Drug Delivery Stalwarts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for the ideal polymer vehicle is paramount. This guide offers a comparative analysis of emerging 2-Methyl-2-propyloxirane-based polymers against established alternatives like Poly(lactic-co-glycolic acid) (PLGA), Poly(ε-caprolactone) (PCL), and Poly(2-oxazoline)s (POx). Supported by experimental data, this document provides a clear comparison of their performance in drug delivery applications.

Due to the limited direct research on polymers derived specifically from this compound, this guide will leverage data from the broader, structurally similar class of poly(glycidyl ether)s as a proxy. These polymers are gaining attention as potential alternatives to well-established biocompatible polymers in drug delivery and biomedical applications.

At a Glance: Performance Metrics

The following tables summarize the key performance indicators for these polymer systems, offering a quantitative comparison for easy evaluation.

Table 1: Biocompatibility Profile

Polymer ClassMonomer StructureRepresentative In Vitro Cytotoxicity DataInterpretation
Poly(glycidyl ether)s This compoundCell viability maintained at concentrations up to 100 µg/mL.Generally considered non-cytotoxic at relevant concentrations.
Poly(lactic-co-glycolic acid) (PLGA) Lactic acid, Glycolic acidDegradation products can cause a localized decrease in pH, potentially affecting cell viability.Biocompatible, but the degradation kinetics need to be carefully controlled.
Poly(ε-caprolactone) (PCL) ε-caprolactoneGenerally good cell viability, but has a slower degradation rate.Biocompatible and often used for long-term applications.
Poly(2-oxazoline)s (POx) 2-substituted-2-oxazolinesGenerally non-toxic even at high concentrations of up to 20 g/L.[1]Considered a promising alternative to PEG with high biocompatibility.[2]

Table 2: Drug Loading and Encapsulation Efficiency

Polymer SystemDrug ExampleDrug Loading Capacity (% w/w)Encapsulation Efficiency (%)
Poly(glycidyl ether)s (as proxy) Model Hydrophobic DrugsData not readily available; dependent on specific polymer structure and drug.Data not readily available; dependent on specific polymer structure and drug.
PLGA Nanoparticles Aclacinomycin A~1.3%[3]48-70%[3]
PCL Nanoparticles PaclitaxelNot specified51.3 - 64.7%[4]
Poly(2-oxazoline) Micelles PaclitaxelUp to 45%[5]High, with decreasing efficiency at higher drug feed ratios.[6]

Table 3: Drug Release Characteristics

Polymer SystemRelease ProfileKey Influencing Factors
Poly(glycidyl ether)s (as proxy) Expected to be tunable based on hydrophobicity and crosslinking.Polymer molecular weight, block copolymer architecture, and drug-polymer interactions.
PLGA Nanoparticles Biphasic or triphasic: initial burst release followed by a slower, sustained release.[3][7]Lactide:glycolide ratio, molecular weight, and particle size.[8]
PCL Nanoparticles Slow, sustained release over extended periods (weeks to months).[9]High crystallinity and slow degradation rate of the polymer.
Poly(2-oxazoline)s Tunable from rapid to sustained release.[10]Hydrophobicity of the polymer backbone and drug-polymer compatibility.[10]

Delving Deeper: Experimental Methodologies

The data presented in this guide is derived from standard experimental protocols designed to evaluate the performance of polymer-based drug delivery systems.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: L929 fibroblast cells, a standard cell line for cytotoxicity testing, are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Polymer Exposure: The polymer, either in solution or as an extract from the solid material, is added to the cell cultures at various concentrations. Control wells with untreated cells are also maintained.

  • Incubation: The cells are incubated with the polymer for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692).

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance of the polymer-treated wells is compared to that of the untreated control wells to determine the percentage of cell viability. A material is generally considered non-cytotoxic if cell viability remains above 70%.[11]

Drug Release Kinetics: Dialysis Method

The dialysis method is a common in vitro technique to study the release of a drug from a nanoparticle formulation over time.

Protocol:

  • Preparation of Nanoparticle Suspension: A known amount of the drug-loaded polymer nanoparticle formulation is dispersed in a release medium (e.g., phosphate-buffered saline, PBS).

  • Dialysis Setup: The nanoparticle suspension is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.

  • Release Study: The sealed dialysis bag is immersed in a larger volume of release medium, which is continuously stirred at a constant temperature (typically 37°C) to maintain sink conditions.

  • Sampling: At predetermined time intervals, samples of the external release medium are withdrawn and replaced with fresh medium to maintain a constant volume.

  • Drug Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug released over time is calculated and plotted. The release data can then be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Visualizing the Processes

To better understand the workflows and potential biological interactions, the following diagrams are provided.

Experimental_Workflow_Drug_Delivery Experimental Workflow for Polymer-Based Drug Delivery System Evaluation cluster_synthesis Polymer Synthesis & Characterization cluster_formulation Nanoparticle Formulation & Drug Loading cluster_evaluation Performance Evaluation Monomer This compound or Alternative Polymerization Ring-Opening Polymerization Monomer->Polymerization Polymer Polymer Characterization (NMR, GPC) Polymerization->Polymer Formulation Nanoprecipitation / Emulsion Polymer->Formulation Drug Therapeutic Agent Drug->Formulation DrugLoadedNP Drug-Loaded Nanoparticles Formulation->DrugLoadedNP Cytotoxicity In Vitro Cytotoxicity (MTT Assay) DrugLoadedNP->Cytotoxicity DrugRelease Drug Release Kinetics (Dialysis) DrugLoadedNP->DrugRelease Uptake Cellular Uptake Studies DrugLoadedNP->Uptake

Fig. 1: Experimental Workflow for Polymer-Based Drug Delivery System Evaluation

Signaling_Pathway_Interaction Potential Cellular Interaction and Signaling Pathways cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NP Polymeric Nanoparticle Endocytosis Endocytosis (e.g., Clathrin-mediated) NP->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Signaling Signaling Pathways (e.g., MAPK, NF-κB) DrugRelease->Signaling Response Cellular Response (e.g., Apoptosis, Inflammation) Signaling->Response

Fig. 2: Potential Cellular Interaction and Signaling Pathways

Cellular Interactions and Signaling Pathways

The interaction of nanoparticles with cells is a complex process that can trigger various signaling cascades. While specific pathways for this compound-based polymers are not yet well-defined, general mechanisms for polymeric nanoparticles have been studied.

Upon introduction to a biological environment, nanoparticles are often coated with proteins, forming a "protein corona," which influences how they are recognized by cells. The primary mode of entry for nanoparticles into cells is through endocytosis, a process where the cell membrane engulfs the particle.[12] This can occur through several mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[13]

Once inside the cell, nanoparticles are typically enclosed within endosomes. These endosomes can mature and fuse with lysosomes, which are acidic organelles containing degradative enzymes. The acidic environment of the lysosome can trigger the release of the encapsulated drug from pH-sensitive polymers.

The released drug can then interact with its intracellular target to elicit a therapeutic effect. However, the nanoparticle itself or its degradation products can also interact with cellular components, potentially activating signaling pathways. For instance, interactions with cellular membranes or proteins can lead to the production of reactive oxygen species (ROS), which can in turn activate stress-response pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[14][15] These pathways are crucial regulators of inflammation, cell proliferation, and apoptosis. The specific cellular response depends on the physicochemical properties of the nanoparticle, including its size, surface charge, and chemical composition.[16]

Conclusion

Polymers based on this compound, represented here by the broader class of poly(glycidyl ether)s, show promise as biocompatible materials for drug delivery. Their performance, particularly in terms of drug loading and release kinetics, will be highly dependent on the specific chemical structure and formulation. In comparison, established polymers like PLGA and PCL offer a wealth of characterization data and predictable degradation profiles, making them reliable choices for many applications. Poly(2-oxazoline)s stand out for their excellent biocompatibility and high drug loading capacity, presenting a strong alternative to traditional polymers.

The selection of an appropriate polymer for a specific drug delivery application requires careful consideration of the desired release profile, the nature of the therapeutic agent, and the biological environment. Further research into the specific performance characteristics and biological interactions of this compound-based polymers is warranted to fully understand their potential in the field of drug delivery.

References

Comparative Guide to the Kinetic Studies of 2-Methyl-2-propyloxirane Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of the ring-opening reactions of 2-Methyl-2-propyloxirane. Due to a lack of specific published kinetic data for this compound, this guide focuses on the well-established principles of epoxide reactivity, drawing comparisons with structurally related epoxides to predict its kinetic behavior. The information presented here is intended to guide researchers in designing and interpreting kinetic studies involving this and similar trisubstituted epoxides.

Introduction to the Reactivity of this compound

This compound is a trisubstituted epoxide. The significant ring strain of the three-membered ether ring makes it susceptible to nucleophilic attack, leading to ring-opening. The reaction's rate and regioselectivity are highly dependent on the reaction conditions, specifically whether the reaction is catalyzed by acid or base.

The structure of this compound features two carbon atoms in the epoxide ring with different substitution patterns: one is a tertiary carbon (C2, bonded to a methyl and a propyl group) and the other is a secondary carbon (C3). This asymmetry is the key to understanding its reactivity.

Comparative Analysis of Reaction Kinetics

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive electrophile. The subsequent nucleophilic attack is sensitive to the electronic effects of the substituents. For a trisubstituted epoxide like this compound, the positive charge in the transition state is better stabilized at the more substituted carbon atom (the tertiary carbon). This leads to a reaction mechanism with significant S(_N)1 character.

Key Kinetic Features (Predicted):

  • Rate Law: The reaction rate is expected to be dependent on the concentration of both the epoxide and the acid catalyst.

  • Regioselectivity: Nucleophilic attack will predominantly occur at the more substituted (tertiary) carbon atom.

  • Reaction Rate Comparison: Trisubstituted epoxides generally react faster than disubstituted or monosubstituted epoxides under acidic conditions due to the increased stability of the carbocation-like transition state.

Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile and under basic or neutral conditions, the ring-opening follows a classic S(_N)2 mechanism. Steric hindrance plays a dominant role in determining the site of nucleophilic attack.

Key Kinetic Features (Predicted):

  • Rate Law: The reaction rate is expected to be first order in both the epoxide and the nucleophile concentration.

  • Regioselectivity: Nucleophilic attack will predominantly occur at the less sterically hindered (secondary) carbon atom.

  • Reaction Rate Comparison: The reaction rate will be sensitive to the steric bulk of the nucleophile and the substituents on the epoxide. Compared to less substituted epoxides, the rate of attack at the secondary carbon might be slightly slower due to the presence of the adjacent bulky propyl group.

Summary of Predicted Kinetic Behavior

The following table summarizes the expected kinetic and regiochemical outcomes for the ring-opening of this compound compared to other epoxides.

FeatureAcid-Catalyzed Ring-OpeningBase-Catalyzed Ring-Opening
Mechanism S(_N)1-likeS(_N)2
Rate Determining Step Formation of a carbocation-like transition stateNucleophilic attack on the epoxide ring
Site of Attack More substituted carbon (Tertiary)Less substituted carbon (Secondary)
Relative Rate Faster than less substituted epoxides (e.g., propylene (B89431) oxide)Slower than less hindered epoxides (e.g., propylene oxide)
Influencing Factors Stability of the carbocation-like transition stateSteric hindrance at the reaction center

Experimental Protocols for Kinetic Studies

To obtain precise kinetic data for the ring-opening of this compound, a well-designed experimental protocol is essential.

General Experimental Setup

A typical kinetic experiment would involve monitoring the disappearance of the epoxide or the appearance of the product over time using a suitable analytical technique.

G cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Thermostatted Reactor D Initiate Reaction (Mixing) A->D B Stock Solution of This compound B->D C Stock Solution of Nucleophile/Catalyst C->D E Aliquot Sampling at Timed Intervals D->E F Quench Reaction E->F G Analytical Measurement (GC, HPLC, or NMR) F->G H Concentration vs. Time Data G->H I Determine Rate Constant (k) H->I

Caption: Workflow for a typical kinetic experiment of epoxide ring-opening.

Detailed Methodology for Acid-Catalyzed Methanolysis
  • Materials: this compound, anhydrous methanol (B129727), a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), and a quenching agent (e.g., a strong base like sodium hydroxide).

  • Procedure:

    • Prepare a stock solution of this compound in anhydrous methanol of a known concentration.

    • Prepare a stock solution of the acid catalyst in anhydrous methanol of a known concentration.

    • Equilibrate both solutions to the desired reaction temperature in a thermostatted water bath.

    • Initiate the reaction by mixing the two solutions. Start a timer immediately.

    • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a solution of a strong base.

    • Analyze the quenched samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the remaining epoxide and/or the formed product.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Assuming pseudo-first-order conditions (if the acid and methanol are in large excess), the rate constant can be determined from the slope of the plot of ln[epoxide] versus time.

Detailed Methodology for Base-Catalyzed Methanolysis
  • Materials: this compound, anhydrous methanol, a strong base (e.g., sodium methoxide), and a quenching agent (e.g., a weak acid like acetic acid).

  • Procedure:

    • Follow a similar procedure as for the acid-catalyzed reaction, but use a strong base as the nucleophile/catalyst.

    • Quench the reaction aliquots with a weak acid to neutralize the base.

  • Data Analysis:

    • The data analysis is similar to the acid-catalyzed reaction to determine the rate constant.

Visualizing Reaction Pathways

The regioselectivity of the ring-opening can be visualized as follows:

G cluster_acid Acid-Catalyzed Pathway (SN1-like) cluster_base Base-Catalyzed Pathway (SN2) A This compound B Protonated Epoxide A->B H+ C Carbocation-like Transition State (at Tertiary Carbon) B->C Nu- D Major Product (Attack at C2) C->D E This compound F Transition State (Attack at Secondary Carbon) E->F Nu- G Major Product (Attack at C3) F->G

Caption: Contrasting pathways for acid- and base-catalyzed ring-opening.

Conclusion

A Comparative Benchmarking Guide to 2-Methyl-2-propyloxirane and Other Functional Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-Methyl-2-propyloxirane against other common functional epoxides: propylene (B89431) oxide, 1,2-epoxybutane, and epichlorohydrin. The information presented herein is intended to assist researchers in selecting the appropriate epoxide for their specific synthetic needs, with a focus on chemical properties and reactivity. Due to the limited availability of direct comparative experimental data for this compound, this guide combines available physical data with established principles of chemical reactivity to predict performance.

Chemical and Physical Properties

The physical properties of an epoxide, such as its boiling point and density, are crucial for designing reaction setups and purification procedures. The following table summarizes the key physical properties of the compared epoxides. Data for this compound is limited, reflecting its more specialized nature compared to the other bulk-produced epoxides.

PropertyThis compoundPropylene Oxide1,2-EpoxybutaneEpichlorohydrin
Molecular Formula C₆H₁₂O[1][2]C₃H₆O[3][4][5]C₄H₈O[6][7]C₃H₅ClO[8][9][10]
Molecular Weight ( g/mol ) 100.16[1][2]58.08[5][11]72.11[12]92.52[9][10]
Boiling Point (°C) N/A34[5][13]63[12][14]115-117[8][15]
Melting Point (°C) N/A-112[4][5]< -60[6]-57[15]
Density (g/mL at 20-25°C) N/A0.8304 (at 20°C)[4]0.829 (at 25°C)[12]1.183 (at 25°C)[8]

Reactivity and Performance Comparison

The reactivity of epoxides is primarily dictated by the ring strain of the three-membered ether ring, making them susceptible to ring-opening reactions by nucleophiles. The substitution pattern on the epoxide ring significantly influences the rate and regioselectivity of these reactions.

General Reactivity Trends:

The rate of nucleophilic attack on an epoxide is highly dependent on steric hindrance. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the least sterically hindered carbon atom. In contrast, under acidic conditions, the reaction has more SN1 character, and the nucleophile preferentially attacks the more substituted carbon atom that can better stabilize a partial positive charge.

  • Propylene oxide and 1,2-epoxybutane are monosubstituted epoxides and are generally more reactive than more substituted epoxides due to lower steric hindrance at one of the electrophilic carbons.

  • This compound is a trisubstituted epoxide. The presence of three substituents on the epoxide ring creates significant steric hindrance around both electrophilic carbon atoms. This is expected to result in a lower reaction rate compared to less substituted epoxides, particularly in SN2-type reactions.

  • Epichlorohydrin possesses both a reactive epoxide ring and a chloromethyl group. This bifunctionality allows for a wider range of chemical transformations. The electron-withdrawing nature of the chlorine atom can also influence the reactivity of the epoxide ring.[8][9]

Predicted Performance in Nucleophilic Ring-Opening:

Based on these principles, a qualitative comparison of the performance of these epoxides in a typical nucleophilic ring-opening reaction can be made:

EpoxidePredicted Reaction RateKey Considerations
Propylene oxide HighLow steric hindrance at the primary carbon allows for rapid reaction.
1,2-Epoxybutane HighSimilar to propylene oxide, with slightly increased steric hindrance from the ethyl group.
Epichlorohydrin HighThe epoxide ring is readily opened, and the presence of the chloromethyl group offers a secondary reaction site.
This compound LowSignificant steric hindrance from the methyl and propyl groups is expected to decrease the rate of nucleophilic attack.

Experimental Protocols

To empirically benchmark the performance of these epoxides, a standardized experimental protocol is necessary. The following is a representative protocol for the ring-opening of an epoxide with sodium azide (B81097), a common nucleophile.

Benchmarking Protocol: Ring-Opening of Epoxides with Sodium Azide

Objective: To compare the reaction rate and yield of the reaction between different epoxides and sodium azide under identical conditions.

Materials:

  • Epoxide (this compound, propylene oxide, 1,2-epoxybutane, or epichlorohydrin)

  • Sodium azide (NaN₃)

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Methanol (B129727)

  • Water

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄)

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.3 g, 20 mmol) and ammonium chloride (0.54 g, 10 mmol) in a mixture of methanol (20 mL) and water (5 mL).

  • Add the epoxide (10 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 65-70°C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Upon completion of the reaction (as indicated by the disappearance of the starting epoxide on TLC), cool the mixture to room temperature.

  • Add water (20 mL) and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Determine the yield of the resulting azido (B1232118) alcohol. The reaction rate can be qualitatively compared based on the time required for the disappearance of the starting material. For a quantitative comparison of kinetics, aliquots can be taken at different time points and analyzed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing Experimental Workflow and Reactivity Principles

The following diagrams, created using the DOT language, illustrate the experimental workflow and the underlying principles of epoxide reactivity.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve NaN3 and NH4Cl in Methanol/Water B Add Epoxide A->B C Heat to Reflux B->C D Monitor by TLC C->D E Aqueous Workup D->E Upon Completion F Extraction with Diethyl Ether E->F G Drying and Solvent Removal F->G H Product (Azido Alcohol) G->H Reactivity_Principles cluster_basic Basic/Neutral Conditions (SN2-like) cluster_acidic Acidic Conditions (SN1-like) Nuc_basic Nucleophile Epoxide_basic Epoxide Nuc_basic->Epoxide_basic Product_basic Attack at Least Hindered Carbon Epoxide_basic->Product_basic Nuc_acidic Nucleophile Protonated_Epoxide Protonated Epoxide Nuc_acidic->Protonated_Epoxide Product_acidic Attack at More Substituted Carbon Protonated_Epoxide->Product_acidic

References

A Comparative Guide to the Synthesis of 2-Methyl-2-propyloxirane: Reproducibility and Robustness of Common Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the reliable production of key intermediates is paramount. 2-Methyl-2-propyloxirane, a valuable epoxide building block, can be synthesized through various methods, each with its own set of advantages and challenges affecting reproducibility and robustness. This guide provides an objective comparison of common synthesis protocols, supported by experimental data, to aid in the selection of the most suitable method for your laboratory's needs.

At a Glance: Comparison of Synthesis Routes

The choice of an optimal synthesis route for this compound, derived from the epoxidation of 2-methyl-1-pentene (B165372), is contingent on factors such as desired yield, scalability, cost, and sensitivity of the reaction to variations in experimental parameters. Below is a summary of key quantitative parameters for two prevalent epoxidation methods.

Synthesis ProtocolOxidizing AgentCatalystTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Peroxy Acid Epoxidation meta-Chloroperoxybenzoic acid (m-CPBA)None~75-99%[1][2]4-12[2]High yield, well-established procedure, readily available reagent.[1][3]Stoichiometric byproduct can complicate purification, potential for side reactions if not controlled.[3]
Catalytic Epoxidation Hydrogen Peroxide (H₂O₂)Manganese or Molybdenum ComplexesHigh (e.g., up to 92% for similar substrates)[4]Variable (can be <5 min to several hours)[5]"Green" oxidant (water byproduct), high atom economy, catalytic nature reduces waste.[6]Requires catalyst synthesis/procurement, may require optimization of reaction conditions.[7]

Experimental Protocols

Epoxidation using meta-Chloroperoxybenzoic acid (m-CPBA)

This method is a classic and widely used protocol for the epoxidation of alkenes due to its reliability and high yields.[3]

Materials and Reagents:

Procedure:

  • Dissolve 2-methyl-1-pentene in dichloromethane in a round-bottom flask.

  • In a separate flask, dissolve m-CPBA (typically 1.1 to 1.5 equivalents) in dichloromethane.

  • Slowly add the m-CPBA solution to the alkene solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxide.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove the meta-chlorobenzoic acid byproduct, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound. A yield of up to 99% has been reported for a similar epoxidation.[2]

Catalytic Epoxidation using Hydrogen Peroxide

This approach offers a greener alternative to peroxy acid methods, utilizing hydrogen peroxide as the oxidant and a catalyst to facilitate the reaction.[6] Catalytic systems based on manganese and molybdenum have shown high efficiency.[4][5]

Materials and Reagents:

  • 2-methyl-1-pentene

  • Hydrogen peroxide (30% aqueous solution)

  • Manganese or Molybdenum-based catalyst (e.g., a salen complex or an oxametallacycle)

  • Acetonitrile (CH₃CN) or another suitable solvent

  • Buffer solution (e.g., sodium bicarbonate)

  • Sodium sulfite solution (Na₂SO₃)

  • Sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-methyl-1-pentene and the catalyst in the chosen solvent in a reaction flask.

  • Add the buffer solution to the mixture.

  • Slowly add hydrogen peroxide to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction vigorously for the required time, monitoring by TLC or gas chromatography (GC).

  • After the reaction is complete, quench any remaining hydrogen peroxide by adding a saturated solution of sodium sulfite.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography. For a similar substrate, this method has been reported to yield up to 92% of the epoxide with high selectivity.[4]

Factors Affecting Reproducibility and Robustness

The successful and consistent synthesis of this compound is dependent on several key factors that can influence the reaction's outcome. Understanding and controlling these variables is crucial for ensuring high reproducibility and a robust process.

Factors Influencing this compound Synthesis A Reactant Purity G Yield & Purity of This compound A->G Impurities can lead to side reactions B Oxidant Stoichiometry B->G Excess can cause over-oxidation; insufficient amount leads to low conversion C Reaction Temperature C->G Affects reaction rate and selectivity D Catalyst Activity & Loading (for catalytic methods) D->G Crucial for reaction efficiency and turnover E Solvent Choice E->G Influences solubility and reaction kinetics F Work-up & Purification F->G Affects final product purity and isolated yield H Reproducibility & Robustness G->H

Caption: Key factors influencing the synthesis of this compound.

Experimental Workflow

The general workflow for the synthesis and purification of this compound follows a series of sequential steps, as illustrated below. The specific details within each step will vary depending on the chosen protocol.

General Workflow for this compound Synthesis A 1. Reactant Preparation (2-methyl-1-pentene, solvent, oxidant) B 2. Epoxidation Reaction (Controlled temperature and time) A->B C 3. Reaction Quenching (Destroy excess oxidant) B->C D 4. Work-up (Extraction and washing) C->D E 5. Drying and Concentration D->E F 6. Purification (Column chromatography or distillation) E->F G 7. Product Characterization (NMR, GC-MS, etc.) F->G

References

comparative DFT study of transition states in 2-Methyl-2-propyloxirane reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative DFT Study of Transition States in 2-Methyl-2-propyloxirane Reactions

The regioselective ring-opening of unsymmetrical epoxides is a cornerstone of organic synthesis, providing a versatile route to highly functionalized molecules. The reaction of this compound, a trisubstituted epoxide, can proceed via different pathways depending on the reaction conditions, primarily acidic or basic catalysis. Understanding the transition states of these reactions is crucial for predicting the major product. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate these mechanisms and predict regioselectivity by calculating the activation energies of competing reaction pathways.

Data Presentation: Calculated Activation Energies for Epoxide Ring-Opening

The following table summarizes calculated activation energies for the ring-opening of various epoxides under different conditions, providing a framework for understanding the reactivity of this compound. The regioselectivity is determined by the relative energy barriers of the transition states leading to the different products.

EpoxideCatalyst/ConditionsNucleophileComputational MethodActivation Energy (kcal/mol) / ΔΔG‡ (kcal/mol)Predicted Major Product/OutcomeReference
Propylene (B89431) Oxide(salen)cobalt(III) catalystCarbonate anionB3LYP/6-31G(d)-Predominant ring-opening at the methylene (B1212753) carbon.[1]
Propene EpoxideBase-catalyzed (Methoxide)MethoxideωB97XD/6-311G(d,p), SCRF=methanolΔΔG‡ = 1.3Attack at the less substituted carbon is favored.[2]
2,2-Dimethyloxirane (B32121)Acidic (protonated)WaterOLYP/TZ2P-Nucleophilic attack favors the more substituted carbon.[3][4]
2,2-DimethyloxiraneBasicHydroxideOLYP/TZ2P-Nucleophilic attack favors the less substituted carbon.[3][4]
EpichlorohydrinSn-Beta (zeolite)MethanolDFT~12.7-[5][6]
Ethylene OxideMethyl AmineAmineDFT15.8-[5]

Reaction Mechanisms and Transition States

The ring-opening of this compound can be broadly categorized into acid-catalyzed and base-catalyzed mechanisms, each proceeding through distinct transition states that dictate the regiochemical outcome.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better leaving group. The subsequent nucleophilic attack can proceed through a mechanism with significant SN1 character.[5] The positive charge is better stabilized by the more substituted carbon atom (the tertiary carbon in the case of this compound). This leads to a transition state where the C-O bond at the more substituted carbon is significantly elongated, and this carbon bears a partial positive charge.[5] Consequently, the nucleophile preferentially attacks the more substituted carbon.

Base-Catalyzed Ring-Opening

In the presence of a strong base and a nucleophile, the reaction follows an SN2 mechanism. The nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the simultaneous opening of the ring. Steric hindrance plays a crucial role in this mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, this would be the methylene carbon (the less substituted carbon). The transition state involves the backside attack of the nucleophile, leading to an inversion of stereochemistry at the attacked carbon.

Mandatory Visualization

The following diagrams illustrate the generalized reaction pathways for the acid- and base-catalyzed ring-opening of a trisubstituted epoxide like this compound.

Acid_Catalyzed_Ring_Opening cluster_reactants Reactants Epoxide This compound Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide + H+ H_plus H+ TS_major Transition State (Major Pathway) Protonated_Epoxide->TS_major + Nu-H TS_minor Transition State (Minor Pathway) Protonated_Epoxide->TS_minor + Nu-H Product_major Major Product (Attack at tertiary C) TS_major->Product_major Product_minor Minor Product (Attack at secondary C) TS_minor->Product_minor Nucleophile Nu-H

Caption: Acid-catalyzed ring-opening of this compound.

Base_Catalyzed_Ring_Opening Epoxide This compound TS_major Transition State (Major Pathway) Epoxide->TS_major + Nu- TS_minor Transition State (Minor Pathway) Epoxide->TS_minor + Nu- Nucleophile Nu- Intermediate_major Alkoxide Intermediate (Major) TS_major->Intermediate_major Intermediate_minor Alkoxide Intermediate (Minor) TS_minor->Intermediate_minor Product_major Major Product (Attack at secondary C) Intermediate_major->Product_major + H2O Product_minor Minor Product (Attack at tertiary C) Intermediate_minor->Product_minor + H2O H2O H2O

Caption: Base-catalyzed ring-opening of this compound.

Experimental and Computational Protocols

The data presented in this guide are derived from computational studies employing Density Functional Theory (DFT). The specific protocols vary between studies, but a general methodology can be outlined.

General Computational Protocol for DFT Calculations

A typical DFT study of epoxide ring-opening involves the following steps:

  • Geometry Optimization: The geometries of the reactants, transition states, and products are optimized to find the minimum energy structures. A common functional used for this purpose is B3LYP, often paired with a basis set such as 6-31G(d).[1] More modern functionals like ωB97XD with larger basis sets (e.g., 6-311G(d,p)) are also employed to better account for dispersion forces.[2]

  • Transition State Search: Transition state geometries are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. The identified transition states are characterized by a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energy values.

  • Solvation Effects: To model reactions in solution, a solvent model such as the Polarizable Continuum Model (PCM) is often included in the calculations.[2]

General Experimental Protocol for Acid- or Base-Catalyzed Ring-Opening

While this guide focuses on computational studies, a general experimental procedure for the ring-opening of an epoxide would involve:

  • Dissolving the epoxide in a suitable solvent.

  • Adding a catalytic amount of an acid (e.g., H₂SO₄) or a stoichiometric amount of a nucleophile in the presence of a base (e.g., NaOH).

  • Allowing the reaction to proceed at a specific temperature for a set amount of time.

  • Quenching the reaction and isolating the product mixture.

  • Analyzing the product mixture using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the regioselectivity.

References

Evaluating 2-Methyl-2-propyloxirane as a Substitute for Other Alkyl Epoxides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of 2-Methyl-2-propyloxirane against other common alkyl epoxides, namely propylene (B89431) oxide, 1,2-epoxybutane, and epichlorohydrin. The objective is to equip researchers and professionals in drug development with the necessary data to assess the suitability of this compound as a potential substitute in various synthetic applications. The comparison focuses on physical and chemical properties, reactivity, and available safety information.

Executive Summary

Physical and Chemical Properties

A direct comparison of the physical and chemical properties of this compound and its alternatives is presented in the table below. It is important to note that some of the data for this compound are calculated rather than experimentally determined and should be interpreted with caution.

PropertyThis compoundPropylene oxide1,2-EpoxybutaneEpichlorohydrin
CAS Number 3657-41-875-56-9106-88-7106-89-8
Molecular Formula C₆H₁₂OC₃H₆OC₄H₈OC₃H₅ClO
Molecular Weight ( g/mol ) 100.1658.0872.1192.52
Boiling Point (°C) 103.5 (calculated)3463117.9
Density (g/mL) 0.829 (calculated)0.8300.8371.18
Flash Point (°C) --37-1534
Solubility in Water Moderately soluble (predicted)40.5 g/100 mL at 20 °C6.6 g/100 mL at 20 °C6.6 g/100 mL at 20 °C

Reactivity and Mechanistic Considerations

The reactivity of epoxides is largely dictated by the three-membered ring strain, making them susceptible to ring-opening reactions with a variety of nucleophiles.[1] These reactions can be catalyzed by either acid or base, and the regioselectivity of the attack is a key consideration in synthesis.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is protonated, forming a better leaving group. The nucleophile then attacks one of the electrophilic carbon atoms. For unsymmetrical epoxides, the nucleophilic attack generally occurs at the more substituted carbon atom, proceeding through a mechanism with significant SN1 character.[2][3] This is because the partial positive charge that develops during the transition state is better stabilized by the alkyl substituents.[2][3]

Acid_Catalyzed_Ring_Opening Epoxide Unsymmetrical Epoxide Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide + H+ Transition_State Transition State (Partial Carbocation) Protonated_Epoxide->Transition_State Ring Opening Product Trans-1,2-diol Transition_State->Product + Nu-H H_plus_out H+ Product->H_plus_out - H+ H_plus H+ Nucleophile Nu-H

Figure 1: Acid-Catalyzed Epoxide Ring-Opening Mechanism.
Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening follows an SN2 mechanism.[4] The nucleophile directly attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom.[4]

Base_Catalyzed_Ring_Opening Epoxide Unsymmetrical Epoxide Alkoxide_Intermediate Alkoxide Intermediate Epoxide->Alkoxide_Intermediate + Nu- Product Trans-1,2-diol Alkoxide_Intermediate->Product + H-Solvent Nucleophile Nu- Proton_Source H-Solvent

Figure 2: Base-Catalyzed Epoxide Ring-Opening Mechanism.

For this compound, which has a tertiary and a primary carbon in the epoxide ring, these regioselectivity rules are particularly important. Acid-catalyzed opening would be expected to yield products from nucleophilic attack at the tertiary carbon, while base-catalyzed reactions would favor attack at the primary carbon. This predictable regioselectivity can be a valuable tool in designing synthetic routes.

Experimental Protocols

To facilitate the comparative evaluation of these epoxides in a laboratory setting, a general protocol for a common reaction, the ring-opening with an amine, is provided below. This reaction is fundamental in the synthesis of many pharmaceutical compounds, including beta-blockers.[4]

General Protocol for Nucleophilic Ring-Opening of Epoxides with an Amine

Objective: To compare the reactivity of different alkyl epoxides with a primary or secondary amine.

Materials:

  • Alkyl epoxide (e.g., this compound, propylene oxide, 1,2-epoxybutane, or epichlorohydrin)

  • Amine (e.g., benzylamine (B48309) or piperidine)

  • Solvent (e.g., ethanol (B145695) or isopropanol)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Apparatus for purification (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen solvent.

  • Add the alkyl epoxide (1.1 equivalents) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting amino alcohol product by column chromatography.

  • Characterize the product by NMR and mass spectrometry to confirm its structure and assess purity.

  • The reaction time and yield should be recorded for each epoxide to compare their relative reactivities.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Dissolve Amine in Solvent Add_Epoxide Add Epoxide Reactants->Add_Epoxide Reflux Heat to Reflux Add_Epoxide->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Evaporate Solvent Removal Cool->Evaporate Purify Column Chromatography Evaporate->Purify Characterize Characterization (NMR, MS) Purify->Characterize Compare Compare Yield & Reaction Time Characterize->Compare

Figure 3: Experimental Workflow for Comparing Epoxide Reactivity.

Safety Considerations

Epoxides as a class of compounds should be handled with care due to their potential toxicity and reactivity.

  • Propylene oxide is classified as a probable human carcinogen and is highly flammable.

  • 1,2-Epoxybutane is also considered a potential carcinogen and is flammable.

  • Epichlorohydrin is toxic, a probable human carcinogen, and a combustible liquid.[2]

Conclusion and Future Outlook

This compound presents an interesting structural motif with a tertiary center that can be exploited for regioselective synthesis. However, the current lack of comprehensive experimental data on its physical properties and toxicity is a significant barrier to its widespread adoption as a substitute for other alkyl epoxides.

Based on theoretical considerations, its reactivity is expected to follow the general principles of other unsymmetrical epoxides. The presence of a tertiary carbon suggests that it will exhibit distinct regioselectivity in acid-catalyzed ring-opening reactions compared to propylene oxide and 1,2-epoxybutane.

For researchers and drug development professionals, this compound may offer advantages in specific synthetic contexts where the introduction of a neopentyl-like group is desired. However, preliminary studies to determine its physical constants, reactivity profiles in common transformations, and a thorough toxicological assessment are essential before it can be considered a viable and safe alternative to well-characterized alkyl epoxides. Further experimental investigation into these areas is strongly encouraged to unlock the potential of this compound.

References

A Comparative Guide to Assessing the Enantiomeric Excess of Chiral 2-Methyl-2-propyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical analytical step. 2-Methyl-2-propyloxirane, a chiral epoxide, serves as a valuable building block in asymmetric synthesis. Its enantiomeric purity directly influences the stereochemical outcome of subsequent reactions and the pharmacological properties of the final products. This guide provides an objective comparison of the primary analytical methods for determining the enantiomeric excess of this compound: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The choice of an analytical technique for determining the enantiomeric excess of this compound hinges on factors such as sample volatility, concentration, the need for derivatization, and the desired level of accuracy and precision. The following table summarizes the key performance characteristics of the most common methods.

Parameter Chiral Gas Chromatography (GC) Chiral High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Direct separation of enantiomers on a chiral stationary phase.Direct or indirect separation. Direct involves a chiral stationary phase. Indirect involves derivatization to diastereomers followed by separation on an achiral phase.Formation of transient diastereomeric complexes with a chiral solvating agent or covalent diastereomers with a chiral derivatizing agent, leading to distinct NMR signals for each enantiomer.
Sample Volatility High (Required)Low to HighLow to High
Derivatization Often not required, but can improve peak shape and resolution.Often required for small, non-chromophoric analytes like this compound to enable UV or fluorescence detection.Required (use of a chiral solvating or derivatizing agent).
Sensitivity High (FID, MS detectors)High (with derivatization and appropriate detector, e.g., Fluorescence)Lower
Resolution Generally highHighVariable, depends on the chiral auxiliary and analyte
Analysis Time FastModerate to FastFast (for data acquisition)
Instrumentation Cost ModerateHighHigh
Solvent Consumption LowHighLow
Sample Recovery Destructive (typically)Non-destructive (can be collected post-column)Non-destructive

Experimental Protocols

Method 1: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the direct separation of volatile enantiomers. The separation is achieved through differential interactions of the enantiomers with a chiral stationary phase (CSP), most commonly based on derivatized cyclodextrins.

Experimental Protocol:

  • Column Selection: A capillary column with a chiral stationary phase is essential. Cyclodextrin-based phases are particularly effective for separating chiral epoxides.[1] Recommended columns include those with permethylated β-cyclodextrin.[2][3]

    • Example Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[4]

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

    • The concentration should be optimized to avoid column overloading, which can lead to peak broadening and reduced resolution.[2]

  • GC Conditions:

    • Injector Temperature: 200 °C

    • Detector (FID) Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen.[5]

    • Oven Temperature Program: Start at 40 °C (hold for 2 minutes), then ramp to 150 °C at a rate of 2 °C/min.

    • Injection: 1 µL, split injection (e.g., 50:1 split ratio).

  • Data Analysis:

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC analysis of this compound is challenging due to its lack of a UV-absorbing chromophore. Therefore, an indirect method involving derivatization to form diastereomers that can be separated on a standard achiral column is often preferred.

Experimental Protocol (Indirect Method):

  • Derivatization:

    • React the racemic this compound with a chiral nucleophile that contains a chromophore. A common strategy for epoxides is ring-opening with a chiral amine or alcohol.

    • Example Derivatizing Agent: (R)- or (S)-1-(1-Naphthyl)ethylamine.

    • Procedure:

      • Dissolve this compound in a suitable aprotic solvent (e.g., acetonitrile).

      • Add a slight excess of the chiral amine and a catalyst (e.g., a Lewis acid like Yb(OTf)₃) to facilitate the ring-opening reaction.

      • Heat the reaction mixture gently (e.g., 50 °C) and monitor by TLC until the epoxide is consumed.

      • The resulting diastereomeric amino alcohols can be analyzed directly after a simple workup to remove excess reagents.

  • HPLC Conditions:

    • Column: A standard achiral reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detector set to the wavelength of maximum absorbance for the chromophore (e.g., ~280 nm for the naphthyl group).

  • Data Analysis:

    • The enantiomeric excess of the original epoxide is determined from the ratio of the peak areas of the two resulting diastereomers.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral auxiliary, can be a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

Experimental Protocol (Using a Chiral Solvating Agent):

  • Chiral Solvating Agent (CSA) Selection: The choice of CSA is crucial and often requires screening. Lanthanide-based chiral shift reagents or other chiral molecules capable of forming transient diastereomeric complexes with the epoxide are used.[6]

    • Example CSA: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III), [Eu(hfc)₃].

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte.

    • Add small, incremental amounts of the CSA to the NMR tube and acquire a spectrum after each addition.

  • NMR Data Acquisition:

    • Monitor the ¹H NMR spectrum for the separation of one or more proton signals of the epoxide into two distinct sets of peaks, representing the two diastereomeric complexes.

  • Data Analysis:

    • Once optimal signal separation is achieved, integrate the two resolved peaks. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample Dissolution Dissolve in Suitable Solvent Sample->Dissolution Derivatization Derivatization (for HPLC/NMR) Dissolution->Derivatization Optional Chiral_GC Chiral GC Dissolution->Chiral_GC Direct Analysis Chiral_HPLC Chiral HPLC Derivatization->Chiral_HPLC Indirect Analysis NMR NMR Spectroscopy Derivatization->NMR With Chiral Auxiliary Integration Peak Area Integration Chiral_GC->Integration Chiral_HPLC->Integration NMR->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Caption: Experimental workflow for assessing the enantiomeric excess of this compound.

method_comparison Chiral_GC Chiral GC High_Resolution High Resolution Chiral_GC->High_Resolution High_Sensitivity High Sensitivity Chiral_GC->High_Sensitivity No_Derivatization No Derivatization (Direct) Chiral_GC->No_Derivatization Fast_Analysis Fast Analysis Chiral_GC->Fast_Analysis Chiral_HPLC Chiral HPLC Chiral_HPLC->High_Resolution Chiral_HPLC->High_Sensitivity Requires_Derivatization Requires Derivatization (Indirect/Auxiliary) Chiral_HPLC->Requires_Derivatization NMR NMR Spectroscopy Non_Destructive Non-Destructive NMR->Non_Destructive NMR->Fast_Analysis NMR->Requires_Derivatization Lower_Sensitivity Lower Sensitivity NMR->Lower_Sensitivity

Caption: Logical relationships of analytical methods for enantiomeric excess determination.

References

Safety Operating Guide

Prudent Disposal of 2-Methyl-2-propyloxirane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Methyl-2-propyloxirane is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As with any chemical waste, a thorough understanding of its potential hazards is the first step toward safe handling and disposal.

Immediate Safety and Hazard Considerations

Given its chemical structure as an epoxide, it is prudent to handle this compound as a flammable and potentially toxic substance. Similar chemicals can be irritants to the skin and eyes and may have other health effects.

Personal Protective Equipment (PPE):

When handling this compound for disposal, the following PPE is recommended:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)
Body Protection Flame-retardant lab coat
Respiratory Work in a certified chemical fume hood

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical waste disposal service.

  • Segregation and Storage:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

    • Store waste in a compatible, properly sealed, and clearly labeled container. The label should include the full chemical name, CAS number, and hazard warnings (e.g., "Flammable," "Hazardous Waste").

    • Keep the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1]

  • Waste Characterization:

    • While a specific EPA waste code for this compound is not available without a complete SDS, it would likely be classified as a hazardous waste due to flammability (D001) and potential toxicity.[2][3]

    • Consult your institution's EHS department to determine the appropriate waste codes based on their assessment.

  • Arrange for Pickup:

    • Contact your institution's hazardous waste management service to schedule a pickup.

    • Provide them with all available information about the waste, including the chemical name and any known hazards.

Experimental Protocols

No experimental protocols for the treatment or neutralization of this compound prior to disposal are recommended without a thorough understanding of its reactivity from a comprehensive SDS. On-site treatment of hazardous waste is highly regulated and should only be performed by trained professionals with appropriate facilities.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Identify Waste: This compound B Consult Safety Data Sheet (SDS) A->B C SDS Unavailable: Treat as Flammable & Hazardous B->C If unavailable D Segregate Waste in Labeled, Compatible Container C->D E Store in Designated Hazardous Waste Area D->E F Contact Institutional EHS for Waste Characterization E->F G Schedule Pickup with Certified Waste Disposal F->G H Proper Disposal Complete G->H

Disposal workflow for this compound.

References

Essential Safety and Logistical Guidance for Handling 2-Methyl-2-propyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 2-Methyl-2-propyloxirane (CAS No: 3657-41-8).[1][2] Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, the following guidance is based on the known hazards associated with epoxide compounds and flammable liquids.[3][4] It is imperative to supplement this information with a thorough, lab-specific risk assessment before commencing any work.

Immediate Safety and Hazard Profile

This compound is an epoxide, a class of chemicals known to be reactive and potentially hazardous. Based on its chemical structure, it should be treated as a flammable liquid that can cause skin and eye irritation.[3] Vapors may be irritating to the respiratory system.[3]

Key Inferred Hazards:

  • Flammability: Assumed to be a flammable liquid. Vapors may form explosive mixtures with air.[3][4]

  • Irritation: Potential to cause skin and serious eye irritation.[3]

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[3]

  • Sensitization: Some epoxides are known to be skin sensitizers, meaning repeated contact can lead to an allergic reaction.

Personal Protective Equipment (PPE)

A task-specific risk assessment should guide the selection of PPE. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles compliant with ANSI Z87.1. A face shield should be worn over goggles for larger quantities (>1L) or when there is a significant splash hazard.Protects eyes from splashes and vapors. A face shield offers broader protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult the glove manufacturer's compatibility chart for breakthrough times.Protects skin from direct contact. Nitrile gloves generally offer good resistance to a range of chemicals.[5]
Body Protection Flame-retardant lab coat or a 100% cotton lab coat. Long pants and closed-toe shoes are mandatory.Provides a barrier against splashes and potential flash fires. Natural fibers are preferred over synthetic materials that can melt and adhere to the skin.
Respiratory Protection All work must be conducted in a certified chemical fume hood. If there is a potential for exposure above established limits or in case of ventilation failure, a NIOSH-approved respirator with organic vapor cartridges is required.Protects against the inhalation of potentially harmful and flammable vapors.

Operational Plan: Step-by-Step Handling Procedure

This workflow outlines the essential steps for safely handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill prep_waste Set Up Labeled Waste Container prep_spill->prep_waste handle_transfer Transfer Chemical in Fume Hood prep_waste->handle_transfer handle_use Perform Experimental Procedure handle_transfer->handle_use handle_close Securely Cap All Containers handle_use->handle_close cleanup_decon Decontaminate Work Area handle_close->cleanup_decon cleanup_waste Segregate and Store Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe handling workflow for this compound.

Experimental Protocol:

  • Preparation and Engineering Controls:

    • Ventilation: All manipulations of this compound must be performed within a certified chemical fume hood to minimize vapor exposure.

    • Ignition Sources: Ensure the work area is free of ignition sources such as open flames, hot plates, and non-intrinsically safe electrical equipment. Use non-sparking tools.[5]

    • Static Discharge: Ground all metal containers and equipment during the transfer of the liquid to prevent the buildup of static electricity.[5]

    • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

  • Chemical Handling:

    • Wear all required PPE as specified in the table above.

    • When transferring, pour slowly to minimize splashing and vapor generation.

    • Keep containers tightly closed when not in use to prevent the escape of vapors.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste through a licensed disposal service.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Designate a specific, compatible, and properly labeled waste container for this compound waste. The container should have a secure, tightly sealing lid.[6]

    • Avoid mixing with incompatible waste streams. It is best to collect it in a dedicated container or with other non-halogenated flammable solvents, in accordance with your institution's waste management plan.[6]

  • Container Labeling:

    • Immediately affix a "Hazardous Waste" label to the container.[6]

    • Clearly identify the contents as "Waste this compound" and list all components if it is a mixture.[6]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources.[7]

  • Arranging for Disposal:

    • Once the container is full (do not exceed 90% capacity), arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[6]

  • Empty Container Disposal:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6]

    • The rinsate must be collected and disposed of as hazardous waste.[6]

    • After triple-rinsing and air-drying in a fume hood, the container may be disposed of in regular trash after defacing the label.[6]

Spill Cleanup:

  • In the event of a small spill, and only if you are trained to do so, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Use non-sparking tools for cleanup.[5]

  • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

  • For large spills, evacuate the area and contact your institution's emergency response team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-propyloxirane
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-propyloxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.